molecular formula C11H8ClN B1585704 2-(4-Chlorophenyl)pyridine CAS No. 5969-83-5

2-(4-Chlorophenyl)pyridine

Cat. No.: B1585704
CAS No.: 5969-83-5
M. Wt: 189.64 g/mol
InChI Key: WHXIEVDMCNQVOV-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)pyridine is a useful research compound. Its molecular formula is C11H8ClN and its molecular weight is 189.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chlorophenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXIEVDMCNQVOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374051
Record name 2-(4-chlorophenyl)pyridine
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Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5969-83-5
Record name 2-(4-chlorophenyl)pyridine
Source EPA DSSTox
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Record name 2-(4-Chlorophenyl)pyridine
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Foundational & Exploratory

The Synthesis of 2-(4-Chlorophenyl)pyridine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Chlorophenyl)pyridine is a crucial building block in the development of pharmaceuticals and functional materials. Its substituted biphenyl-like structure is a common motif in a wide array of biologically active molecules. This guide provides an in-depth exploration of the primary synthetic pathways to this important compound, with a focus on palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic details, provide field-proven experimental protocols, and offer a comparative analysis of the most effective methodologies, empowering researchers and drug development professionals to make informed decisions in their synthetic endeavors.

The Suzuki-Miyaura Coupling: A Robust and Versatile Approach

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of its reagents.[1] This palladium-catalyzed reaction, which forges a carbon-carbon bond between an organoboron compound and an organic halide, is a highly efficient method for the synthesis of 2-arylpyridines.[1][2][3][4]

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established three-step process:[1][5]

  • Oxidative Addition: A palladium(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (e.g., 2-chloropyridine), forming a palladium(II) complex.[1][5]

  • Transmetalation: In the presence of a base, the organic group from the organoboron reagent (4-chlorophenylboronic acid) is transferred to the palladium(II) complex.[1][5]

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final product, this compound, regenerating the palladium(0) catalyst which then re-enters the catalytic cycle.[1][5]

Suzuki_Miyaura_Coupling 2-Chloropyridine 2-Chloropyridine Oxidative_Addition Oxidative Addition 2-Chloropyridine->Oxidative_Addition 4-Chlorophenylboronic Acid 4-Chlorophenylboronic Acid Transmetalation Transmetalation 4-Chlorophenylboronic Acid->Transmetalation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative_Addition Base Base Base->Transmetalation Oxidative_Addition->Transmetalation Pd(II) Complex Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Product This compound Reductive_Elimination->Product Catalyst_Regeneration Catalyst Regeneration Reductive_Elimination->Catalyst_Regeneration Catalyst_Regeneration->Pd(0) Catalyst Stille_Coupling 2-Chloropyridine 2-Chloropyridine Oxidative_Addition Oxidative Addition 2-Chloropyridine->Oxidative_Addition 4-Chlorophenyl-stannane 4-Chlorophenyl-stannane (e.g., (4-ClPh)SnBu3) Transmetalation Transmetalation 4-Chlorophenyl-stannane->Transmetalation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative_Addition Oxidative_Addition->Transmetalation Pd(II) Complex Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Product This compound Reductive_Elimination->Product Catalyst_Regeneration Catalyst Regeneration Reductive_Elimination->Catalyst_Regeneration Catalyst_Regeneration->Pd(0) Catalyst Negishi_Coupling 2-Chloropyridine 2-Chloropyridine Oxidative_Addition Oxidative Addition 2-Chloropyridine->Oxidative_Addition 4-Chlorophenylzinc Halide 4-Chlorophenylzinc Halide Transmetalation Transmetalation 4-Chlorophenylzinc Halide->Transmetalation Pd(0) or Ni(0) Catalyst Pd(0) or Ni(0) Catalyst Pd(0) or Ni(0) Catalyst->Oxidative_Addition Oxidative_Addition->Transmetalation Pd(II) or Ni(II) Complex Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Product This compound Reductive_Elimination->Product Catalyst_Regeneration Catalyst Regeneration Reductive_Elimination->Catalyst_Regeneration Catalyst_Regeneration->Pd(0) or Ni(0) Catalyst

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Chlorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Chlorophenyl)pyridine is a biaryl compound featuring a pyridine ring linked to a 4-chlorophenyl ring. This heterocyclic structure is a common scaffold in medicinal chemistry and materials science, serving as a crucial synthetic intermediate for pharmacologically active molecules and functional materials. Understanding its core physicochemical properties is paramount for researchers in drug development and chemical synthesis. These properties govern the compound's reactivity, formulation characteristics, pharmacokinetic profile (ADME), and suitability for various applications. This guide provides a comprehensive analysis of the key physicochemical parameters of this compound, complete with detailed experimental protocols and expert insights into the rationale behind these analytical methodologies.

Molecular and Structural Properties

A foundational understanding of a compound begins with its molecular structure and spectroscopic signature. These properties confirm the identity and integrity of the molecule.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₈ClN[1]
Molecular Weight 189.64 g/mol [1]
CAS Number 5969-83-5[2]
Appearance White powder[2]
Spectroscopic Characterization

Spectroscopic analysis provides an empirical fingerprint of the molecule, confirming its structural arrangement.

Expert Insight: The combination of NMR, IR, and MS is a standard workflow for unambiguous structure elucidation. NMR provides the carbon-hydrogen framework, IR identifies functional groups and bond vibrations, and MS confirms the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the detailed structure of an organic molecule in solution. For this compound, both ¹H and ¹³C NMR are essential.

    • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum displays characteristic signals for the aromatic protons on both the pyridine and chlorophenyl rings. Key shifts are observed at δ 8.70 (d, J = 4.4 Hz, 1H), 7.95 (d, J = 8.8 Hz, 2H), 7.80 – 7.66 (m, 2H), 7.45 (d, J = 8.8 Hz, 2H), and 7.30 – 7.21 (m, 1H).[3]

    • ¹³C NMR (101 MHz, CDCl₃): The carbon spectrum shows distinct resonances for each unique carbon atom in the molecule, with key shifts at δ 156.1, 149.7, 137.7, 136.8, 135.0, 128.9, 128.1, 122.3, and 120.3 ppm.[3]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the exact mass of the molecule, confirming its elemental composition. For this compound, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are typically employed.[4]

  • Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of the molecule, providing information about its functional groups.

The diagram below outlines a typical workflow for the comprehensive characterization of a chemical intermediate like this compound.

General workflow for physicochemical characterization.

Physical and Thermal Properties

These properties are critical for determining the material's physical state, stability, and processing requirements.

PropertyValueSource
Melting Point 8°C[5]
Boiling Point 181-183°C (at 20 mmHg)[5]
Flash Point >110°C[5]
Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential techniques for characterizing the thermal properties of a material.[6]

  • DSC measures the heat flow into or out of a sample as a function of temperature or time, allowing for the determination of melting point, glass transitions, and crystallization events.[7]

  • TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition. For many pyridine derivatives, high thermal stability up to 300°C has been observed.[8]

  • Instrumentation: Utilize a calibrated DSC or TGA instrument.[6][9]

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum pan.

  • DSC Method:

    • Equilibrate the sample at a starting temperature (e.g., -20°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature well above the melting point (e.g., 50°C).

    • Record the heat flow to observe the endothermic melting transition.

  • TGA Method:

    • Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Record the mass loss to determine the onset of thermal decomposition.

Expert Insight: The choice of heating rate can influence the observed transition temperatures. A rate of 10°C/min is a standard starting point for screening, but slower rates may be used for higher resolution of thermal events.

Solubility and Partitioning Behavior

Solubility and lipophilicity are critical parameters in drug development, influencing absorption, distribution, and formulation.

Solubility

Qualitative solubility information indicates that related compounds are often soluble in alcohols and chloroform, and slightly soluble in water. Pyridine itself is miscible with a wide range of organic solvents and water.

  • Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

  • Sample Preparation: Add a small aliquot of the DMSO stock solution to a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) and shake vigorously for a set period (e.g., 2 hours).

  • Filtration: Filter the resulting suspension through a 0.45 µm filter to remove undissolved solid.

  • Quantification: Analyze the filtrate by a calibrated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. Compare the peak area to a standard curve to determine the concentration of the dissolved compound.

Expert Insight: This kinetic method provides a rapid assessment of solubility under physiologically relevant conditions. It is crucial to ensure the DMSO concentration in the final solution is low (typically <1%) to avoid co-solvency effects.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility between an organic phase (typically n-octanol) and an aqueous phase. It is a key indicator of a drug's ability to cross cell membranes.

  • Predicted LogP: 3.3[1]

  • Phase Preparation: Pre-saturate n-octanol with a suitable aqueous buffer (e.g., pH 7.4) and vice-versa by mixing and allowing them to separate.

  • Sample Addition: Dissolve a known amount of this compound in the aqueous phase.

  • Partitioning: Add an equal volume of the pre-saturated n-octanol. Seal the container and shake vigorously for 1-2 hours to allow the compound to partition between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two layers.

  • Quantification: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the compound using a validated analytical method like HPLC-UV.

  • Calculation: The concentration in the octanol phase is determined by mass balance. LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Workflow for LogP determination by the shake-flask method.

Acidity and Basicity (pKa)

The pKa value indicates the extent of ionization of a compound at a given pH. The pyridine nitrogen atom is basic, and its pKa is a critical determinant of solubility and receptor binding in physiological environments.

  • Predicted pKa: 3.41±0.46 (for the conjugate acid)[10]

Expert Insight: The predicted pKa suggests that the pyridine nitrogen will be protonated and the compound will carry a positive charge in acidic environments (pH < pKa), which can significantly increase its aqueous solubility.

Analytical Methodologies

Robust analytical methods are required for quality control, purity assessment, and quantitative analysis. High-Performance Liquid Chromatography (HPLC) is the primary technique used.

Protocol: Purity Determination by RP-HPLC

This protocol is a representative example and should be optimized for specific instrumentation.[11][12]

  • Instrumentation: An HPLC system equipped with a UV-Vis detector and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an organic solvent (e.g., Acetonitrile) and an aqueous buffer (e.g., Phosphate buffer, pH=3). An isocratic elution of 50:50 (v/v) is a good starting point.[11]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at 225 nm.[11]

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL and filter through a 0.45 µm syringe filter.

  • Analysis: Inject the sample and record the chromatogram. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Conclusion

The physicochemical properties of this compound define its behavior from the synthesis flask to potential biological systems. A thorough characterization, employing techniques such as NMR, MS, HPLC, and thermal analysis, is essential for its effective application in research and development. The protocols and insights provided in this guide serve as a robust framework for scientists and researchers to ensure the quality, consistency, and optimal performance of this valuable chemical building block.

References

Spectroscopic Characterization of 2-(4-Chlorophenyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for 2-(4-Chlorophenyl)pyridine, a key heterocyclic compound frequently encountered in medicinal chemistry and materials science. As a scaffold in numerous pharmacologically active agents and functional materials, unambiguous structural confirmation is paramount. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is not merely on data presentation but on the rationale behind the spectral features, providing a framework for the confident identification and characterization of this molecule.

Molecular Structure and Spectroscopic Overview

This compound (C₁₁H₈ClN) is an aromatic compound featuring a pyridine ring connected to a 4-substituted chlorophenyl ring at the C2 position. This substitution pattern creates a unique electronic environment that is directly reflected in its spectroscopic signatures. Understanding the interplay between the electron-withdrawing nature of the nitrogen atom in the pyridine ring and the chloro-substituent on the phenyl ring is crucial for interpreting its spectra.

The molecular weight of this compound is 189.64 g/mol , a foundational piece of information for mass spectrometry analysis. The structural rigidity and aromaticity predict sharp, well-defined signals in NMR and characteristic vibrational modes in IR spectroscopy.

Figure 1. Chemical structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural proof.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the disposition of all hydrogen atoms. The aromatic region (7.0-9.0 ppm) is of primary interest, showing distinct signals for the protons on both the pyridine and chlorophenyl rings. The data presented was acquired in deuterated chloroform (CDCl₃) on a 400 MHz instrument.[1]

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width: ~16 ppm (centered around 6 ppm).

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-32 scans for a high signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential window function (line broadening of ~0.3 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
8.70d4.41HH-6
7.95d8.82HH-2', H-6'
7.80 – 7.66m-2HH-3, H-4
7.45d8.82HH-3', H-5'
7.30 – 7.21m-1HH-5
Table 1. ¹H NMR data for this compound in CDCl₃.[1]

Expert Insights:

  • H-6 (8.70 ppm): This proton is the most deshielded due to its ortho position relative to the electronegative nitrogen atom in the pyridine ring. It appears as a clean doublet, coupled only to H-5.

  • H-2', H-6' (7.95 ppm) and H-3', H-5' (7.45 ppm): The chlorophenyl ring displays a classic AA'BB' system, which simplifies to two apparent doublets at 400 MHz. The protons ortho to the pyridine ring (H-2', H-6') are more deshielded than those meta (H-3', H-5'). The coupling constant of 8.8 Hz is characteristic of ortho coupling in a benzene ring.

  • H-3, H-4, H-5 (7.80-7.21 ppm): These pyridine protons appear as a complex multiplet region. H-4 is typically a triplet of doublets, while H-3 and H-5 are doublets of doublets, leading to overlapping signals that require higher field strength or 2D NMR techniques for complete resolution.

fragmentation M [C₁₁H₈ClN]⁺˙ m/z = 189/191 M_minus_Cl [C₁₁H₈N]⁺ m/z = 154 M->M_minus_Cl - •Cl

References

A Technical Guide to the Solubility of 2-(4-Chlorophenyl)pyridine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(4-Chlorophenyl)pyridine. Recognizing the limited availability of specific quantitative solubility data in public literature, this document offers a predictive assessment based on the compound's physicochemical properties and the fundamental principles of solubility. Furthermore, it delivers a detailed, field-proven experimental protocol for the precise quantitative determination of its solubility in common organic solvents. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in solution for applications ranging from reaction chemistry to formulation development.

Introduction: The Significance of Solubility in a Privileged Scaffold

The pyridine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions.[1][2][3][4] The functionalization of this scaffold, as seen in this compound, creates compounds with specific physicochemical properties that are critical to their application. Understanding the solubility of such molecules is a cornerstone of drug development and chemical synthesis. Solubility dictates the choice of solvents for reactions, influences purification methods like crystallization, and is a critical determinant of a compound's bioavailability and formulation possibilities.[5] This guide provides the foundational knowledge and practical tools to expertly assess and utilize the solubility profile of this compound.

Physicochemical Properties of this compound

A molecule's structure dictates its properties, and its properties, in turn, govern its solubility. The key physicochemical characteristics of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₈ClNPubChem[6]
Molecular Weight 189.64 g/mol PubChem[6]
IUPAC Name This compoundPubChem[6]
Structure
SMILES: C1=CC=NC(=C1)C2=CC=C(C=C2)ClPubChem[6]

The structure reveals a molecule of moderate size with both polar and non-polar characteristics. The pyridine ring, with its nitrogen atom, introduces polarity and the capacity to act as a hydrogen bond acceptor. The chlorophenyl group is largely non-polar and hydrophobic. This duality suggests that the solubility of this compound will be highly dependent on the nature of the solvent.

Predicted Solubility Profile: A "Like Dissolves Like" Analysis

The guiding principle of solubility is "like dissolves like," which relates the polarity of the solute to the polarity of the solvent.[5][7] Based on the structure of this compound, we can predict its general solubility behavior.

  • Non-Polar Solvents (e.g., Hexane, Toluene): The presence of the large, non-polar chlorophenyl ring suggests that there will be favorable van der Waals interactions with non-polar solvents. However, the polar pyridine ring may limit very high solubility. Moderate solubility is anticipated.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, DMSO): These solvents possess a dipole moment but do not have acidic protons. They should effectively solvate the polar pyridine portion of the molecule without being hindered by the non-polar ring. Good solubility is predicted in this class of solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can engage in hydrogen bonding. While the pyridine nitrogen can act as a hydrogen bond acceptor, the overall molecule lacks a hydrogen bond donor. Its large hydrophobic region (the chlorophenyl group) is expected to significantly limit its solubility in highly polar protic solvents like water.[8] Solubility is expected to increase in less polar alcohols like ethanol compared to water.

This predictive framework is a valuable starting point, but for applications requiring precision, such as formulation or reaction stoichiometry, experimental determination is essential.

Experimental Protocol for Quantitative Solubility Determination

The following protocol describes the equilibrium shake-flask method, a reliable and widely used technique for determining the solubility of a solid compound in a solvent.[9][10] This method establishes an equilibrium between the dissolved and undissolved solute, ensuring a true measure of saturation solubility.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Temperature-controlled orbital shaker

  • Analytical balance

  • Sealed vials (e.g., 20 mL scintillation vials)

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring equilibrium has been reached.[10]

    • To each vial, add a known volume (e.g., 5.0 mL) of a specific solvent.

    • Seal the vials tightly to prevent solvent evaporation during equilibration.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker set to a specific temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A 24-hour period is typically adequate, though preliminary experiments can be run to confirm the time to equilibrium.[7]

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed in a temperature-controlled bath for at least 2 hours to allow the excess solid to settle.

    • To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 10 minutes).

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a pre-weighed vial or volumetric flask. This step is critical to remove any remaining microscopic solid particles.[10]

    • Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of your analytical instrument (e.g., HPLC).

    • Analyze the diluted samples using a validated analytical method to determine the concentration of this compound. A pre-established calibration curve with standards of known concentration is required for accurate quantification.[10]

  • Calculation:

    • Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution Factor) × 100

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_analysis 4. Analysis A Add excess this compound to vial B Add known volume of solvent A->B C Seal vial tightly B->C D Agitate in temperature-controlled shaker (e.g., 24h at 25°C) C->D E Settle undissolved solid D->E F Centrifuge sample E->F G Withdraw & filter supernatant F->G H Dilute sample accurately G->H I Analyze via HPLC/UV-Vis H->I J Quantify using calibration curve I->J

References

The Emergence of a Key Scaffold: A Technical Guide to the Discovery and History of 2-(4-Chlorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Versatile Importance

In the vast landscape of heterocyclic chemistry, 2-(4-Chlorophenyl)pyridine stands out as a deceptively simple yet remarkably versatile scaffold. Its strategic combination of a pyridine ring and a halogenated phenyl group has made it a cornerstone in the development of pharmaceuticals and advanced materials. This in-depth technical guide explores the discovery and historical evolution of this pivotal molecule, tracing its synthetic journey from early organometallic methodologies to the sophisticated cross-coupling reactions that define modern organic chemistry. For researchers, scientists, and drug development professionals, a thorough understanding of the history and synthesis of this compound is essential for unlocking its full potential in a range of applications, from the creation of life-saving antihistamines to the design of innovative optoelectronic materials.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of a molecule's physical and chemical characteristics is fundamental to its application in research and development. The following tables summarize the key properties of this compound.

Property Value Reference
Molecular Formula C₁₁H₈ClN--INVALID-LINK--
Molecular Weight 189.64 g/mol --INVALID-LINK--
Appearance White to light yellow powder or crystals--INVALID-LINK--
Melting Point 49.0 to 53.0 °C--INVALID-LINK--
CAS Number 5969-83-5--INVALID-LINK--
Reaxys Registry Number 120272--INVALID-LINK--

The Genesis of a Scaffold: Early Synthetic Approaches

While a singular, definitive "discovery" paper for this compound is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader development of synthetic routes to 2-arylpyridines. Early methods for forging the crucial carbon-carbon bond between an aryl group and a pyridine ring were foundational.

One of the earliest and most straightforward conceptual approaches involves the reaction of an organometallic reagent with a pyridine derivative. The work of Bergstrom and McAllister in the 1930s on the reaction of Grignard reagents with pyridines and quinolines laid the groundwork for such transformations.[1] Although not specifically detailing the synthesis of the 4-chloro derivative, their research demonstrated the feasibility of introducing aryl substituents onto the pyridine ring.

A significant leap in the synthesis of 2-phenylpyridines came with the use of organolithium reagents. A well-documented procedure in Organic Syntheses describes the reaction of phenyllithium with pyridine to form 2-phenylpyridine.[2] This method, while effective, requires the careful handling of pyrophoric reagents and strictly anhydrous conditions.

The logical extension of these methods to produce this compound would involve the use of a 4-chlorophenyl-substituted organometallic reagent. The following diagram illustrates the general principle of this early synthetic strategy.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 4_chlorophenyl_organometallic 4-Chlorophenyl Organometallic (Grignard or Organolithium) Nucleophilic_Addition Nucleophilic Addition 4_chlorophenyl_organometallic->Nucleophilic_Addition Pyridine Pyridine Pyridine->Nucleophilic_Addition 2_4_chlorophenyl_pyridine This compound Nucleophilic_Addition->2_4_chlorophenyl_pyridine

Caption: Early organometallic approach to 2-arylpyridines.

The Evolution of Synthesis: The Rise of Cross-Coupling Reactions

The mid-20th century witnessed a paradigm shift in organic synthesis with the advent of transition metal-catalyzed cross-coupling reactions. These powerful methods offered milder reaction conditions, greater functional group tolerance, and improved yields compared to their organometallic predecessors.

The Ullmann Reaction: A Copper-Catalyzed Classic

The Ullmann reaction, first reported in 1901, is a classic method for forming aryl-aryl bonds using copper metal. While traditionally requiring harsh conditions, modern modifications have significantly improved its utility. The reaction involves the coupling of two aryl halides in the presence of copper. This methodology can be applied to the synthesis of 2-arylpyridines, including this compound, by reacting 2-halopyridine with a 4-chloro-substituted aryl halide.

The Negishi Coupling: A Palladium-Catalyzed Powerhouse

The Negishi coupling, developed in the late 1970s, utilizes a palladium or nickel catalyst to couple an organozinc compound with an organic halide. This reaction is highly versatile and has been widely applied in the synthesis of biaryls, including 2-arylpyridines. The synthesis of this compound via a Negishi coupling would typically involve the reaction of a 2-pyridylzinc halide with 1-bromo-4-chlorobenzene or 1-chloro-4-iodobenzene. The mild reaction conditions and high functional group tolerance make the Negishi coupling a powerful tool in modern organic synthesis.

The Suzuki-Miyaura Coupling: A Versatile and Widely Used Method

The Suzuki-Miyaura cross-coupling reaction, which employs a palladium catalyst to couple an organoboron compound with an organic halide, has become one of the most widely used methods for the formation of C-C bonds. The synthesis of 2-arylpyridines via this method is well-established and offers a broad substrate scope and mild reaction conditions.[3]

The following diagram illustrates the general workflow for the synthesis of this compound using modern cross-coupling methodologies.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Pyridine_Derivative 2-Halopyridine or Pyridine-2-boronic acid Cross_Coupling Pd-catalyzed Cross-Coupling (e.g., Suzuki, Negishi) Pyridine_Derivative->Cross_Coupling Chlorophenyl_Derivative 4-Chlorophenylboronic acid or 1-Bromo-4-chlorobenzene Chlorophenyl_Derivative->Cross_Coupling 2_4_chlorophenyl_pyridine This compound Cross_Coupling->2_4_chlorophenyl_pyridine

References

A Researcher's Guide to the Theoretical Investigation of 2-(4-Chlorophenyl)pyridine: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive framework for the theoretical investigation of the molecular structure and electronic properties of 2-(4-Chlorophenyl)pyridine. This molecule, a key scaffold in medicinal chemistry, presents an interesting case for computational analysis due to the interplay of steric and electronic effects between its two aromatic rings.[1][2][3] This guide is tailored for researchers, scientists, and drug development professionals, offering both a conceptual overview and a practical, step-by-step protocol for performing high-level theoretical calculations using Density Functional Theory (DFT). We will delve into the rationale behind methodological choices, from functional and basis set selection to the interpretation of key structural and electronic parameters. The ultimate goal is to equip the reader with the knowledge to conduct self-validating computational studies that can reliably predict molecular properties and inform further experimental work.

Introduction: The Significance of the 2-Phenylpyridine Scaffold

The pyridine ring is a ubiquitous feature in a vast array of FDA-approved drugs and biologically active molecules, prized for its unique physicochemical properties that can enhance water solubility, metabolic stability, and hydrogen bonding capabilities.[4] When coupled with a phenyl group at the 2-position, the resulting 2-phenylpyridine core offers a versatile platform for developing therapeutic agents targeting a wide range of diseases, including cancer and microbial infections.[1][2][5] The introduction of a chlorine atom on the phenyl ring, as in this compound, can further modulate the molecule's electronic distribution and biological activity.

Theoretical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for gaining a deeper understanding of the structure-activity relationships (SAR) of such compounds at the atomic level.[4][6] These computational methods allow for the precise determination of geometric parameters, vibrational frequencies, and electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.[4][7] This information is critical for predicting molecular behavior, understanding reaction mechanisms, and rationally designing more potent and selective drug candidates.

This guide will focus on the practical application of DFT to elucidate the structural and electronic characteristics of this compound. We will explore the nuances of setting up and running these calculations and interpreting the results in a chemically meaningful context.

Foundational Concepts in Theoretical Calculations

A successful theoretical investigation hinges on a solid understanding of the underlying principles and the judicious selection of computational methods. For a molecule like this compound, the primary goal is to find the minimum energy conformation and to characterize its electronic landscape.

The Power of Density Functional Theory (DFT)

DFT has emerged as the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost.[8] Unlike more computationally expensive ab initio methods, DFT calculates the electronic energy of a system based on its electron density. The choice of the exchange-correlation functional is paramount to the accuracy of DFT calculations. For organic molecules, hybrid functionals such as B3LYP (Becke's three-parameter hybrid exchange functional with the Lee–Yang–Parr correlation functional) have a long track record of providing reliable results for geometries and energetics.[9][10]

The Importance of the Basis Set

The basis set is a set of mathematical functions used to describe the atomic orbitals in a molecule. The size and flexibility of the basis set directly impact the accuracy of the calculation. A commonly used and well-regarded basis set for molecules of this size is the 6-311++G(d,p) basis set.[10] This Pople-style basis set provides a good description of the core and valence electrons and includes polarization functions (d,p) to account for the non-spherical nature of electron density in molecules, as well as diffuse functions (++) to accurately model lone pairs and other regions of diffuse electron density.

Key Structural Parameter: The Dihedral Angle

A critical structural feature of 2-phenylpyridine and its derivatives is the dihedral angle (or twist angle) between the pyridine and phenyl rings. This angle is a delicate balance between two opposing forces: the stabilizing effect of π-conjugation, which favors a planar conformation, and the destabilizing steric repulsion between the ortho-hydrogens of the two rings, which favors a twisted conformation.[9] DFT calculations are particularly well-suited to accurately predict this subtle structural feature. For the parent 2-phenylpyridine, the twist angle has been computationally determined to be around 21°.[9]

Experimental Protocol: A Step-by-Step Computational Workflow

This section provides a detailed, step-by-step protocol for performing theoretical calculations on this compound. This workflow is designed to be a self-validating system, ensuring the reliability of the final results.

Step 1: Molecular Structure Input

The first step is to build the 3D structure of this compound using a molecular modeling software package. It is crucial to ensure the correct connectivity of all atoms.

Step 2: Geometry Optimization

The initial, user-built structure is not necessarily at its lowest energy state. Geometry optimization is the process of finding the molecular structure that corresponds to a minimum on the potential energy surface.

  • Method: Density Functional Theory (DFT)

  • Functional: B3LYP

  • Basis Set: 6-311++G(d,p)

  • Software: Gaussian 09 or a similar quantum chemistry package is recommended.[10]

Step 3: Frequency Analysis

Once the geometry optimization is complete, a frequency calculation must be performed at the same level of theory. This is a critical validation step for two reasons:

  • Confirmation of a True Minimum: A true minimum energy structure will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates that the optimized structure is a transition state or a higher-order saddle point, and further optimization is required.

  • Prediction of Vibrational Spectra: The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to further validate the accuracy of the computational model.[6][10] A scaling factor is often applied to the calculated frequencies to account for the approximations inherent in the theoretical method.[10]

Step 4: Calculation of Molecular Properties

With the validated, optimized geometry, a host of molecular properties can be calculated to gain deeper insights into the electronic structure and reactivity of this compound. These include:

  • Electronic Energies: Total energy, energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[10]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge delocalization and hyperconjugative interactions within the molecule.[11]

Below is a Graphviz diagram illustrating the computational workflow.

G cluster_input Input Phase cluster_calculation Computational Phase cluster_output Output & Analysis A 1. Build 3D Structure of This compound B 2. Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B Initial Geometry C 3. Frequency Analysis (at the same level of theory) B->C Optimized Geometry D 4. Calculation of Molecular Properties (HOMO, LUMO, MEP, NBO) C->D Validated Minimum Energy Structure E Optimized Geometric Parameters (Bond Lengths, Angles, Dihedral Angle) D->E F Vibrational Frequencies (IR & Raman Spectra) D->F G Electronic Properties & Reactivity (Energy Gap, MEP Map) D->G

Caption: A flowchart of the computational workflow for the theoretical analysis of this compound.

Data Presentation and Interpretation

The output of these calculations will be a wealth of quantitative data. Presenting this data in a clear and structured format is essential for interpretation and comparison.

Geometric Parameters

The optimized geometric parameters, including key bond lengths, bond angles, and the crucial dihedral angle between the phenyl and pyridine rings, should be summarized in a table.

ParameterCalculated Value (Å or °)
Bond Lengths (Å)
C-ClValue
C-N (pyridine)Value
C-C (inter-ring)Value
Bond Angles (°) **
C-C-N (pyridine)Value
C-C-C (inter-ring)Value
Dihedral Angle (°) **
N-C-C-C (inter-ring)Value

Note: The values in this table are placeholders and would be populated with the results from the actual DFT calculations.

Electronic Properties

The calculated electronic properties provide insights into the molecule's reactivity and spectroscopic behavior.

PropertyCalculated Value (eV)
HOMO EnergyValue
LUMO EnergyValue
HOMO-LUMO Energy GapValue

The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally implies higher reactivity.

Below is a Graphviz diagram illustrating the relationship between the molecular structure and its key properties.

G This compound This compound Geometric Structure Geometric Structure This compound->Geometric Structure Electronic Properties Electronic Properties This compound->Electronic Properties Reactivity Reactivity Geometric Structure->Reactivity Electronic Properties->Reactivity

Caption: The interconnectedness of the molecular structure, electronic properties, and reactivity of this compound.

Conclusion and Future Directions

This guide has outlined a robust and reliable workflow for the theoretical investigation of this compound using Density Functional Theory. By following the detailed protocol, researchers can obtain high-quality data on the molecule's geometric and electronic properties. These theoretical insights are invaluable for understanding the fundamental nature of this important chemical scaffold and can significantly accelerate the drug discovery and development process by enabling a more rational, data-driven approach to molecular design.

Future computational studies could expand on this work by:

  • Investigating Solvent Effects: Performing calculations in a simulated solvent environment to better mimic physiological conditions.

  • Exploring Excited States: Using Time-Dependent DFT (TD-DFT) to predict the molecule's UV-Vis absorption spectrum.[11]

  • Molecular Docking Studies: Simulating the interaction of this compound with biological targets to predict binding affinity and mode of action.[12]

By integrating these advanced computational techniques, a more complete and predictive model of the behavior of this compound and its derivatives can be developed, ultimately contributing to the design of novel and more effective therapeutic agents.

References

An In-depth Technical Guide to the Biological Potential of 2-(4-Chlorophenyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyridine ring is a fundamental heterocyclic scaffold that is a cornerstone in medicinal chemistry, found in numerous natural products and FDA-approved pharmaceuticals.[1][2][] When functionalized with a 4-chlorophenyl group at the 2-position, the resulting 2-(4-chlorophenyl)pyridine core structure gives rise to a class of compounds with a remarkably broad and potent spectrum of biological activities. This guide provides a comprehensive technical overview of the therapeutic potential of these derivatives, synthesizing data from numerous preclinical studies. We will explore the key mechanisms of action, present quantitative data from pivotal studies, and provide detailed experimental protocols to empower researchers in the fields of oncology, immunology, microbiology, and neuroscience to further investigate this promising chemical scaffold.

The this compound Scaffold: A Privileged Structure

The term "privileged structure" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity. The this compound moiety is an exemplary case. The pyridine ring, an aromatic heterocycle, can participate in hydrogen bonding, pi-stacking, and coordination with metal ions, making it a versatile pharmacophore.[2][] The addition of a 4-chlorophenyl group introduces specific steric and electronic properties. The chlorine atom is a lipophilic, electron-withdrawing group that can enhance membrane permeability and participate in halogen bonding, a crucial interaction for improving binding affinity and selectivity with target proteins. This unique combination of features underpins the diverse biological activities observed in its derivatives.

Potent Anticancer Activity

Derivatives of this compound have demonstrated significant antiproliferative effects across a wide range of human cancer cell lines, including lung, colon, breast, and prostate cancers.[4][5][6] The anticancer mechanisms are multifaceted, primarily revolving around the inhibition of critical enzymes involved in DNA replication and cell cycle regulation.

Primary Mechanisms of Antineoplastic Action

A. Dual Topoisomerase I/II Inhibition: DNA topoisomerases are essential enzymes that resolve topological challenges in DNA during replication and transcription. Many established chemotherapeutics, like etoposide, target these enzymes. Several 2,4,6-triaryl pyridine derivatives, incorporating the 2-(4-chlorophenyl) group, have been identified as potent dual inhibitors of both topoisomerase I and II.[5][7] This dual inhibition is a significant advantage, as it can potentially overcome resistance mechanisms associated with the downregulation of a single topoisomerase enzyme.

B. Histone Deacetylase (HDAC) Inhibition: HDAC enzymes play a crucial role in the epigenetic regulation of gene expression. Their overexpression is common in many cancers, leading to the silencing of tumor suppressor genes. A novel pyridine derivative, H42, was found to downregulate the expression of HDAC6.[8] This leads to the hyperacetylation of its substrates, α-tubulin and heat shock protein 90 (HSP90), which in turn causes the degradation of cyclin D1, resulting in cell cycle arrest at the G0/G1 phase and the induction of apoptosis.[8]

C. Kinase Pathway Modulation: Signaling kinases are frequently dysregulated in cancer. Certain this compound analogues have been shown to interfere with these pathways. For instance, some derivatives inhibit the phosphorylation of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[2] Others have been shown to inhibit the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular responses to stress and cancer progression.

In Vitro Cytotoxicity Data

The antiproliferative potency of these derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound ClassCancer Cell LineTarget/MechanismIC₅₀ (µM)Reference
Nicotinonitrile derivative 14aNCIH 460 (Lung)Not Specified0.025[4][9]
Nicotinonitrile derivative 14aRKOP 27 (Colon)Not Specified0.016[4][9]
Pyridine derivative H42SKOV3 (Ovarian)HDAC6 Inhibition0.87[8]
Pyridine derivative H42A2780 (Ovarian)HDAC6 Inhibition5.4[8]
Pyrazolopyridine derivativeMCF-7 (Breast)p38 MAPK Inhibition5.355 (µg/mL)
Pyrazolopyridine derivativeMDA-MB-231 (Breast)p38 MAPK Inhibition1.419 (µg/mL)
Triazole-Pyridine Hybrid TP6B16F10 (Melanoma)Not Specified>41.12[10]
Featured Protocol: MTT Assay for Cell Viability

The MTT assay is a foundational, colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., SKOV3, A2780) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%) across all wells. Replace the old medium with 100 µL of the medium containing the test compounds or vehicle control.

  • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.[11]

Visualization: Anticancer Mechanism Workflow

cluster_0 This compound Derivative cluster_1 Cellular Targets cluster_2 Downstream Effects cluster_3 Cellular Outcome Derivative Derivative Topo Topoisomerase I/II Derivative->Topo Inhibits HDAC6 HDAC6 Derivative->HDAC6 Inhibits Kinase VEGFR-2 / p38 MAPK Derivative->Kinase Inhibits DNA_Damage DNA Strand Breaks Topo->DNA_Damage Causes Acetylation HSP90/Tubulin Acetylation ↑ HDAC6->Acetylation Leads to Phosphorylation Kinase Phosphorylation ↓ Kinase->Phosphorylation Blocks Apoptosis Apoptosis DNA_Damage->Apoptosis Degradation Cyclin D1 Degradation Acetylation->Degradation Phosphorylation->Apoptosis Arrest G0/G1 Cell Cycle Arrest Degradation->Arrest Arrest->Apoptosis

Caption: Key anticancer mechanisms of this compound derivatives.

Broad Anti-inflammatory Properties

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disorders, and even cancer.[12] Pyridine-based compounds have shown significant promise as anti-inflammatory agents, often acting through the modulation of critical inflammatory signaling pathways.[12][13]

Mechanisms of Anti-inflammatory Action

A. Inhibition of Inflammatory Mediators: Derivatives have been shown to significantly inhibit the production of pro-inflammatory molecules. In cellular models, they can attenuate nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglia and suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory cascade.[14]

B. Modulation of Cytokine Profiles: A key aspect of their activity is the ability to modulate the balance of pro- and anti-inflammatory cytokines. For example, pyrrole derivatives structurally related to the this compound class significantly decrease serum levels of the pro-inflammatory cytokine TNF-α while markedly elevating the anti-inflammatory cytokine TGF-β1.[13]

C. Interference with Signaling Pathways: The anti-inflammatory effects are often rooted in the inhibition of upstream signaling pathways. Mechanistic studies have shown that these compounds can attenuate the LPS-induced activation of nuclear factor-kappa B (NF-κB) and the phosphorylation of p38 MAPK, both of which are central regulators of the inflammatory response.[14]

Featured Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and highly reproducible in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized, biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.

Step-by-Step Methodology:

  • Animal Acclimatization: Use Wistar rats (150-200g) and allow them to acclimatize for at least one week with free access to food and water.

  • Grouping and Fasting: Divide animals into groups (n=6): Vehicle Control (e.g., saline), Positive Control (e.g., Diclofenac, 25 mg/kg), and Test Groups (e.g., derivative at 10, 20, 40 mg/kg). Fast the animals overnight before the experiment.

  • Compound Administration: Administer the test compounds and controls intraperitoneally (i.p.) or orally (p.o.) 1 hour before carrageenan injection.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the zero-time reading.

  • Induction of Inflammation: Inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the subplantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume at regular intervals post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Visualization: NF-κB Signaling Pathway Inhibition

LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Derivative This compound Derivative Derivative->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkBa->NFkB_p65_p50 Releases Nucleus Nucleus NFkB_p65_p50->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, COX-2, iNOS) Nucleus->Genes Induces Transcription

Caption: Inhibition of the NF-κB inflammatory signaling pathway.

Antimicrobial and Antifungal Activity

The rise of multidrug-resistant pathogens presents a critical global health challenge. The this compound scaffold has been identified in compounds with notable activity against a range of bacteria and fungi.[15][16]

Spectrum of Activity

Studies have demonstrated that derivatives incorporating this scaffold are effective against:

  • Gram-positive bacteria: Such as Staphylococcus aureus and Bacillus subtilis.[1][17]

  • Gram-negative bacteria: Including Escherichia coli and Pseudomonas aeruginosa.[1][16]

  • Fungi: Such as Aspergillus niger.[16]

One study identified 4-(4-chlorophenyl)pyridine itself as the active antimicrobial compound from plant extracts, showing efficacy against Clostridium perfringens, Pseudomonas aeruginosa, and Aspergillus niger.[16]

Featured Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid broth medium. Growth is assessed after a defined incubation period.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Culture the test microorganism (e.g., S. aureus ATCC 29213) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

  • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only, no inoculum).

  • Incubation: Seal the plate and incubate at 35-37°C for 18-24 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader.

Neuroprotective Potential in Neurodegenerative Disease Models

Neurodegenerative diseases like Alzheimer's are characterized by complex pathologies, including oxidative stress, neuroinflammation, and the aggregation of misfolded proteins.[18] The multitarget nature of this compound derivatives makes them intriguing candidates for addressing this complexity.

Mechanisms of Neuroprotection

A. Enzyme Inhibition:

  • Cholinesterase Inhibition: Some derivatives with carbamic functions act as potent inhibitors of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine.[19] This is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.

  • GSK-3β Inhibition: Glycogen synthase kinase 3β (GSK-3β) is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's. Pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit GSK-3β.[18]

B. Anti-Amyloid Aggregation: The aggregation of amyloid-beta (Aβ) peptides into toxic plaques is a central event in Alzheimer's pathology. Certain pyridine carbamates have been shown to inhibit the self-aggregation of the Aβ₄₂ peptide.[19]

C. Antioxidant and Anti-inflammatory Effects: As previously discussed, these compounds can combat inflammation. In the context of the brain, they can inhibit microglia-mediated neuroinflammation.[14] Additionally, many derivatives exhibit potent antioxidant properties, scavenging reactive oxygen species (ROS) that contribute to neuronal damage.[18]

Featured Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This is a widely used in vitro method to screen for AChE inhibitors.

Principle: The enzyme AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color change.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of AChE, DTNB, ATCh, and the test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE solution to each well and incubate for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the reaction by adding the ATCh substrate solution to all wells.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time (e.g., every minute for 5-10 minutes) using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control (no inhibitor) and calculate the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold is a versatile and highly "privileged" structure in medicinal chemistry. The derivatives synthesized from this core have demonstrated a remarkable breadth of biological activities, with significant potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. Their ability to often engage multiple targets simultaneously—such as dual topoisomerase inhibition or combined anti-inflammatory and antioxidant effects—makes them particularly compelling for treating complex, multifactorial diseases.

Future research should focus on leveraging structure-activity relationship (SAR) studies to optimize potency and selectivity for specific targets. The integration of computational methods, such as molecular docking, can further refine the design of next-generation derivatives.[5][20] As the protocols and data presented in this guide illustrate, the this compound class of compounds represents a rich and promising area for continued exploration and development in the quest for novel therapeutics.

References

An In-depth Technical Guide to 2-(4-Chlorophenyl)pyridine: Commercial Availability, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(4-Chlorophenyl)pyridine, a key heterocyclic building block for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, commercial landscape, synthesis methodologies, and critical applications, offering field-proven insights to support your research and development endeavors.

Introduction: The Significance of the Pyridine Scaffold

Pyridine and its derivatives are cornerstones in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2][3] Their unique electronic properties and ability to engage in hydrogen bonding make them privileged scaffolds in drug design. This compound, in particular, serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, including antihistamines and potential anti-cancer agents.[4][5][6] This guide aims to be a foundational resource, consolidating technical data and practical knowledge for the effective procurement and utilization of this valuable compound.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and research. Key identifiers and properties for this compound are summarized below.

PropertyValueSource(s)
CAS Number 5969-83-5[7][8]
Molecular Formula C₁₁H₈ClN[7][8]
Molecular Weight 189.64 g/mol [7][8]
Appearance White powder[8]
Purity Typically ≥99% (Commercial Grade)[8]

Commercial Availability and Sourcing

This compound is available from various chemical suppliers, primarily for research and development purposes. When sourcing this intermediate, researchers should prioritize suppliers who provide comprehensive analytical data, such as a Certificate of Analysis (CoA), to ensure material quality and batch-to-batch consistency.

Selected Commercial Suppliers

Below is a comparative table of suppliers offering this compound or closely related derivatives. Note that availability and product specifications can change, and direct inquiry is always recommended.

SupplierProduct NamePurityNotes
Wuhan PharmChem CO., LTD. Pyridine,2-(4-chlorophenyl)≥ 99%Directly listed as a product.[8]
Sapphire Bioscience This compoundN/ADistributor for Toronto Research Chemicals. For research use only.[7]
BLD Pharm 2-(4-Chlorophenyl)-4-phenyl-6-(4-tolyl)pyridineN/AA derivative of the core compound.[9]
Pharmaffiliates 2-[(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridineHigh purityAn intermediate for Bepotastine synthesis.[4]

Synthesis and Manufacturing Insights

While specific, proprietary manufacturing processes for this compound are seldom published, the synthesis of related arylpyridines is well-documented in scientific literature and patents. These methods typically involve cross-coupling reactions. A foundational understanding of these pathways is crucial for researchers who may need to synthesize derivatives or troubleshoot experimental procedures.

One common and powerful method for creating the crucial carbon-carbon bond between the phenyl and pyridine rings is the Suzuki coupling reaction. This involves the reaction of a pyridine boronic acid with an aryl halide (or vice-versa) in the presence of a palladium catalyst.

Below is a generalized workflow for a typical Suzuki cross-coupling synthesis to produce an aryl-pyridine compound.

cluster_reactants Starting Materials cluster_process Reaction Conditions A Pyridine Derivative (e.g., 2-Bromopyridine) F Heating & Stirring (e.g., 80-100 °C) A->F B Arylboronic Acid (e.g., 4-Chlorophenylboronic acid) B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->F Catalyst D Base (e.g., Na₂CO₃) D->F Base E Solvent (e.g., Toluene/Water) E->F Solvent G Work-up & Extraction F->G Reaction Completion H Purification (e.g., Column Chromatography) G->H I Final Product This compound H->I

Caption: Generalized Suzuki Coupling Workflow.

Quality Control for Research Applications

For drug development professionals, ensuring the purity and identity of starting materials is a non-negotiable aspect of scientific integrity. A self-validating system of protocols is essential for quality control (QC).

Recommended Analytical Methods:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure and identify any organic impurities. The proton spectrum should show the characteristic shifts for the aromatic protons on both the pyridine and chlorophenyl rings.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the compound. A validated HPLC method can quantify the main peak and any related substance impurities.

The following diagram illustrates a standard QC workflow for incoming chemical intermediates.

start Receive Material quarantine Quarantine & Log Sample start->quarantine sampling Representative Sampling quarantine->sampling testing Purity (HPLC) Identity (NMR) MW (MS) sampling->testing decision Compare to Specifications testing->decision release Release for Use in R&D decision->release Pass reject Reject Batch decision->reject Fail

Caption: Quality Control Workflow for Intermediates.

Applications in Drug Development

The true value of this compound lies in its role as a versatile building block for more complex molecules with therapeutic potential. Nitrogen-containing heterocycles are known to possess high biological activity.[6]

Key Intermediate in Pharmaceutical Synthesis

This compound and its derivatives are instrumental in creating active pharmaceutical ingredients (APIs). For instance, the related structure, 2-[(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine, is a known intermediate in the synthesis of Bepotastine , a non-sedating H1-antagonist with anti-inflammatory properties used to treat allergic rhinitis.[4][5]

The diagram below illustrates the hierarchical role of this compound as a foundational scaffold in drug discovery.

A This compound (Core Scaffold) B Further Functionalization (e.g., addition of side chains) A->B C Advanced Intermediates (e.g., Bepotastine Intermediate) B->C D Active Pharmaceutical Ingredient (API) (e.g., Bepotastine) C->D E Therapeutic Application (e.g., Antihistamine) D->E

Caption: Role as a Scaffold in Drug Synthesis.

The presence of the chlorophenyl and pyridine moieties is also explored in compounds with potential anticancer and antimicrobial activities, making this a scaffold of continuing interest in medicinal chemistry.[1][2][10]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed. While a specific Safety Data Sheet (SDS) for this compound should be obtained from the supplier, general guidance for pyridine derivatives applies.

  • Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[11][12]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[11]

  • First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air.[12][13]

Always consult the material-specific SDS provided by your supplier for complete and authoritative safety information.[12]

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in drug discovery and development. Its commercial availability provides researchers with a reliable starting point for synthesizing novel molecules with potential therapeutic applications, from antihistamines to next-generation anticancer agents. By understanding its properties, sourcing it from reputable suppliers, applying rigorous quality control, and leveraging its synthetic versatility, scientists can effectively integrate this valuable scaffold into their research pipelines.

References

An In-depth Technical Guide to the Structural Analysis of 2-(4-Chlorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the structural analysis of 2-(4-Chlorophenyl)pyridine, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, spectroscopic characterization, crystallographic analysis, and computational modeling of this compound.

Introduction: The Significance of the 2-Arylpyridine Scaffold

The 2-arylpyridine moiety is a privileged scaffold in drug discovery and functional materials development. Its presence in numerous biologically active compounds and advanced materials underscores the importance of a thorough understanding of its structural characteristics. This compound, in particular, serves as a crucial building block for various pharmaceutical agents, including antihistamines and potential anticancer drugs.[1][2] Its structural rigidity, coupled with the electronic properties imparted by the chlorophenyl and pyridine rings, makes it a fascinating subject for detailed structural elucidation. A comprehensive analysis of its structure is paramount for understanding its reactivity, intermolecular interactions, and, ultimately, its function in various applications.

Synthesis and Characterization

The synthesis of this compound can be achieved through several established cross-coupling methodologies. The Suzuki-Miyaura coupling reaction is a particularly efficient and widely used method, offering high yields and good functional group tolerance.

Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

A common synthetic route involves the palladium-catalyzed cross-coupling of 2-bromopyridine with 4-chlorophenylboronic acid.

Experimental Protocol:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-chlorophenylboronic acid (1.2 equivalents), 2-bromopyridine (1.0 equivalent), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.03 equivalents).

  • Add a base, typically an aqueous solution of sodium carbonate (2 M, 3.0 equivalents), and a solvent system, such as a 3:1 mixture of toluene and ethanol.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Diagram of the Synthetic Workflow:

G cluster_reactants Reactants & Catalyst cluster_process Reaction & Workup cluster_product Product 4-chlorophenylboronic_acid 4-Chlorophenylboronic Acid Reaction Suzuki-Miyaura Coupling (Toluene/Ethanol, Reflux) 4-chlorophenylboronic_acid->Reaction 2-bromopyridine 2-Bromopyridine 2-bromopyridine->Reaction Pd_catalyst Pd(PPh₃)₄ Pd_catalyst->Reaction Base Na₂CO₃ (aq) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Analysis: Unveiling the Molecular Connectivity

Spectroscopic techniques are fundamental in confirming the identity and elucidating the electronic environment of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful in this regard.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides detailed information about the disposition of protons in the molecule.[3]

Table 1: ¹H NMR Chemical Shift Assignments for this compound (400 MHz, CDCl₃) [3]

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-6' (Pyridine)8.70d4.4
H-2, H-6 (Phenyl)7.95d8.8
H-4', H-5' (Pyridine)7.80 - 7.66m-
H-3, H-5 (Phenyl)7.45d8.8
H-3' (Pyridine)7.30 - 7.21m-

Note: The numbering of the pyridine and phenyl rings is for assignment purposes.

The downfield shift of the pyridine protons is attributed to the electron-withdrawing nature of the nitrogen atom. The characteristic doublet of doublets or multiplets for the pyridine ring protons and the two distinct doublets for the para-substituted chlorophenyl ring are key identifiers.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework.[3]

Table 2: ¹³C NMR Chemical Shift Assignments for this compound (101 MHz, CDCl₃) [3]

Carbon AssignmentChemical Shift (δ, ppm)
C-2' (Pyridine)156.1
C-6' (Pyridine)149.7
C-1 (Phenyl)137.7
C-4' (Pyridine)136.8
C-4 (Phenyl)135.0
C-3, C-5 (Phenyl)128.9
C-2, C-6 (Phenyl)128.1
C-5' (Pyridine)122.3
C-3' (Pyridine)120.3

The chemical shifts are consistent with the presence of two distinct aromatic rings and the influence of the nitrogen and chlorine substituents.

Diagram of Spectroscopic Analysis Workflow:

G Sample This compound (in CDCl₃) NMR_Spectrometer NMR Spectrometer (400 MHz for ¹H, 101 MHz for ¹³C) Sample->NMR_Spectrometer 1H_Spectrum ¹H NMR Spectrum NMR_Spectrometer->1H_Spectrum 13C_Spectrum ¹³C NMR Spectrum NMR_Spectrometer->13C_Spectrum Data_Analysis Data Analysis: - Chemical Shifts - Multiplicities - Coupling Constants 1H_Spectrum->Data_Analysis 13C_Spectrum->Data_Analysis Structural_Confirmation Structural Confirmation Data_Analysis->Structural_Confirmation

Caption: Workflow for NMR-based structural elucidation.

X-ray Crystallography: Definitive Solid-State Structure

Crystal Structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol

The crystal structure of this analog reveals a dihedral angle of 74.34 (6)° between the pyridine and chlorophenyl rings.[4][5] This significant twist is a key structural feature, minimizing steric hindrance between the two aromatic systems.

Table 3: Key Crystallographic Data for (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol [4][5]

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Dihedral Angle (Pyridine-Phenyl)74.34 (6)°
Key Intermolecular InteractionsO-H···N hydrogen bonds, C-Cl···π(pyridyl) interactions

The supramolecular assembly is dominated by O-H···N hydrogen bonds, forming zigzag chains. Additionally, weak C-Cl···π interactions involving the pyridine ring contribute to the overall packing, linking the hydrogen-bonded chains into sheets.[5] It is highly probable that in the absence of the hydroxyl group, the solid-state structure of this compound would be governed by a combination of π-π stacking and C-H···π interactions.

Computational Modeling: Theoretical Insights into Structure and Properties

Density Functional Theory (DFT) calculations are a powerful tool for corroborating experimental findings and predicting molecular properties.

Geometry Optimization and Electronic Properties

DFT calculations, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, can be employed to determine the optimized geometry of this compound in the gas phase.[3] These calculations would likely predict a non-planar structure with a significant dihedral angle between the two rings, consistent with the crystallographic data of the methanol analog.

Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's electronic behavior. The HOMO is expected to be localized primarily on the more electron-rich chlorophenyl ring, while the LUMO would likely be centered on the electron-deficient pyridine ring. The energy gap between the HOMO and LUMO is indicative of the molecule's chemical reactivity and electronic transition properties.

Diagram of the Integrated Structural Analysis Approach:

G Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR X-ray X-ray Crystallography (Analog Comparison) Synthesis->X-ray Connectivity Molecular Connectivity NMR->Connectivity Conformation 3D Conformation X-ray->Conformation DFT Computational Modeling (DFT) DFT->Conformation Electronic_Properties Electronic Properties DFT->Electronic_Properties Full_Structure Comprehensive Structural Characterization Connectivity->Full_Structure Conformation->Full_Structure Electronic_Properties->Full_Structure

Caption: An integrated approach to the structural analysis of this compound.

Conclusion

The structural analysis of this compound is a multi-faceted process that leverages a combination of synthesis, spectroscopy, crystallography (through analogy), and computational modeling. The Suzuki-Miyaura coupling provides an efficient route to this important scaffold. NMR spectroscopy confirms the molecular connectivity and provides insights into the electronic environment of the molecule. While a direct crystal structure is pending, analysis of a close analog reveals a significant dihedral angle between the aromatic rings, a key conformational feature. DFT calculations corroborate these findings and further illuminate the electronic properties of the molecule. This comprehensive structural understanding is essential for the rational design of new pharmaceuticals and functional materials based on the this compound core.

References

Methodological & Application

Application Notes and Protocols: Suzuki Coupling Reaction Using 2-(4-Chlorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Biaryl Pyridines

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and remarkable functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in both academic and industrial settings, particularly in the synthesis of biaryl compounds.[3][4] These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[4][5]

This guide focuses on a specific, yet highly relevant, application: the Suzuki coupling of 2-(4-Chlorophenyl)pyridine. This substrate is of particular interest as it combines a pyridine ring, a common scaffold in medicinal chemistry, with a deactivated aryl chloride.[6][7] The successful coupling of such substrates opens the door to a vast array of novel molecular architectures with potential biological activity.[7] We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and offer insights into overcoming common challenges.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[8][9] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[8][10]

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide, in this case, this compound, to a Pd(0) species. This step forms a Pd(II) complex.[3][8] The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[3] The coupling of aryl chlorides is notoriously more challenging than that of bromides or iodides due to the strength of the C-Cl bond, often requiring more specialized catalysts and conditions.[11][12]

  • Transmetalation: This step involves the transfer of the organic group from the organoboron reagent (e.g., an arylboronic acid) to the palladium(II) complex.[3] The presence of a base is crucial for this step.[10][13] The base activates the boronic acid, forming a more nucleophilic boronate species, which then facilitates the ligand exchange on the palladium center.[13][14]

  • Reductive Elimination: In the final step, the two organic fragments on the palladium(II) complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][8]

Visualizing the Catalytic Cycle

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ Catalyst ArPdX Oxidative Adduct Ar-Pd(II)L₂-X Pd0->ArPdX ArPdOR Ar-Pd(II)L₂-OR ArPdX->ArPdOR Ligand Exchange ArPdAr_prime Di-organopalladium(II) Ar-Pd(II)L₂-Ar' ArPdOR->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 ArAr_prime Biaryl Product (Ar-Ar') ArPdAr_prime->ArAr_prime Reductive Elimination BoronicAcid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ BoronicAcid->Boronate Boronate->ArPdAr_prime Base Base (e.g., K₂CO₃) Base->BoronicAcid Activation ArylHalide Aryl Halide (Ar-X) This compound ArylHalide->ArPdX Oxidative Addition

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

The following protocols provide a robust starting point for the Suzuki coupling of this compound. Optimization may be necessary depending on the specific boronic acid used.

Protocol 1: Standard Suzuki Coupling Conditions

This protocol is suitable for a wide range of arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)[15]

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) in 1,4-dioxane (2 mL).

  • Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the Schlenk flask containing the substrates and base.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times.[16][17]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane/Water mixture (4:1)

  • Microwave reactor vials

Procedure:

  • In a microwave reactor vial, combine this compound (0.5 mmol), the arylboronic acid (0.6 mmol), potassium carbonate (1.0 mmol), and Pd(PPh₃)₄ (0.015 mmol).

  • Add 3 mL of a 4:1 mixture of 1,4-dioxane and water.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 100-120 °C for 15-30 minutes.

  • After cooling, work up the reaction as described in Protocol 1.

Data Presentation: Catalyst and Base Selection

The choice of catalyst, ligand, and base is critical for a successful Suzuki coupling, especially with challenging substrates like aryl chlorides.[18][19]

Table 1: Comparison of Common Catalysts and Ligands for Aryl Chloride Coupling

Catalyst PrecursorLigandTypical Loading (mol%)Key Advantages
Pd(OAc)₂SPhos1-3High activity for aryl chlorides, commercially available.[15]
Pd₂(dba)₃Buchwald Ligands (e.g., XPhos)0.5-2Excellent for sterically hindered and electron-rich aryl chlorides.[19][20]
Pd(PPh₃)₄Triphenylphosphine3-5Readily available, but often less effective for aryl chlorides.[17]
PalladacyclesVarious Phosphines0.01-1High turnover numbers, stable catalyst precursors.[18]

Table 2: Influence of Base on Reaction Yield

The base plays a multifaceted role, primarily in the activation of the boronic acid for transmetalation.[10][13]

BaseStrengthTypical SolventNotes
K₃PO₄StrongDioxane, TolueneOften gives high yields with aryl chlorides.[11]
K₂CO₃ModerateAqueous solvents, DMFA common and effective choice for many Suzuki couplings.[21]
Cs₂CO₃StrongDioxane, THFHighly effective but more expensive.
NaHCO₃WeakAqueous solventsMilder base, useful for base-sensitive substrates.[22]

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. Below are common issues and their potential solutions.

Table 3: Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalystEnsure proper handling of air-sensitive catalysts and ligands; consider a different catalyst/ligand system.
Poor quality reagentsUse freshly purchased or purified solvents and reagents.
Insufficient heatingEnsure the reaction reaches the target temperature.
Formation of Homocoupled Products Reaction conditions too harshLower the reaction temperature or use a milder base.
Presence of oxygenThoroughly degas solvents and maintain an inert atmosphere.
Protodeboronation of Boronic Acid Presence of water and/or protic solventsUse anhydrous solvents; consider using boronic esters or trifluoroborate salts.[3][23]
Dehalogenation of Aryl Halide Presence of reducing agents in the reaction mixtureEnsure high purity of all reagents and solvents.[1]

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful tool for the synthesis of novel biaryl pyridine derivatives. By understanding the reaction mechanism and carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can efficiently access a wide range of valuable compounds. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists in the field of organic synthesis and drug discovery.

References

Application Notes & Protocols: The Synthetic Utility of 2-(4-Chlorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of 2-(4-Chlorophenyl)pyridine, a pivotal heterocyclic compound in modern organic synthesis. We will move beyond a simple recitation of facts to dissect the causality behind its applications, offering field-proven insights into its role as a versatile precursor for high-value molecules, particularly in the pharmaceutical industry. The protocols herein are presented as self-validating systems, grounded in authoritative literature to ensure scientific integrity and reproducibility.

Introduction: Strategic Importance of the 2-Arylpyridine Motif

The this compound scaffold is more than a simple aromatic compound; it is a privileged structural motif. Its constituent parts—a pyridine ring and a halogenated phenyl group—are ubiquitous in medicinal chemistry and materials science. The pyridine ring, an electron-deficient heterocycle, can engage in various interactions, including hydrogen bonding and metal coordination, while the chlorophenyl group provides a lipophilic handle and a site for further functionalization.[1][2]

This unique combination makes its derivatives valuable as intermediates for active pharmaceutical ingredients (APIs) and as building blocks in the construction of complex organic materials. This guide will focus on its most critical applications, primarily its transformation into key chiral intermediates and its synthesis via robust cross-coupling methodologies.

Part 1: A Cornerstone Intermediate for Pharmaceutical Synthesis: (4-Chlorophenyl)(pyridin-2-yl)methanol

One of the most significant applications of the this compound framework is in the synthesis of (4-Chlorophenyl)(pyridin-2-yl)methanol. This chiral alcohol is a high-value intermediate, serving as a crucial precursor for blockbuster drugs such as Bepotastine, a non-sedating H1-antagonist, and Carbinoxamine, another histamine H1 antagonist.[3][4] The demand for enantiomerically pure forms of this alcohol has driven the optimization of several synthetic routes.

Two primary, industrially relevant pathways have emerged for its synthesis: a two-step oxidation-reduction sequence and a direct Grignard reaction.

Route A: The Two-Step Oxidation-Reduction Pathway

This methodology is predicated on a robust and controllable sequence involving the oxidation of an inexpensive starting material, 2-(p-chlorobenzyl)pyridine, to an intermediate ketone, which is then reduced to the target alcohol.[3][4][5] The principal advantage of this approach is the ability to isolate and purify the ketone intermediate, which can lead to a higher purity final product.

Causality and Experimental Rationale:

  • Oxidation: The benzylic carbon in 2-(p-chlorobenzyl)pyridine is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (KMnO₄) are effective for this transformation.[3][4][5] The reaction is typically run in water at elevated temperatures (85-95 °C) to ensure a sufficient reaction rate.[4][5]

  • Reduction: The resulting ketone, (4-chlorophenyl)(pyridin-2-yl)methanone, is then selectively reduced to the secondary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this step as it is a mild reductant that selectively reduces the ketone in the presence of the pyridine and phenyl rings.[3][4] This reaction is typically performed at room temperature in an alcoholic solvent like ethanol.[3][5]

Route B: The Grignard Reaction Pathway

This approach represents a classic and powerful C-C bond-forming strategy. It involves the reaction of a Grignard reagent, 4-chlorophenylmagnesium bromide, with pyridine-2-carboxaldehyde.[3] This method offers a more direct route to the target alcohol.

Causality and Experimental Rationale:

  • Grignard Reagent Formation: The Grignard reagent is prepared by reacting an aryl halide (e.g., 4-bromochlorobenzene) with magnesium turnings in an anhydrous ether solvent like THF.[3] The exclusion of water is critical, as the Grignard reagent is a strong base and will be quenched by protic sources.

  • Nucleophilic Addition: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of pyridine-2-carboxaldehyde. The reaction is typically conducted at a low temperature (0 °C) to control the exothermic reaction and prevent side reactions.[3][6] A subsequent aqueous workup with a mild acid, such as ammonium chloride, protonates the resulting alkoxide to yield the final alcohol.[3]

Comparative Summary of Synthetic Routes
ParameterRoute A: Oxidation-ReductionRoute B: Grignard ReactionReference(s)
Starting Materials 2-(p-chlorobenzyl)pyridine4-bromochlorobenzene, Pyridine-2-carboxaldehyde[3][4]
Key Reagents 1. KMnO₄ 2. NaBH₄1. Mg turnings 2. Pyridine-2-carboxaldehyde[3][4]
Solvent(s) Water, EthanolAnhydrous THF[3][5]
Temperature 85-95 °C (Oxidation), Room Temp (Reduction)0 °C to Room Temperature[3][4]
Overall Yield High (~86% for oxidation step)~75%[4]
Key Advantages Controllable, allows intermediate purification.More direct, powerful C-C bond formation.

Experimental Workflow Diagram

G cluster_A Route A: Oxidation-Reduction cluster_B Route B: Grignard Reaction A_start 2-(p-chlorobenzyl)pyridine A_int (4-chlorophenyl)(pyridin-2-yl)methanone A_start->A_int 1. KMnO4, H2O 2. 85-95 °C A_end (4-Chlorophenyl)(pyridin-2-yl)methanol A_int->A_end 1. NaBH4, EtOH 2. Room Temp B_start1 4-bromochlorobenzene B_int 4-chlorophenylmagnesium bromide B_start1->B_int Mg, Anhydrous THF B_start2 Pyridine-2-carboxaldehyde B_end (4-Chlorophenyl)(pyridin-2-yl)methanol B_start2->B_end 1. THF, 0 °C 2. NH4Cl workup B_int->B_end 1. THF, 0 °C 2. NH4Cl workup

Caption: Synthetic pathways to a key pharmaceutical intermediate.

Protocol 1: Synthesis of (4-Chlorophenyl)(pyridin-2-yl)methanol via Oxidation-Reduction

Step 1: Oxidation to (4-chlorophenyl)(pyridin-2-yl)methanone [4][5]

  • To a suitable reaction vessel, add 2-(p-chlorobenzyl)pyridine (25.0 g) and water (100 mL).

  • Begin vigorous stirring and heat the mixture to 85 °C.

  • In portions, carefully add potassium permanganate (30.0 g), ensuring the internal temperature does not exceed 95 °C.

  • Maintain the reaction at 85-95 °C for 4-6 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to 60 °C and quench with methanol (1 mL) to destroy excess permanganate.

  • Add ethyl acetate (75 mL), cool to 30 °C, and filter the mixture to remove manganese dioxide. Wash the filter cake with additional ethyl acetate (50 mL).

  • Separate the layers of the filtrate. Extract the aqueous layer with ethyl acetate (50 mL).

  • Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ketone. Recrystallization from petroleum ether can be performed for further purification.[5]

Step 2: Reduction to (4-Chlorophenyl)(pyridin-2-yl)methanol [3][4]

  • Dissolve the ketone intermediate from Step 1 in ethanol.

  • Cool the solution in an ice bath and add sodium borohydride in small portions while stirring.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of water.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Part 2: Accessing the Scaffold via Cross-Coupling Reactions

While the transformation of this compound derivatives is crucial, the synthesis of the core structure itself is of fundamental importance. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are the premier methods for forming the C-C bond between the pyridine and phenyl rings.[7][8]

However, these reactions are not without their challenges. The use of 2-pyridylboronates in Suzuki couplings is often problematic due to the difficulty in their preparation, poor stability, and low reaction efficiency.[9] This is attributed to the chelating ability of the pyridine nitrogen, which can interfere with the catalyst, and the susceptibility of the boronate to protodeboronation.

A Superior Approach: Pyridine Sulfinates

Recent advancements have shown that pyridine-2-sulfinates are excellent nucleophilic coupling partners that overcome the limitations of their boronate counterparts.[9] They are stable, easy to prepare, and exhibit broad scope in palladium-catalyzed cross-coupling reactions with aryl halides. This makes them a highly reliable tool for accessing 2-arylpyridine structures.

General Protocol: Suzuki-Miyaura Type Coupling with a Pyridine Sulfinate

This protocol provides a representative procedure for the synthesis of a 2-arylpyridine scaffold.

  • To an oven-dried flask, add the aryl halide (1.0 equiv.), the pyridine-2-sulfinate (1.5-2.0 equiv.), and potassium carbonate (1.5 equiv.).

  • Add Pd(OAc)₂ (5 mol%) and a suitable phosphine ligand such as tricyclohexylphosphine (PCy₃, 10 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

  • Add a degassed solvent (e.g., 1,4-dioxane or toluene).

  • Heat the reaction mixture to the required temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanism: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X L_n OxAdd->ArPdX Trans Transmetalation ArPdX->Trans ArPdAr Ar-Pd(II)-Ar' L_n Trans->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-X (e.g., 4-Chlorophenyl Bromide) ArylHalide->OxAdd Boronate Ar'-B(OR)2 (or Ar'-SO2Na) Boronate->Trans Base Base Base->Trans

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Part 3: A Privileged Core in Biologically Active Molecules

The this compound moiety is a recurring theme in the design of molecules with diverse biological activities, underscoring its value to drug development professionals.

  • Antitumor Agents: A series of 2,4,6-triaryl pyridine derivatives, featuring a chlorophenyl group at the 2-position, were synthesized and evaluated for their anticancer properties. Several of these compounds demonstrated potent inhibitory activity against topoisomerase II, an essential enzyme for DNA replication in cancer cells, with some showing greater potency than the clinical drug etoposide.[10]

  • Anti-glioma Activity: Researchers have synthesized N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles that exhibit significant anti-glioma properties. One lead compound was identified as a potent inhibitor of the AKT2 kinase, a key node in signaling pathways that are frequently dysregulated in cancers like glioma.[11]

  • Antihistamines: As discussed, the scaffold is central to the synthesis of Bepotastine. The related compound, (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, is a known impurity and a key reference standard in the manufacturing process of the drug, highlighting the structural importance of the core.[]

Logical Diagram: From Core Scaffold to Biological Function

G cluster_Applications Biological Applications cluster_Drugs Example Drugs/Leads Core This compound Core Scaffold Intermediates Pharmaceutical Intermediates Core->Intermediates Synthesis of Antitumor Topoisomerase II Inhibitors Core->Antitumor Incorporated into Antiglioma AKT2 Kinase Inhibitors Core->Antiglioma Incorporated into Drug1 Bepotastine & Carbinoxamine Intermediates->Drug1 Drug2 Triaryl Pyridines Antitumor->Drug2 Drug3 Pyrano[2,3-c]pyrazoles Antiglioma->Drug3

Caption: The role of the this compound scaffold in medicinal chemistry.

Conclusion

This compound and its derivatives are indispensable tools in modern organic synthesis. Its utility is most profoundly demonstrated in its role as a precursor to the chiral alcohol (4-Chlorophenyl)(pyridin-2-yl)methanol, a key intermediate for major antihistamine drugs. The synthetic routes to this intermediate, whether through oxidation-reduction or Grignard addition, are robust and scalable. Furthermore, the development of advanced cross-coupling protocols using stable pyridine sulfinates provides efficient and reliable access to the core 2-arylpyridine scaffold. Its consistent appearance in molecules with potent biological activity, from anticancer to anti-inflammatory agents, cements its status as a privileged structure for drug discovery and development. The methodologies and insights presented in this guide are intended to empower researchers to leverage the full synthetic potential of this versatile compound.

References

Application Notes & Protocols: The Catalytic Potential of 2-(4-Chlorophenyl)pyridine as a Ligand

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Catalytic Versatility with 2-Arylpyridine Ligands

The 2-arylpyridine scaffold is a privileged structural motif in coordination chemistry and catalysis. The combination of a σ-donating nitrogen atom within a π-deficient pyridine ring and a tunable aryl group allows for the formation of stable and reactive metal complexes. These ligands have found widespread application in a variety of catalytic transformations, including cross-coupling reactions and C-H activation. The electronic and steric properties of the ligand can be finely tuned by substitution on either the pyridine or the aryl ring, which in turn influences the stability, activity, and selectivity of the metal catalyst.

This guide focuses on the potential applications of 2-(4-Chlorophenyl)pyridine as a ligand in catalysis. While specific literature on the catalytic use of this exact ligand is not extensively documented, its structural similarity to well-studied 2-arylpyridine ligands, such as 2-phenylpyridine, suggests its utility in several key catalytic transformations. The presence of a chlorine atom at the 4-position of the phenyl ring introduces a moderate electron-withdrawing effect, which can influence the electronic properties of the resulting metal complex and, consequently, its catalytic behavior.

This document provides an overview of the potential catalytic applications of this compound, drawing analogies from established systems. Detailed, field-proven protocols for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, and Sonogashira) and iridium-catalyzed C-H activation are presented, based on methodologies developed for closely related 2-arylpyridine ligands.

I. Palladium-Catalyzed Cross-Coupling Reactions: A Workhorse in Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The choice of ligand is critical in these reactions, as it modulates the reactivity and stability of the palladium catalyst. 2-Arylpyridine ligands can act as effective ancillary ligands in these transformations.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides. Palladium complexes of 2-phenylpyridine derivatives have demonstrated high efficiency in promoting these reactions.[1]

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. The 2-arylpyridine ligand plays a crucial role in stabilizing the palladium(0) and palladium(II) intermediates and facilitating the elementary steps of the catalytic cycle.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (R-B(OR)₂ + Base) Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L₂) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-R Reductive_Elimination->Product caption Figure 1: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling.

Caption: Figure 1: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling.

This protocol is adapted from established procedures for Suzuki-Miyaura couplings using 2-arylpyridine-type ligands.[2]

Materials:

  • Aryl bromide (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • This compound (4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (4.5 mg, 0.02 mmol), this compound (15.2 mg, 0.08 mmol), aryl bromide (1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Add 1,4-dioxane (5 mL) and water (1 mL) to the Schlenk tube.

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

EntryAryl HalideBoronic AcidProductYield (%)
14-BromoanisolePhenylboronic acid4-Methoxybiphenyl>90 (expected)
21-Bromo-4-(trifluoromethyl)benzenePhenylboronic acid4-(Trifluoromethyl)biphenyl>85 (expected)
32-BromopyridinePhenylboronic acid2-Phenylpyridine>80 (expected)

Table 1: Expected Outcomes for Suzuki-Miyaura Coupling Reactions. Yields are estimated based on similar systems and require experimental verification.

B. Heck Reaction

The Heck reaction is a palladium-catalyzed C-C coupling between an aryl or vinyl halide and an alkene.[3] Pyridylpyrazole ligands, which share structural similarities with 2-arylpyridines, have been shown to be effective in this transformation.[4]

This protocol is a generalized procedure based on Heck reactions catalyzed by palladium complexes with nitrogen-containing ligands.

Materials:

  • Iodobenzene (1.0 mmol)

  • Styrene (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 1 mol%)

  • This compound (2 mol%)

  • Triethylamine (Et₃N, 1.5 mmol)

  • N,N-Dimethylformamide (DMF, 5 mL)

Procedure:

  • In a sealed tube, combine Pd(OAc)₂ (2.2 mg, 0.01 mmol), this compound (3.8 mg, 0.02 mmol), iodobenzene (204 mg, 1.0 mmol), and DMF (5 mL).

  • Degas the mixture by bubbling argon through it for 10 minutes.

  • Add styrene (125 mg, 1.2 mmol) and triethylamine (152 mg, 1.5 mmol).

  • Seal the tube and heat the reaction at 120 °C for 16 hours.

  • After cooling to room temperature, dilute the mixture with water (15 mL) and extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel to yield stilbene.

C. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium-copper system.[5] Pyridine-based ligands can be employed to facilitate this reaction.[6][7]

This is a general protocol for the Sonogashira reaction.

Materials:

  • 1-Iodo-4-nitrobenzene (1.0 mmol)

  • Phenylacetylene (1.1 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • This compound (4 mol%)

  • Triethylamine (Et₃N, 5 mL)

Procedure:

  • To a solution of 1-iodo-4-nitrobenzene (249 mg, 1.0 mmol) and phenylacetylene (112 mg, 1.1 mmol) in triethylamine (5 mL), add Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol), CuI (7.6 mg, 0.04 mmol), and this compound (7.6 mg, 0.04 mmol).

  • Stir the reaction mixture at room temperature under an argon atmosphere for 6-12 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to give the desired coupled product.

II. Iridium-Catalyzed C-H Activation

Iridium complexes bearing 2-phenylpyridine and related cyclometalating ligands are well-known for their applications in C-H activation and functionalization, particularly in C-H borylation.[4][8] The nitrogen atom of the pyridine ring acts as a directing group, facilitating the selective activation of an ortho C-H bond on the phenyl ring.

The catalytic cycle typically involves the formation of an active iridium(III) boryl complex, which then undergoes C-H activation of a substrate, followed by reductive elimination to furnish the borylated product and regenerate the active catalyst.

CH_Borylation_Cycle Ir_precatalyst [Ir(COD)OMe]₂ + L Active_Ir_catalyst Active Ir(III) Catalyst Ir_precatalyst->Active_Ir_catalyst Oxidative_Addition Oxidative Addition (B₂pin₂) Active_Ir_catalyst->Oxidative_Addition Ir_Boryl_Complex Ir(III)-Boryl Complex Oxidative_Addition->Ir_Boryl_Complex CH_Activation C-H Activation (Arene) Ir_Boryl_Complex->CH_Activation Ir_Aryl_Hydrido_Boryl Ir(III)-Aryl(H)-Boryl CH_Activation->Ir_Aryl_Hydrido_Boryl Reductive_Elimination Reductive Elimination Ir_Aryl_Hydrido_Boryl->Reductive_Elimination Reductive_Elimination->Active_Ir_catalyst Product Aryl-Bpin Reductive_Elimination->Product caption Figure 2: Generalized Catalytic Cycle for Iridium-Catalyzed C-H Borylation.

Caption: Figure 2: Generalized Catalytic Cycle for Iridium-Catalyzed C-H Borylation.

This protocol is based on established methods for iridium-catalyzed C-H borylation using bipyridine-type ligands, which are electronically similar to 2-arylpyridines.[8]

Materials:

  • Arene substrate (1.0 mmol)

  • Bis(pinacolato)diboron (B₂pin₂, 1.5 mmol)

  • [Ir(COD)OMe]₂ (1.5 mol%)

  • This compound (3.0 mol%)

  • Cyclooctane (as solvent, 5 mL)

Procedure:

  • In a glovebox, charge a screw-capped vial with [Ir(COD)OMe]₂ (10 mg, 0.015 mmol) and this compound (11.4 mg, 0.06 mmol).

  • Add cyclooctane (2 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • To this solution, add the arene substrate (1.0 mmol) and bis(pinacolato)diboron (381 mg, 1.5 mmol).

  • Add an additional 3 mL of cyclooctane.

  • Seal the vial and heat the reaction mixture at 80 °C for 16 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the aryl boronate ester.

EntryAreneProductYield (%)
1BenzenePhenylboronic acid pinacol ester>85 (expected)
2Toluene4-Tolylboronic acid pinacol ester>80 (expected, mixture of isomers)
3Anisole4-Methoxyphenylboronic acid pinacol ester>90 (expected)

Table 2: Expected Outcomes for Iridium-Catalyzed C-H Borylation. Yields and regioselectivity are estimated and subject to experimental verification.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, ligand for homogeneous catalysis. Its structural and electronic properties, derived from the 2-arylpyridine framework, suggest its potential to form highly active and selective catalysts for a range of important organic transformations. The protocols detailed in this guide, based on well-established catalytic systems with analogous ligands, provide a solid foundation for researchers to begin exploring the catalytic applications of this compound. Further investigation into the synthesis and characterization of its metal complexes and their subsequent testing in catalysis is warranted and could lead to the development of novel and efficient catalytic systems for organic synthesis.

References

Synthesis of 2-(4-Chlorophenyl)pyridine Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed protocols and expert insights for the synthesis of 2-(4-Chlorophenyl)pyridine derivatives, a class of compounds with significant interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical understanding and practical, field-proven methodologies.

Introduction: The Significance of 2-Arylpyridines

The 2-arylpyridine scaffold is a privileged structural motif found in numerous biologically active molecules and functional materials. The introduction of a 4-chlorophenyl group at the 2-position of the pyridine ring can significantly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and potential for intermolecular interactions. Consequently, the development of efficient and reliable synthetic routes to this compound and its derivatives is of paramount importance for advancing drug discovery and materials science.

This guide will focus on the most robust and widely employed methods for the synthesis of these valuable compounds, with a particular emphasis on palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations, providing a rationale for experimental choices and offering practical advice for successful execution.

Synthetic Strategies: A Comparative Overview

Several powerful synthetic methods can be employed for the construction of the C-C bond between the pyridine and chlorophenyl rings. The choice of method often depends on the availability of starting materials, functional group tolerance, and desired scale of the reaction. The most prominent among these are the Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions.

Reaction Organometallic Reagent Advantages Disadvantages
Suzuki-Miyaura Coupling Organoboron compounds (e.g., boronic acids, boronic esters)Commercially available and diverse range of boronic acids; generally low toxicity of boron byproducts; high functional group tolerance.[1]Boronic acids can undergo protodeboronation; reaction conditions may require careful optimization.
Stille Coupling Organotin compounds (organostannanes)Organostannanes are stable to air and moisture; tolerant of a wide variety of functional groups.[2][3][4][5]Toxicity of organotin reagents and byproducts is a significant concern; removal of tin residues can be challenging.[3]
Negishi Coupling Organozinc compoundsHigh reactivity of organozinc reagents can lead to high yields and fast reactions; good functional group tolerance.[6][7][8][9]Organozinc reagents are often moisture and air-sensitive, requiring inert atmosphere techniques.[7]

A more recent and increasingly popular alternative is the direct C-H arylation, which avoids the pre-functionalization of one of the coupling partners, offering a more atom-economical approach.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura, Stille, and Negishi reactions all proceed through a similar catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing reactions.

Palladium Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative\nAddition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar'-M Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Transmetalation->Ar-Pd(II)-Ar'(L_n) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L_n)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-Ar' Product Reductive\nElimination->Ar-Ar' caption Figure 1: Generalized Palladium Catalytic Cycle.

Caption: Generalized Palladium Catalytic Cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halopyridine (Ar-X), forming a Pd(II) complex.[2][10]

  • Transmetalation: The organic group from the organometallic reagent (Ar'-M, where M is Boron, Tin, or Zinc) is transferred to the palladium center, displacing the halide.[2][10][11]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the desired biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst.[2][10][11]

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of this compound using the three major cross-coupling methods.

Protocol 1: Suzuki-Miyaura Coupling of 2-Chloropyridine with 4-Chlorophenylboronic Acid

This method is often the first choice due to the commercial availability and stability of the boronic acid reagent.

Materials:

  • 2-Chloropyridine

  • 4-Chlorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water, degassed

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-chloropyridine (1.0 mmol, 1.0 equiv.), 4-chlorophenylboronic acid (1.2 mmol, 1.2 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.03 mmol, 3 mol%), and triphenylphosphine (0.06 mmol, 6 mol%).

  • Seal the flask with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[1]

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 8-24 hours).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Stille Coupling of 2-Bromopyridine with Tri-n-butyl(4-chlorophenyl)stannane

Materials:

  • 2-Bromopyridine

  • Tri-n-butyl(4-chlorophenyl)stannane

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add the 2-bromopyridine (1.0 equiv) and anhydrous DMF.

  • Degas the solution by bubbling with argon for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (5 mol%) to the solution.

  • Add tri-n-butyl(4-chlorophenyl)stannane (1.1 equiv) dropwise to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1-2 hours to precipitate the tin byproducts.

  • Filter the mixture through a pad of Celite®, washing with an organic solvent like ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography.

Protocol 3: Negishi Coupling of 2-Bromopyridine with (4-Chlorophenyl)zinc Chloride

The high reactivity of the organozinc reagent makes this a powerful method, though it requires strict anhydrous and anaerobic conditions.

Materials:

  • 4-Chloro-1-iodobenzene

  • Activated Zinc dust

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Bromopyridine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2,3'-Bipyridine

  • Standard Schlenk line and syringe techniques

Procedure:

Part A: Preparation of (4-Chlorophenyl)zinc Chloride

  • Activate zinc dust by stirring with dilute HCl, followed by washing with water, ethanol, and ether, and drying under vacuum.

  • In a flame-dried Schlenk flask under argon, add the activated zinc (1.5 equiv).

  • Add a solution of 4-chloro-1-iodobenzene (1.2 equiv) in anhydrous THF via syringe.

  • The reaction is often initiated by gentle heating. Stir at room temperature until the zinc is consumed (typically 2-4 hours). The resulting solution of (4-chlorophenyl)zinc chloride is used directly in the next step.

Part B: Cross-Coupling Reaction

  • In a separate Schlenk flask, dissolve the palladium precursor (e.g., Pd(OAc)₂, 3-5 mol%) and 2,3'-bipyridine (3-5 mol%) in a minimal amount of anhydrous THF. Stir for 15-30 minutes.[6]

  • To this catalyst solution, add the 2-bromopyridine (1.0 equiv).

  • Slowly add the freshly prepared (4-chlorophenyl)zinc chloride solution from Part A to the reaction mixture at room temperature.[6]

  • Heat the reaction mixture to a gentle reflux and stir until the reaction is complete as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.[6]

  • Extract the product with an organic solvent, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify by column chromatography.

Purification and Characterization

Purification:

  • Column Chromatography: Crude this compound can be effectively purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexane. The polarity of the eluent may need to be adjusted based on the specific derivatives being synthesized. For pyridine-containing compounds that may stick to acidic silica gel, adding a small amount of triethylamine (0.5-1%) to the eluent can be beneficial.[12]

  • Recrystallization: For solid products, recrystallization is an excellent method for obtaining highly pure material. A common solvent system for 2-arylpyridines is a mixture of ethanol and water.[13] Dissolve the crude product in a minimal amount of hot ethanol and then slowly add hot water until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[13][14][15][16] The purified crystals can then be collected by vacuum filtration.[14][16]

Characterization:

The structure and purity of the synthesized this compound derivatives should be confirmed by standard analytical techniques.

  • NMR Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The expected chemical shifts for the parent compound, this compound, are as follows:

    • ¹H NMR (400 MHz, CDCl₃): δ 8.70 (d, J = 4.4 Hz, 1H), 7.95 (d, J = 8.8 Hz, 2H), 7.80 – 7.66 (m, 2H), 7.45 (d, J = 8.8 Hz, 2H), 7.30 – 7.21 (m, 1H).

    • ¹³C NMR (101 MHz, CDCl₃): δ 156.1, 149.7, 137.7, 136.8, 135.0, 128.9, 128.1, 122.3, 120.3.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: For solid compounds, a sharp melting point is an indicator of high purity.

Safety Precautions

The synthesis of this compound derivatives involves the use of hazardous materials, and strict adherence to safety protocols is essential.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations of volatile, flammable, or toxic reagents should be performed in a well-ventilated chemical fume hood.

  • Inert Atmosphere: Reactions involving air- and moisture-sensitive reagents, such as organozinc compounds, must be conducted under an inert atmosphere (argon or nitrogen) using Schlenk line or glovebox techniques.

  • Handling Pyrophoric Reagents: If using pyrophoric reagents like n-butyllithium for the preparation of organometallic species, extreme caution is required. Ensure that all glassware is oven-dried and that anhydrous solvents are used.

  • Waste Disposal: Dispose of all chemical waste, especially heavy metal and organotin residues, according to institutional and local regulations.

By following the detailed protocols and adhering to the safety guidelines outlined in this document, researchers can confidently and efficiently synthesize this compound derivatives for their research endeavors.

References

Application Notes and Protocols for Reactions Involving 2-(4-Chlorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide for conducting chemical reactions with 2-(4-Chlorophenyl)pyridine, a key structural motif in medicinal chemistry and materials science. We offer detailed protocols, mechanistic insights, and practical guidance for common transformations, including Palladium-catalyzed Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination, as well as emerging C-H activation strategies. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and success.

Section 1: Introduction and Safety Precautions

This compound is a versatile heterocyclic compound widely utilized as a building block in the synthesis of pharmaceuticals and functional materials. Its structure, featuring a pyridine ring linked to a chlorophenyl group, allows for diverse chemical modifications at multiple sites. For instance, it is a precursor to the antihistamine chlorphenamine.[1] This guide will explore some of the most critical synthetic transformations involving this substrate.

1.1 Safety First: Handling this compound and Reagents

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all other reagents.

General Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-retardant laboratory coats, and chemical-resistant gloves.[2][3]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors or dust.[2][4]

  • Ignition Sources: this compound and many organic solvents are flammable. Keep away from heat, sparks, open flames, and other ignition sources.[2][4] Use non-sparking tools and explosion-proof equipment.[2][4]

  • Static Discharge: Take precautionary measures against static discharge.[2][4]

  • Disposal: Dispose of chemical waste according to institutional and local regulations.[5]

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and they are central to the functionalization of this compound.[6]

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for creating biaryl compounds by reacting an organoboron species with an organic halide.[7][8] In the context of this compound, the chlorine atom serves as the leaving group for coupling with various boronic acids or their derivatives.

2.1.1 Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:

  • Oxidative Addition: A Palladium(0) complex reacts with the aryl halide (this compound) to form a Pd(II) species.

  • Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple, regenerating the Pd(0) catalyst and forming the desired biaryl product.[9]

The choice of ligand, base, and solvent is critical for an efficient reaction, as these factors influence the rate of each step in the catalytic cycle.[10][11]

2.1.2 Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol provides a general method for the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium carbonate (K₂CO₃)

  • Tetrahydrofuran (THF)

  • Water (degassed)

  • Nitrogen or Argon gas (for inert atmosphere)

Equipment:

  • Schlenk flask or microwave vial

  • Magnetic stirrer and hotplate

  • Condenser (if refluxing)

  • Inert atmosphere setup (Schlenk line or glovebox)

Step-by-Step Procedure:

  • Reaction Setup: In a microwave vial or Schlenk flask, combine this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).[12]

  • Catalyst Addition: To the mixture, add Pd(OAc)₂ (3 mol%) and XPhos (6 mol%).[12]

  • Solvent Addition: Add a degassed 10:1 mixture of THF and water.[12]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring for 24-48 hours.[12] Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

ParameterValueRationale
Catalyst Pd(OAc)₂A common and effective palladium precursor.
Ligand XPhosA bulky, electron-rich phosphine ligand that promotes oxidative addition and reductive elimination.[12]
Base K₂CO₃Activates the boronic acid for transmetalation.[10]
Solvent THF/H₂OThe aqueous mixture facilitates the dissolution of the base and the boronic acid.[12]
Temperature 80 °CProvides sufficient thermal energy to overcome the activation barriers of the catalytic cycle.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2 + Base) Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Ar 2-(4-pyridyl)phenyl X Cl R Coupling Partner (e.g., Phenyl) L Ligand (e.g., XPhos)

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, which is particularly useful for forming arylamines from aryl halides.[13][14] This reaction has broad applications in pharmaceutical synthesis.[15]

2.2.1 Mechanistic Overview

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving:

  • Oxidative Addition: The Pd(0) catalyst adds to the aryl halide.

  • Amine Coordination and Deprotonation: An amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group couple to form the desired product and regenerate the Pd(0) catalyst.[13]

The choice of a sterically hindered and electron-rich phosphine ligand is crucial to facilitate the reductive elimination step, which is often rate-limiting.[13]

2.2.2 Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline

This protocol outlines a general procedure for the amination of this compound.

Materials:

  • This compound

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas

Equipment:

  • Schlenk tube

  • Magnetic stirrer and oil bath

  • Inert atmosphere setup

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (2 mol%) and BINAP (3 mol%).

  • Reagent Addition: Add this compound (1.0 equiv), aniline (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Heat the mixture in an oil bath at 100 °C for 12-24 hours, or until the starting material is consumed as monitored by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over magnesium sulfate, filter, and concentrate. Purify the residue by flash chromatography.

ParameterValueRationale
Catalyst Pd(OAc)₂A reliable palladium source.
Ligand BINAPA bidentate phosphine ligand that stabilizes the catalyst and promotes the reaction.[13]
Base NaOtBuA strong, non-nucleophilic base required for the deprotonation of the amine.
Solvent TolueneA non-polar, high-boiling solvent suitable for this reaction.
Temperature 100 °CEnsures a sufficient reaction rate.

Buchwald_Hartwig_Workflow start Start: Reagents in Schlenk Tube setup 1. Add Catalyst and Ligand (Pd(OAc)2, BINAP) start->setup reagents 2. Add Aryl Halide, Amine, and Base (this compound, Aniline, NaOtBu) setup->reagents solvent 3. Add Anhydrous Toluene reagents->solvent reaction 4. Heat under Inert Atmosphere (100 °C, 12-24h) solvent->reaction workup 5. Quench and Extract reaction->workup purification 6. Column Chromatography workup->purification end End: Purified Arylamine purification->end

References

Introduction: The Analytical Imperative for 2-(4-Chlorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of 2-(4-Chlorophenyl)pyridine

This guide provides a suite of detailed application notes and validated protocols for the definitive characterization of this compound. It is designed for researchers, analytical scientists, and drug development professionals, offering both the "how" and the "why" behind the analytical choices, thereby ensuring scientific integrity and trustworthy results.

Part 1: Structural Elucidation and Identity Confirmation

The first critical step in any analytical workflow is to confirm unequivocally the chemical structure of the synthesized compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides an unassailable confirmation of molecular structure and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Application Note: ¹H and ¹³C NMR Analysis

For this compound, ¹H NMR will reveal the number of distinct protons, their chemical environments, and their proximity to one another through spin-spin coupling. The spectrum is expected to show distinct regions for the pyridine and the chlorophenyl ring protons. The ¹³C NMR spectrum complements this by identifying all unique carbon atoms in the molecule. The analysis of related structures, such as 2-(4-chlorobenzyl)pyridine and other substituted pyridines, provides a strong basis for spectral prediction and assignment.[3][4][5]

Expected Spectral Features:

  • ¹H NMR: The spectrum will display a series of multiplets in the aromatic region (typically 7.0-8.7 ppm). The proton on the pyridine ring adjacent to the nitrogen (at the 6-position) is expected to be the most downfield-shifted due to the deshielding effect of the nitrogen atom. The protons on the 4-chlorophenyl ring will likely appear as two distinct doublets (an AA'BB' system), characteristic of a para-substituted benzene ring.

  • ¹³C NMR: The spectrum will show 9 distinct signals for the 11 carbon atoms, accounting for the chemical symmetry of the 4-chlorophenyl ring. The carbon atom attached to the chlorine will have a characteristic chemical shift, and the carbons of the pyridine ring will be distinguishable from those of the phenyl ring.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[5]

  • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to the 0.00 ppm reference point.

  • Instrument Setup: Place the NMR tube in the spectrometer.

  • Acquire the spectra on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.[5]

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Use a standard pulse sequence (e.g., 'zg30').

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected carbon range (e.g., 0-160 ppm).

    • Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum to single lines for each carbon.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and assign the chemical shifts for both ¹H and ¹³C spectra relative to TMS.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for volatile and thermally stable compounds like this compound.[6]

Application Note: GC-MS for Identity and Volatile Impurity Profiling

GC-MS provides both the retention time (a chromatographic property) and the mass spectrum (a structural property) for the analyte.[6] For this compound, Electron Ionization (EI) is an effective method that will generate a clear molecular ion peak ([M]⁺) and a reproducible fragmentation pattern that serves as a molecular fingerprint. The presence of chlorine is easily identified by the characteristic isotopic pattern of the molecular ion ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio).

Expected Mass Spectrum:

  • Molecular Ion (M⁺): A prominent peak at m/z 189, with a corresponding [M+2]⁺ peak at m/z 191 due to the ³⁷Cl isotope.

  • Key Fragments: Fragmentation may occur at the C-C bond connecting the two rings. Common fragments could include the chlorophenyl cation (m/z 111) and the pyridyl cation (m/z 78). The NIST WebBook provides reference spectra for related fragments like 2-chloropyridine, which can aid in interpretation.[7]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 100 µg/mL) in a volatile solvent such as Dichloromethane or Ethyl Acetate.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an EI source.

  • Chromatographic Conditions:

    • GC Column: Use a capillary column suitable for aromatic compounds, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[8]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1) to avoid column overloading.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C, and hold for 5-10 minutes to ensure elution of all components.[8]

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300 to cover the parent ion and expected fragments.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Confirm the molecular weight from the molecular ion peak and its isotopic pattern.

    • Compare the fragmentation pattern to theoretical predictions and library spectra (e.g., NIST, Wiley) for confirmation.[6]

Part 2: Quantitative Analysis and Purity Assessment

Once the structure is confirmed, the next crucial step is to determine the purity of the sample. Chromatographic techniques are the gold standard for separating the main compound from any impurities, starting materials, or by-products.

High-Performance Liquid Chromatography (HPLC): The Purity Workhorse

Reverse-Phase HPLC (RP-HPLC) is a highly versatile and widely used technique for purity determination of small organic molecules. It separates compounds based on their hydrophobicity.

Application Note: Purity Determination by RP-HPLC

An RP-HPLC method with UV detection is ideal for routine quality control and quantitative purity analysis of this compound.[8] The aromatic nature of the compound makes it a strong chromophore, allowing for sensitive detection at appropriate UV wavelengths. The method should be validated according to ICH guidelines to ensure its performance.[8][9]

Experimental Protocol: RP-HPLC Purity Analysis

  • Instrumentation: An HPLC system equipped with a UV-Vis detector and data acquisition software.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

    • Mobile Phase: A mixture of Acetonitrile (ACN) and water, often with a modifier like 0.1% Formic Acid or Trifluoroacetic Acid to improve peak shape. A good starting point is an isocratic elution with 60:40 ACN:Water.[8] Gradient elution may be required to resolve closely eluting impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm, or a more specific wavelength determined by a UV scan of the analyte.

    • Injection Volume: 10 µL.

  • Sample Preparation: Accurately prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., Acetonitrile) at a concentration of approximately 0.5-1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • System Suitability: Before running samples, perform a system suitability test by injecting a standard solution multiple times to check for reproducibility of retention time, peak area, and theoretical plates.

  • Analysis:

    • Inject a solvent blank to establish the baseline.

    • Inject the prepared sample solution.

    • Run the chromatogram for a sufficient duration to ensure all impurities have eluted.

  • Data Processing: Integrate all peaks in the chromatogram. Calculate the purity of the main peak using the area percent method (Area of main peak / Total area of all peaks) x 100%.

Data Summary Tables

Table 1: Recommended HPLC Parameters for Purity Analysis

ParameterRecommended ValueRationale
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Standard stationary phase for good retention and separation of moderately polar aromatic compounds.
Mobile Phase Acetonitrile / Water (60:40 v/v) with 0.1% Formic AcidProvides good resolution and peak shape for pyridine-containing compounds.[10]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, ensuring optimal efficiency.
Temperature 30 °CProvides stable and reproducible retention times.
Detection UV at 254 nmA common wavelength for aromatic compounds, offering good sensitivity.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.

Part 3: Physicochemical Characterization

Understanding the thermal properties of a compound is critical for determining its stability, storage conditions, and suitability for various formulation processes.

Thermal Analysis (DSC & TGA)

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point, phase transitions, and heat of fusion. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, indicating its thermal stability and decomposition profile.[11][12]

Application Note: Assessing Thermal Properties

For a crystalline solid like this compound, DSC will show a sharp endothermic peak corresponding to its melting point.[13] TGA will show a stable baseline until the onset of thermal decomposition, at which point a significant mass loss will occur.[14] Performing these analyses under an inert nitrogen atmosphere prevents oxidative degradation and provides a clear profile of thermal decomposition.[15]

Experimental Protocol: DSC and TGA

  • Instrumentation: A calibrated DSC and TGA instrument. Simultaneous Thermal Analysis (STA) instruments can perform both measurements at once.[11]

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into a standard aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).

  • DSC Method:

    • Atmosphere: Nitrogen, with a purge rate of 20-50 mL/min.

    • Temperature Program: Equilibrate at 25 °C. Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 250 °C).

    • Analysis: Determine the onset and peak temperature of the melting endotherm from the resulting heat flow curve.

  • TGA Method:

    • Atmosphere: Nitrogen, with a purge rate of 20-50 mL/min.

    • Temperature Program: Equilibrate at 25 °C. Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) to ensure complete decomposition.[14]

    • Analysis: Analyze the resulting weight vs. temperature curve to determine the onset temperature of decomposition (the point at which significant weight loss begins).

Part 4: Integrated Analytical Workflow

No single technique provides a complete picture. The power of a robust characterization strategy lies in the logical integration of multiple analytical methods. The following workflow illustrates how these techniques are synergistically employed to move from a newly synthesized sample to a fully characterized compound.

G cluster_0 Phase 1: Identity & Structure cluster_1 Phase 2: Purity & Quantification cluster_2 Phase 3: Physicochemical Profile NMR NMR Spectroscopy (¹H, ¹³C) Structure_Confirmed Structurally Confirmed Material NMR->Structure_Confirmed MS Mass Spectrometry (GC-MS) MS->Structure_Confirmed Sample Synthesized Sample This compound Sample->NMR Confirm Connectivity Sample->MS Confirm MW & Formula HPLC RP-HPLC (Purity Assay) Pure_Material High Purity Material HPLC->Pure_Material GC GC-FID (Residual Solvents) GC->Pure_Material Structure_Confirmed->HPLC Quantify Impurities Structure_Confirmed->GC Check Process Impurities Thermal Thermal Analysis (DSC & TGA) Final Fully Characterized Compound Thermal->Final Pure_Material->Thermal Determine Thermal Properties Pure_Material->Final

Caption: Integrated workflow for the comprehensive characterization of this compound.

References

Application Notes and Protocols: Strategic Functionalization of the Pyridine Ring in 2-(4-Chlorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details strategic methodologies for the functionalization of the pyridine ring in 2-(4-Chlorophenyl)pyridine, a key structural motif in medicinal chemistry and materials science. This document moves beyond a simple recitation of procedures to provide an in-depth analysis of the chemical principles governing regioselectivity and reactivity. We present validated, step-by-step protocols for C-H activation, directed ortho-metalation (DoM), nucleophilic aromatic substitution (SNAr), and Minisci-type radical reactions. Each protocol is accompanied by a discussion of the underlying mechanism, rationale for reagent selection, and expected outcomes, empowering researchers to not only replicate these methods but also to adapt them for novel applications.

Introduction: The Significance of 2-Arylpyridines

The 2-arylpyridine scaffold, particularly derivatives like this compound, is a privileged structure in modern chemistry.[1] Its prevalence in FDA-approved drugs and advanced materials underscores the critical need for efficient and selective methods to modify its structure.[1] Functionalization of the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which is paramount for optimizing biological activity, photophysical characteristics, and material performance.

This guide focuses on the pyridine moiety of this compound, a system where the phenyl and pyridine rings possess distinct electronic characteristics. The pyridine ring, being electron-deficient, presents unique challenges and opportunities for chemical transformation compared to its carbocyclic counterpart. Understanding these nuances is key to achieving desired regiochemical outcomes.

Strategic Approaches to Pyridine Ring Functionalization

The approach to functionalizing the pyridine ring in this compound is dictated by the desired position of substitution and the nature of the functional group to be introduced. We will explore four primary strategies:

  • Palladium-Catalyzed C-H Activation: A powerful method for direct functionalization, primarily at the C6 position, leveraging the directing-group ability of the pyridine nitrogen.[2][3][4]

  • Directed ortho-Metalation (DoM): A classic strategy for achieving substitution at the C3 position by employing strong bases to deprotonate the ring, guided by the pyridine nitrogen.[5][6]

  • Nucleophilic Aromatic Substitution (SNAr): Exploits the electron-deficient nature of the pyridine ring, making it susceptible to attack by nucleophiles, particularly at the C4 and C6 positions.[7][8]

  • Minisci-Type Radical Reactions: A method for introducing alkyl groups onto the protonated pyridine ring, favoring the C4 and C6 positions.[9][10]

The following sections will provide detailed protocols and mechanistic insights for each of these transformative methods.

Palladium-Catalyzed C-H Activation at the C6 Position

Transition metal-catalyzed C-H activation has emerged as a highly efficient and atom-economical tool for forging new carbon-carbon and carbon-heteroatom bonds.[3][11] In the context of 2-phenylpyridine derivatives, the pyridine nitrogen acts as an innate directing group, facilitating the formation of a stable palladacycle intermediate.[2][4] This intermediate selectively activates the C-H bond at the ortho position of the phenyl ring or, pertinent to this guide, the C6 position of the pyridine ring.

Mechanistic Rationale

The catalytic cycle typically begins with the coordination of the pyridine nitrogen to a Pd(II) catalyst, such as Pd(OAc)₂, followed by a concerted metalation-deprotonation event to form a five-membered cyclometalated palladium complex.[2][4] This palladacycle is the key intermediate that dictates the high regioselectivity of the reaction. Subsequent oxidative addition of a coupling partner, followed by reductive elimination, furnishes the functionalized product and regenerates the active Pd(II) catalyst.

Diagram 1: Catalytic Cycle for C-H Activation

G A Pd(II) Catalyst B Coordination with This compound A->B C Cyclopalladation (C-H Activation at C6) B->C -HX D Palladacycle Intermediate C->D E Oxidative Addition of Coupling Partner (R-X) D->E F Pd(IV) Intermediate E->F G Reductive Elimination F->G H Functionalized Product G->H I Regeneration of Pd(II) G->I I->A Catalytic Cycle Restarts G sub This compound complex Coordination Complex sub->complex base Organolithium Reagent (e.g., n-BuLi) base->complex deprot Deprotonation at C3 complex->deprot inter 3-Lithio Intermediate deprot->inter - Butane quench Electrophilic Quench inter->quench elec Electrophile (E+) elec->quench prod C3-Functionalized Product quench->prod G start Carboxylic Acid (R-COOH) rad_gen Radical Generation start->rad_gen oxidant AgNO₃ / (NH₄)₂S₂O₈ oxidant->rad_gen rad Alkyl Radical (R•) rad_gen->rad add Radical Addition rad->add pyr Protonated Pyridine pyr->add inter Radical Cation Intermediate add->inter rearom Oxidation & Deprotonation inter->rearom prod C4/C6-Alkylated Product rearom->prod

References

The Versatile Role of 2-(4-Chlorophenyl)pyridine in Advanced Materials Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide delves into the multifaceted applications of 2-(4-Chlorophenyl)pyridine in the realm of materials science. This versatile pyridine derivative serves as a crucial building block and ligand in the development of cutting-edge materials for organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). Furthermore, its unique electronic and structural properties suggest its potential, though less explored, in dye-sensitized solar cells, organic field-effect transistors, and catalysis. This document provides researchers, scientists, and drug development professionals with detailed application notes, experimental protocols, and an in-depth analysis of the causality behind experimental choices, ensuring a thorough understanding of its utility.

Introduction to this compound: A Molecule of Interest

This compound, a substituted phenylpyridine, possesses a unique combination of electronic and structural features that make it a valuable component in materials science. The pyridine ring acts as an excellent coordinating ligand for transition metals, while the chlorophenyl group allows for the tuning of the electronic properties of the resulting material. The presence of the chlorine atom, an electron-withdrawing group, can influence the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of materials incorporating this moiety. This modulation is critical for optimizing the performance of electronic devices.

Application in Organic Light-Emitting Diodes (OLEDs)

The most prominent and well-established application of this compound in materials science is as a cyclometalating ligand in the synthesis of phosphorescent iridium(III) complexes for OLEDs. These complexes are highly efficient emitters, capable of harvesting both singlet and triplet excitons, leading to internal quantum efficiencies approaching 100%.

The Role of this compound in Iridium(III) Emitters

Iridium(III) complexes containing 2-phenylpyridine-type ligands are renowned for their strong spin-orbit coupling, which facilitates efficient intersystem crossing from the singlet to the triplet excited state, and subsequent phosphorescence. The this compound ligand, often abbreviated as ppy-Cl, plays a pivotal role in tuning the photophysical properties of these emitters.

The chlorine substituent on the phenyl ring influences the emission color and quantum yield of the iridium complex. Generally, electron-withdrawing groups like chlorine can lead to a blue-shift in the emission spectrum compared to the parent fac-tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃), which is a well-known green emitter. This is due to the stabilization of the HOMO level, which is primarily located on the phenylpyridine ligand and the iridium center, thus increasing the HOMO-LUMO energy gap.

Experimental Protocol: Synthesis of fac-Tris[2-(4-chlorophenyl)pyridinato-C²,N]iridium(III) (fac-Ir(ppy-Cl)₃)

This protocol is adapted from the established synthesis of fac-Ir(ppy)₃ and is expected to yield the desired chloro-substituted analogue.[1][2]

Materials:

  • Iridium(III) chloride hydrate (IrCl₃·nH₂O)

  • This compound

  • 2-Ethoxyethanol

  • Water (deionized)

  • Dichloromethane (DCM)

  • Methanol

  • Silica gel for column chromatography

  • Argon or Nitrogen gas (inert atmosphere)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Schlenk line or glovebox for inert atmosphere operations

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine iridium(III) chloride hydrate (1.0 eq) and this compound (3.0-4.0 eq).

  • Solvent Addition: Add a 3:1 (v/v) mixture of 2-ethoxyethanol and deionized water to the flask.

  • Inert Atmosphere: Purge the reaction mixture with argon or nitrogen for 15-20 minutes to remove oxygen. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reflux: Heat the mixture to reflux (approximately 120-130 °C) with vigorous stirring. The reaction is typically monitored by thin-layer chromatography (TLC) and is usually complete within 24-48 hours. The formation of a yellow-orange precipitate indicates the formation of the iridium complex.

  • Cooling and Isolation: After the reaction is complete, cool the mixture to room temperature. The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with methanol and then water to remove unreacted starting materials and inorganic salts.

  • Purification: The crude product is often a mixture of facial (fac) and meridional (mer) isomers. The desired fac isomer is typically the major product and can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane in hexanes).

  • Final Product: Collect the fractions containing the pure fac-Ir(ppy-Cl)₃ and remove the solvent using a rotary evaporator. The final product should be a bright yellow or orange powder. Further purification can be achieved by recrystallization or sublimation.

Causality Behind Experimental Choices:

  • Excess Ligand: Using an excess of the this compound ligand helps to drive the reaction to completion and favors the formation of the tris-cyclometalated complex.

  • Mixed Solvent System: The 2-ethoxyethanol/water mixture is a common solvent system for the synthesis of iridium complexes. 2-Ethoxyethanol has a high boiling point suitable for the reaction temperature, and the addition of water can aid in the dissolution of the iridium salt.

  • Inert Atmosphere: Iridium complexes can be sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents oxidation and degradation of the product.

  • Purification: Column chromatography is essential to separate the desired fac isomer from the mer isomer and other impurities. The fac isomer is generally more desirable for OLED applications due to its higher photoluminescence quantum yield.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product IrCl3 IrCl₃·nH₂O Reaction Cyclometalation Reaction IrCl3->Reaction ppyCl This compound ppyCl->Reaction Solvent 2-Ethoxyethanol/Water (3:1) Solvent->Reaction Atmosphere Inert Atmosphere (Ar/N₂) Atmosphere->Reaction Temperature Reflux (120-130 °C) Temperature->Reaction Isolation Cooling & Filtration Reaction->Isolation Precipitation Purification Column Chromatography Isolation->Purification Crude Product Product fac-Ir(ppy-Cl)₃ Purification->Product Pure Product OLED_Structure Anode Anode (e.g., ITO) HTL Hole Transport Layer (HTL) Anode->HTL EML Emissive Layer (EML) Host:Dopant (fac-Ir(ppy-Cl)₃) HTL->EML HBL Hole Blocking Layer (HBL) EML->HBL ETL Electron Transport Layer (ETL) HBL->ETL EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode (e.g., Al) EIL->Cathode DSSC_Dye_Concept Donor Electron Donor (e.g., Triarylamine) PiBridge π-Bridge with This compound Donor->PiBridge Suzuki/Stille Coupling Acceptor Electron Acceptor/ Anchoring Group (e.g., Cyanoacrylic acid) PiBridge->Acceptor Knoevenagel Condensation

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(4-Chlorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Chlorophenyl)pyridine. This guide is designed for researchers, chemists, and professionals in drug development who are looking to enhance the yield and purity of this important chemical intermediate. Drawing from established protocols and troubleshooting experience, this resource provides in-depth, practical solutions to common challenges encountered during synthesis, with a primary focus on the widely utilized Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The Suzuki-Miyaura cross-coupling reaction is the most prevalent and versatile method for synthesizing 2-arylpyridines, including this compound.[1][2][3] This palladium-catalyzed reaction involves the coupling of an aryl halide (or triflate) with an organoboron compound.[3][4] For the synthesis of this compound, this typically involves reacting a 2-substituted pyridine with 4-chlorophenylboronic acid.

Q2: What are the key reaction parameters to consider for optimizing the yield of the Suzuki-Miyaura coupling?

Optimizing the yield of a Suzuki-Miyaura coupling reaction requires careful consideration of several factors: the choice of catalyst and ligand, the base, the solvent system, the reaction temperature, and time.[2] The interplay between these parameters is crucial for achieving high efficiency.

Q3: Are there alternative methods to the Suzuki-Miyaura coupling for this synthesis?

Yes, other cross-coupling reactions and synthetic routes can be employed. For instance, direct C-H arylation of pyridines with aryl chlorides has been explored.[5] Additionally, methods involving Grignard reagents have been used for the synthesis of related structures.[6][7] However, the Suzuki-Miyaura reaction often offers superior functional group tolerance and milder reaction conditions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound via Suzuki-Miyaura coupling, providing explanations and actionable solutions.

Problem 1: Low or No Product Formation

A lack of product is a common issue that can often be traced back to the catalyst, reagents, or reaction setup.

Possible Causes & Solutions:

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its deactivation is a primary reason for reaction failure.

    • Explanation: The active form of the catalyst is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ. Oxygen can deactivate the catalyst by oxidizing the phosphine ligands or the Pd(0) species, often indicated by the formation of palladium black.[8][9]

    • Solution:

      • Ensure an Inert Atmosphere: Thoroughly degas your solvents and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[8] Maintain a positive pressure of inert gas throughout the reaction.

      • Use Fresh Reagents: Ensure your palladium catalyst and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent degradation.[9]

      • Consider a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes be beneficial.[8]

  • Inefficient Oxidative Addition: The first step of the catalytic cycle, oxidative addition of the palladium catalyst to the 2-halopyridine, can be challenging, especially with less reactive chlorides.

    • Explanation: The reactivity of the leaving group on the pyridine ring follows the general trend I > Br > OTf >> Cl.[4] 2-Chloropyridines are often less expensive but require more active catalyst systems.

    • Solution:

      • Switch to a More Reactive Halide: If possible, use 2-bromopyridine or 2-iodopyridine instead of 2-chloropyridine.

      • Employ a More Active Catalyst System: For 2-chloropyridines, use catalyst systems with bulky, electron-rich phosphine ligands such as SPhos or RuPhos, which are known to facilitate the oxidative addition of less reactive aryl chlorides.[1][5]

Problem 2: Significant Formation of Side Products (Low Yield)

Even when the reaction proceeds, the desired product yield can be compromised by competing side reactions.

Key Side Reactions and Mitigation Strategies:

  • Protodeboronation of 4-Chlorophenylboronic Acid: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of chlorobenzene.[8][9]

    • Explanation: This process is often promoted by strong bases and the presence of water.

    • Solution:

      • Use a Milder Base: Switch from strong bases like NaOH or KOH to milder options such as K₃PO₄, K₂CO₃, or CsF.[8][10]

      • Optimize Water Content: While some water is often necessary for the Suzuki coupling, excessive amounts can exacerbate protodeboronation. Experiment with different solvent/water ratios (e.g., 9:1 dioxane/water).[8]

      • Use a More Stable Boron Reagent: Consider using the pinacol ester or a trifluoroborate salt (BF₃K) of 4-chlorophenylboronic acid. These are generally more stable and release the boronic acid slowly under the reaction conditions.[8][9]

  • Homocoupling of 4-Chlorophenylboronic Acid: This side reaction leads to the formation of 4,4'-dichlorobiphenyl.

    • Explanation: Homocoupling is often favored by the presence of oxygen and can be catalyzed by the palladium species.

    • Solution:

      • Rigorous Degassing: As with preventing catalyst deactivation, ensuring an oxygen-free environment is critical.[8]

      • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help minimize its concentration and disfavor homocoupling.[8]

Problem 3: Difficulty in Product Purification

The presence of unreacted starting materials, side products, and catalyst residues can complicate the purification of this compound.

Purification Strategies:

  • Standard Work-up: A typical work-up involves cooling the reaction mixture, diluting it with an organic solvent like ethyl acetate, and washing with water or brine to remove the inorganic base and salts.[8][9]

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying the crude product. A gradient elution system, often starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.

  • Removal of Palladium Residues: The basic nature of the pyridine product can lead to coordination with the palladium catalyst, making its complete removal challenging.[11]

    • Solution:

      • Acid Wash: A dilute acid wash (e.g., 1M HCl) during the work-up can help to protonate the pyridine and break its coordination with the palladium, facilitating its removal into the aqueous layer. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

      • Scavenging Agents: Various commercial scavengers can be used to bind and remove residual palladium.

Experimental Protocols

Optimized Suzuki-Miyaura Protocol for this compound

This protocol is a general starting point and may require further optimization based on your specific laboratory conditions and reagent purity.

Reagents and Materials:

  • 2-Bromopyridine

  • 4-Chlorophenylboronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromopyridine (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (3 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation

ParameterCondition 1Condition 2 (Optimized for Chlorides)
Pyridine Source 2-Bromopyridine2-Chloropyridine
Catalyst Pd(PPh₃)₄Pd(OAc)₂ with SPhos ligand
Base K₂CO₃K₃PO₄
Solvent Dioxane/Water (4:1)Toluene/Water (9:1)
Temperature 80-90 °C100-110 °C
Typical Yield Good to ExcellentModerate to Good

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)L2-Ar' Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product ArylHalide Ar-X (2-Halo-Py) ArylHalide->OxAdd BoronicAcid Ar'-B(OR)2 BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Inert Verify Inert Atmosphere (Degas Solvents, N2/Ar Purge) Start->Check_Inert Check_Catalyst Use Fresh Catalyst/Ligand Consider Pd(0) source Check_Inert->Check_Catalyst Check_Halide Is 2-Chloropyridine used? Check_Catalyst->Check_Halide Use_Active_Ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos) Check_Halide->Use_Active_Ligand Yes Use_Br_I Use 2-Bromo or 2-Iodopyridine Check_Halide->Use_Br_I Yes (alternative) Check_Side_Products Analyze Crude Mixture for Side Products (GC-MS/NMR) Check_Halide->Check_Side_Products No Use_Active_Ligand->Check_Side_Products Use_Br_I->Check_Side_Products Protodeboronation Protodeboronation Observed? Check_Side_Products->Protodeboronation Homocoupling Homocoupling Observed? Protodeboronation->Homocoupling No Milder_Base Use Milder Base (K3PO4) Optimize Water Content Protodeboronation->Milder_Base Yes Rigorous_Degas Ensure Rigorous O2 Exclusion Homocoupling->Rigorous_Degas Yes Success Improved Yield Homocoupling->Success No Stable_Boron Use Pinacol Ester or BF3K Salt Milder_Base->Stable_Boron Further Optimization Milder_Base->Success Stable_Boron->Success Rigorous_Degas->Success

Caption: A decision tree for troubleshooting low yields in the synthesis.

References

Technical Support Center: Purification of Crude 2-(4-Chlorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2-(4-Chlorophenyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important synthetic intermediate. Our goal is to equip you with the knowledge to not only follow protocols but to understand the underlying principles, enabling you to troubleshoot and adapt procedures to your specific experimental context.

I. Understanding the Challenge: Common Impurities

The purity of this compound is critical for its downstream applications, particularly in pharmaceutical synthesis where impurities can affect the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). The nature and quantity of impurities in your crude product will largely depend on the synthetic route employed. A common method for synthesizing 2-arylpyridines is the Suzuki-Miyaura cross-coupling reaction.[1][2]

Typical Impurities Encountered:

  • Unreacted Starting Materials: Residual 2-bromopyridine (or other 2-halopyridine) and 4-chlorophenylboronic acid (or its derivatives).

  • Homocoupling Byproducts: Biphenyl derivatives such as 4,4'-dichlorobiphenyl from the coupling of the boronic acid with itself, and 2,2'-bipyridine from the coupling of the pyridine starting material.

  • Catalyst Residues: Palladium and phosphine ligand residues from the Suzuki coupling reaction.[3]

  • Solvent and Reagent Residues: Residual solvents from the reaction and workup, as well as inorganic salts from the base used in the reaction.

II. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound in a quick-reference, tabular format.

Problem Potential Cause(s) Recommended Solution(s)
Oily or Gummy Product After Recrystallization - Inappropriate solvent system.- Presence of low-melting eutectic impurities.- Insufficient removal of reaction byproducts.- Solvent Screening: Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Consider solvent pairs like ethanol/water, ethyl acetate/hexane, or toluene/heptane.- Pre-purification: Perform a quick filtration through a short plug of silica gel to remove baseline impurities before recrystallization.- Trituration: If recrystallization fails, try triturating the crude product with a non-polar solvent like hexane or petroleum ether to induce solidification and wash away oily impurities.
Poor Separation in Column Chromatography - Incorrect eluent polarity.- Co-elution of impurities with similar polarity to the product.- Overloading the column.- TLC Optimization: Before running the column, optimize the eluent system using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.3 for the desired product.- Gradient Elution: Employ a gradient elution, starting with a non-polar solvent and gradually increasing the polarity to better resolve closely eluting compounds.- Column Loading: As a rule of thumb, do not load more than 1g of crude product per 100g of silica gel.
Product Contaminated with Palladium Residues - Inefficient removal during aqueous workup.- Complexation of palladium with the pyridine nitrogen.- Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent and stir with activated carbon for a period, then filter through celite. The carbon can adsorb residual palladium.- Thiol Scavengers: Use silica-functionalized thiol scavengers to selectively bind and remove palladium.
Low Overall Yield After Purification - Product loss during multiple extraction and washing steps.- Product adhering to silica gel during chromatography.- Suboptimal recrystallization conditions leading to product remaining in the mother liquor.- Minimize Aqueous Washes: Reduce the number of aqueous washes if possible, or back-extract the aqueous layers with fresh organic solvent to recover dissolved product.- Proper Eluent Selection: Ensure the final eluent in column chromatography is polar enough to completely elute the product from the column.- Optimize Recrystallization: Carefully control the cooling rate during recrystallization to maximize crystal formation. The mother liquor can be concentrated and a second crop of crystals can be collected.

III. Frequently Asked Questions (FAQs)

Q1: What is the best initial approach to purify crude this compound?

A common and effective starting point is a liquid-liquid extraction followed by either recrystallization or column chromatography. An initial aqueous workup can help remove inorganic salts and some polar impurities.[4] If the crude product is a solid and of reasonable purity (>90%), direct recrystallization may be sufficient.[5] For complex mixtures or oily crude products, column chromatography is generally recommended.

Q2: How do I choose the right solvent for recrystallization?

The ideal recrystallization solvent will dissolve your crude this compound sparingly at room temperature but readily at its boiling point. Based on its structure, solvents like ethanol, isopropanol, ethyl acetate, and toluene, potentially in combination with a non-polar co-solvent like hexane or heptane, are good candidates to screen. A small-scale solubility test in different solvents is highly recommended. Petroleum ether has also been reported as a suitable recrystallization solvent.[4]

Q3: My compound is a white powder with a purity of ≥ 99%. What are the key physical and chemical properties I should be aware of?

This compound has a molecular formula of C11H8ClN and a molecular weight of approximately 189.64 g/mol .[6][7] It is important to handle this compound with appropriate personal protective equipment as it may cause skin and eye irritation.[6]

Q4: I am struggling with separating a closely related impurity during column chromatography. What can I do?

If standard silica gel chromatography fails to provide adequate separation, consider the following:

  • Change the Stationary Phase: Switching to a different stationary phase like alumina (basic or neutral) or using reverse-phase silica (C18) can alter the elution order and improve separation.

  • Employ a Different Eluent System: Sometimes, switching to a completely different solvent system (e.g., dichloromethane/methanol instead of ethyl acetate/hexane) can provide the necessary selectivity.

  • Preparative HPLC: For high-purity requirements and difficult separations, preparative High-Performance Liquid Chromatography (HPLC) is a powerful, albeit more resource-intensive, option.[8]

Q5: Can distillation be used to purify this compound?

While distillation is a common purification technique for liquids, its applicability to this compound, which is a solid at room temperature, is limited to vacuum distillation. Given its relatively high boiling point, this method may not be as effective or practical as recrystallization or chromatography for removing common, less volatile impurities. However, for certain crude mixtures, it could be a viable option.[9][10]

IV. Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol assumes the crude this compound is a solid.

  • Solvent Selection: In a small test tube, add approximately 50 mg of the crude material. Add a few drops of a test solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too polar. If it doesn't dissolve, gently heat the test tube. If it dissolves upon heating and precipitates upon cooling, you have a potential solvent. Test solvent pairs (e.g., ethanol/water) by dissolving the compound in the better solvent and adding the poorer solvent dropwise until turbidity persists, then heat to clarify.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

This protocol is suitable for both solid and oily crude this compound.

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it in various ratios of a solvent system (e.g., ethyl acetate/hexane). The ideal system will give the product an Rf value of approximately 0.25.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column, allowing the silica to pack evenly without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the packed column. Alternatively, dissolve the crude product in a minimal amount of the eluent and load it directly onto the column.

  • Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity (e.g., from 100% hexane to a 10:1 hexane/ethyl acetate mixture). Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

V. Visualization of Workflows

General Purification Workflow

PurificationWorkflow Crude Crude this compound Workup Aqueous Workup (e.g., washing with water/brine) Crude->Workup Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Workup->Extraction Organic_Phase Combined Organic Phases Extraction->Organic_Phase Drying Drying (e.g., over Na2SO4) Organic_Phase->Drying Concentration Concentration (Rotary Evaporation) Drying->Concentration Purification_Choice Solid or Oil? Concentration->Purification_Choice Recrystallization Recrystallization Purification_Choice->Recrystallization Solid Chromatography Column Chromatography Purification_Choice->Chromatography Oil/Impure Solid Pure_Product Pure this compound Recrystallization->Pure_Product Chromatography->Pure_Product

Caption: A general workflow for the purification of this compound.

Troubleshooting Decision Tree

TroubleshootingTree Start Purification Outcome Unsatisfactory Check_Purity Assess Purity (TLC, NMR, HPLC) Start->Check_Purity Low_Purity Low Purity Check_Purity->Low_Purity <98% Low_Yield Low Yield Check_Purity->Low_Yield >98% but low mass Impurity_Type Identify Impurity Type Low_Purity->Impurity_Type Check_Mother_Liquor Analyze Mother Liquor and Aqueous Layers Low_Yield->Check_Mother_Liquor Polar_Impurity Polar Impurities Impurity_Type->Polar_Impurity Higher Rf NonPolar_Impurity Non-Polar Impurities Impurity_Type->NonPolar_Impurity Lower Rf Pd_Residue Palladium Residue Impurity_Type->Pd_Residue Baseline/Gray color Re_Recrystallize Re-crystallize from Different Solvent Polar_Impurity->Re_Recrystallize Re_Chromatograph Re-run Column with Shallow Gradient NonPolar_Impurity->Re_Chromatograph Carbon_Treatment Activated Carbon Treatment Pd_Residue->Carbon_Treatment Recover_Product Re-extract Aqueous Layers or Re-crystallize from Mother Liquor Check_Mother_Liquor->Recover_Product

Caption: A decision tree for troubleshooting purification issues.

VI. References

  • BenchChem. (2025). Synthesis of 4-Chlorophenyl-2-pyridinylmethanol. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • ChemBK. (2024). 4-Chlorophenyl-2-pyridinylmethanol. Retrieved from --INVALID-LINK--

  • Wuhan PharmChem CO., LTD. (n.d.). Pyridine,2-(4-chlorophenyl). Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 2-((4-Chlorophenyl)(4-piperidinyloxy)methyl)pyridine. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 98(10), 577-583. Retrieved from --INVALID-LINK--

  • Google Patents. (2016). CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: A Detailed Protocol for Researchers. Retrieved from --INVALID-LINK--

  • Toronto Research Chemicals. (n.d.). 2-[(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine. Retrieved from --INVALID-LINK--

  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 46(29), 5359-5363. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods. Retrieved from --INVALID-LINK--

  • ResearchGate. (2018). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2-phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. Retrieved from --INVALID-LINK--

  • ResearchGate. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from --INVALID-LINK--

  • J-Stage. (2021). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from --INVALID-LINK--

  • Chongqing Chemdad Co., Ltd. (n.d.). 2-(4-Chlorobenzyl)pyridine. Retrieved from --INVALID-LINK--

  • MedChemExpress. (n.d.). 4-Chlorophenyl-2-pyridinylmethanol. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). The Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: A Technical Guide. Retrieved from --INVALID-LINK--

  • Pharmaffiliates. (n.d.). (S)-2-[(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine. Retrieved from --INVALID-LINK--

  • Scholarship @ Claremont. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Retrieved from --INVALID-LINK--

  • SciSpace. (2013). Impurities in Pharmaceuticals- A Review. Retrieved from --INVALID-LINK--

  • Google Patents. (2009). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. Retrieved from --INVALID-LINK--

  • Google Patents. (2010). US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine. Retrieved from --INVALID-LINK--

  • Google Patents. (2014). CN104031029A - Synthesis method of 2-[(-4-chlorophenyl)(4-piperidinyl-oxy)methyl]pyridine having single optical isomer. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). 4-Chlorophenyl-2-pyridinylmethanol. Retrieved from --INVALID-LINK--

  • Google Patents. (1955). US2708653A - Purification of pyridine bases by distillation. Retrieved from --INVALID-LINK--

  • Google Patents. (1989). JPH01308257A - Distillation of chlorinated pyridine. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2025). alpha-(4-chlorophenyl)pyridine-2-methanol. Retrieved from --INVALID-LINK--

  • Google Patents. (2009). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Scaling up the synthesis of 4-Chlorophenyl-2-pyridinylmethanol for pilot production. Retrieved from --INVALID-LINK--

  • GoldBio. (2018). When your his-tagged constructs don't bind—troubleshooting your protein purification woes. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). Protein Purification Support—Troubleshooting. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols for the Analytical Characterization of 4-Chlorophenyl-2-pyridinylmethanol. Retrieved from --INVALID-LINK--

  • GoldBio. (n.d.). Troubleshooting: Purification of a Tagged Protein. Retrieved from --INVALID-LINK--

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from --INVALID-LINK--

  • GE Healthcare. (n.d.). Protein purification troubleshooting guide. Retrieved from --INVALID-LINK--

References

Technical Support Center: Troubleshooting Side Product Formation in the Synthesis of 2-(4-Chlorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(4-Chlorophenyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with impurity and side product formation during their synthetic work. Here, we address common issues in a practical question-and-answer format, focusing on the underlying chemical principles to empower you to troubleshoot your experiments effectively.

The synthesis of this compound, a key biaryl structural motif, predominantly relies on palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Stille, and Negishi couplings. While powerful, these methods are susceptible to side reactions that can complicate purification and reduce yields. This guide provides in-depth, field-proven insights to help you identify, understand, and mitigate the formation of these undesired products.

Frequently Asked Questions & Troubleshooting Guides

This section is organized by the type of side product observed. Many of these impurities are common across different cross-coupling methodologies.

Issue 1: Homocoupling Products - The Dimer Dilemma

Question: My post-reaction analysis (LC-MS/GC-MS) shows significant peaks corresponding to 4,4'-dichlorobiphenyl and/or 2,2'-bipyridine. What causes the formation of these homocoupled dimers, and how can I minimize them?

Answer: Homocoupling is one of the most frequently encountered side reactions in cross-coupling chemistry.[1] It results from the self-coupling of either of your starting materials, leading to symmetric biaryl impurities that can often be challenging to separate from the desired product.

Causality and Mechanism:

The formation of these dimers can occur through several pathways:

  • Oxygen-Mediated Homocoupling of Boronic Acids: In Suzuki reactions, the presence of molecular oxygen can promote the homocoupling of the boronic acid partner.[2][3] This is a well-documented side reaction that often proceeds through a distinct catalytic cycle. Rigorous deoxygenation of the reaction mixture is therefore critical.

  • Palladium(II)-Mediated Homocoupling: A high concentration of Pd(II) species, sometimes present at the start of a reaction or formed via catalyst decomposition, can lead to a non-productive homocoupling pathway, particularly of the boronic acid.[4]

  • Reductive Homocoupling of Aryl Halides: The 2-halopyridine starting material can also undergo homocoupling, especially at elevated temperatures or when the transmetalation step with the organometallic partner is slow. Some nickel and palladium catalyst systems are known to promote this transformation.[5][6][7][8]

Troubleshooting Strategies:

StrategyRationaleStep-by-Step Protocol
Rigorous Degassing To remove dissolved oxygen which promotes boronic acid homocoupling.[2]1. Assemble all solid reagents (aryl halide, boronic acid, base, catalyst) in the reaction flask. 2. Seal the flask with a septum. 3. Evacuate the flask under high vacuum for 5-10 minutes. 4. Backfill with an inert gas (Argon or Nitrogen). 5. Repeat the vacuum/inert gas cycle 3-5 times. 6. Separately sparge the solvent(s) with inert gas for 20-30 minutes before adding to the flask via syringe.[9]
Catalyst & Ligand Selection Bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling catalytic cycle, outcompeting the homocoupling pathways.For challenging couplings, consider using advanced ligands like SPhos or XPhos instead of simpler ones like PPh₃. These ligands promote efficient reductive elimination of the desired product.[10]
Control Reaction Temperature Higher temperatures can accelerate catalyst decomposition and side reactions, including homocoupling.Start the reaction at a moderate temperature (e.g., 80 °C) and only increase it if the reaction is sluggish. Blackening of the reaction mixture often indicates catalyst decomposition (palladium black formation) and can be a sign of excessive heat.[1][11]
Slow Addition of Reagents Maintaining a low concentration of one coupling partner can disfavor the bimolecular homocoupling side reaction.If feasible, dissolve the boronic acid in the degassed solvent and add it slowly via a syringe pump over several hours to the reaction mixture containing the aryl halide and catalyst.
Issue 2: Reduction Products - Loss of Functionality

Question: I am observing significant quantities of chlorobenzene and/or pyridine in my crude reaction mixture. Why are my starting materials being reduced instead of coupled?

Answer: The appearance of these side products indicates that a proton is replacing either the boron moiety (protodeboronation) or the halogen atom (dehalogenation).

Causality and Mechanism:

  • Protodeboronation: This is the protonolysis of the carbon-boron bond of the 4-chlorophenylboronic acid.[12] This side reaction is highly dependent on the reaction conditions, including pH, temperature, and the presence of water.[13][14] For some heteroaromatic boronic acids, this can even occur under neutral pH via a zwitterionic intermediate.[12]

  • Dehalogenation: The 2-halopyridine can be reduced to pyridine if the catalytic cycle is intercepted by a hydrogen source before the desired coupling occurs. This can be promoted by certain bases, solvents (like alcohols), or impurities that act as hydride donors.

Troubleshooting Strategies:

StrategyRationaleStep-by-Step Protocol
Use Anhydrous Conditions To minimize the primary source of protons that drive both protodeboronation and dehalogenation.1. Dry all glassware in an oven ( >100 °C) overnight and cool under an inert atmosphere. 2. Use high-purity, anhydrous solvents from a solvent purification system or a freshly opened sealed bottle. 3. Ensure the base used is anhydrous (e.g., K₂CO₃ can be flame-dried under vacuum before use).
Select an Appropriate Base Strong, non-nucleophilic bases are often preferred. The choice of base can significantly influence the rate of protodeboronation.[11]If protodeboronation is an issue with aqueous bases like Na₂CO₃ or K₂CO₃, consider switching to an anhydrous base like K₃PO₄ or CsF in a non-aqueous solvent system (e.g., Dioxane or Toluene).
Optimize Reaction Time Prolonged reaction times, especially at high temperatures, increase the likelihood of these degradation pathways.Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly. Avoid unnecessarily long reaction times or overnight heating if not required.
Issue 3: Ligand-Related Impurities

Question: My NMR shows complex signals in the aromatic region that I cannot attribute to my product or starting materials. I suspect they are related to my phosphine ligand. What are these impurities?

Answer: When using phosphine-based ligands (e.g., PPh₃, SPhos), the most common ligand-related impurity is the corresponding phosphine oxide .

Causality and Mechanism:

Phosphines are trivalent (P(III)) and are readily oxidized to the pentavalent phosphine oxide (P(V)) state.[15] This oxidation can be caused by:

  • Trace amounts of air leaking into the reaction vessel.

  • Peroxides present in ethereal solvents like THF or Dioxane.

  • Oxidizing impurities in the reagents.

While often considered benign, high levels of phosphine oxide can sometimes interfere with catalysis or complicate purification. In some specialized cases, phosphine oxides can even act as ligands themselves, potentially altering the reaction pathway.[16][17][18]

Troubleshooting Strategies:

StrategyRationaleStep-by-Step Protocol
Use High-Purity Reagents To minimize sources of oxidation.1. Use high-purity, air-stable pre-catalysts and ligands from a reputable supplier. 2. Test ethereal solvents for the presence of peroxides before use and purify if necessary.
Maintain Inert Atmosphere To prevent oxidation of the phosphine ligand by atmospheric oxygen.Ensure all transfers of the catalyst and ligand are performed under a positive pressure of an inert gas (e.g., in a glovebox or using Schlenk techniques). Maintain a gentle inert gas flow over the reaction throughout the setup and duration.
Visual Guides to Mechanism and Troubleshooting

To better understand the interplay between the desired reaction and the formation of side products, the following diagrams illustrate the key pathways.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar¹-X PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Diaryl Ar2B Ar²-B(OR)₂ (4-Chlorophenylboronic acid) Ar2B->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar¹-Ar² (Desired Product) RedElim->Product Ar1X Ar¹-X (2-Halopyridine) Ar1X->OxAdd

Caption: The desired catalytic cycle for Suzuki-Miyaura cross-coupling.

Side_Product_Pathways cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways Start Ar¹-X + Ar²-B(OR)₂ Coupling Pd-Catalyzed Cross-Coupling Start->Coupling Homocoupling Homocoupling Start->Homocoupling O₂, High Temp Reduction Reduction/ Protonolysis Start->Reduction H₂O, Heat Product Desired Product (Ar¹-Ar²) Coupling->Product Dimer1 Ar¹-Ar¹ (2,2'-Bipyridine) Homocoupling->Dimer1 Dimer2 Ar²-Ar² (4,4'-Dichlorobiphenyl) Homocoupling->Dimer2 Reduced1 Ar¹-H (Pyridine) Reduction->Reduced1 Reduced2 Ar²-H (Chlorobenzene) Reduction->Reduced2

Caption: Divergent pathways leading to desired product vs. common side products.

Troubleshooting_Workflow Start Low Yield or High Impurity Level Analyze Analyze Crude Mixture (LCMS, GCMS, NMR) Start->Analyze Identify Identify Major Side Product(s) Analyze->Identify Homocoupling Homocoupling Products (Dimers) Identify->Homocoupling Dimers Detected Reduction Reduction Products (Ar-H) Identify->Reduction Reduced Arenes Detected Other Catalyst Decomposition or Ligand Oxidation Identify->Other Black Precipitate or Unknowns Sol_Homo 1. Improve Degassing 2. Lower Temperature 3. Change Ligand Homocoupling->Sol_Homo Sol_Red 1. Use Anhydrous Solvents/Reagents 2. Optimize Base 3. Reduce Reaction Time Reduction->Sol_Red Sol_Other 1. Check Reagent Purity 2. Ensure Inert Atmosphere 3. Re-evaluate Temperature Profile Other->Sol_Other

Caption: A logical workflow for troubleshooting common synthesis issues.

Experimental Protocol: Analytical Method for Reaction Monitoring

To effectively troubleshoot, you need a reliable method to quantify your product and impurities. Here is a general protocol for monitoring the reaction via High-Performance Liquid Chromatography (HPLC).

Objective: To separate and quantify this compound from starting materials (e.g., 2-bromopyridine, 4-chlorophenylboronic acid) and major side products (4,4'-dichlorobiphenyl, 2,2'-bipyridine, chlorobenzene, pyridine).

Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid or Trifluoroacetic Acid (TFA)

  • Crude reaction sample

  • Standards of product, starting materials, and expected side products (if available)

Protocol:

  • Sample Preparation: Quench a small aliquot (e.g., 10-20 µL) of the reaction mixture in a vial containing 1 mL of a 1:1 mixture of acetonitrile and water. Vortex thoroughly. If necessary, filter through a 0.22 µm syringe filter to remove particulates.

  • HPLC Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.

    • Injection Volume: 5-10 µL.

  • Analysis: The expected elution order will be from most polar to least polar: pyridine, 2-bromopyridine, this compound, chlorobenzene, 2,2'-bipyridine, and 4,4'-dichlorobiphenyl. This order may vary slightly based on the exact conditions. By comparing retention times to authentic standards, you can definitively identify each peak and calculate the relative percentages to guide your optimization efforts.

References

Technical Support Center: Optimizing Reaction Conditions for 2-(4-Chlorophenyl)pyridine Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Chlorophenyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific Suzuki-Miyaura cross-coupling reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

The coupling of a 2-halopyridine with a substituted phenylboronic acid is a cornerstone transformation in medicinal chemistry, as the resulting biaryl scaffold is a prevalent motif in many pharmaceutical agents.[1][2] However, the inherent electronic properties of 2-chloropyridine—an electron-deficient heteroaryl chloride—present unique challenges, including difficult oxidative addition and potential catalyst inhibition by the pyridine nitrogen.[3][4]

This document provides in-depth troubleshooting guides and frequently asked questions to address the specific issues you may encounter.

Frequently Asked Questions (FAQs)

Here we address common queries and concerns that arise during the synthesis of this compound.

Q1: Why is my yield of this compound consistently low?

Low yields in this coupling are often traced back to a few key factors:

  • Inefficient Oxidative Addition: 2-Chloropyridine is an electron-deficient and sterically hindered substrate, making the initial oxidative addition of the palladium catalyst to the C-Cl bond the rate-limiting step.[5][6] Traditional catalysts like Pd(PPh₃)₄ may be insufficient.[3]

  • Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium center, leading to catalyst deactivation. This is a well-documented issue known as the "2-pyridyl problem."[4]

  • Protodeboronation: The 4-chlorophenylboronic acid can be susceptible to hydrolysis, where the boronic acid group is cleaved and replaced by a hydrogen atom, especially under harsh basic conditions or prolonged heating.[7][8]

  • Inadequate Base or Solvent: The choice of base and solvent is critical for facilitating the transmetalation step and maintaining catalyst activity. An inappropriate combination can stall the catalytic cycle.[9][10]

Q2: What is the best catalyst and ligand system for coupling an electron-deficient heteroaryl chloride?

For challenging substrates like 2-chloropyridine, modern catalyst systems are generally required.

  • Catalysts: Palladium(II) precatalysts such as Palladium(II) acetate (Pd(OAc)₂) or preformed palladium precatalysts (e.g., Buchwald-type G3 or G4 precatalysts) are often more effective than Pd(0) sources like Pd(PPh₃)₄.[1][3] These precatalysts are more stable and generate the active Pd(0) species in situ under mild conditions.[1]

  • Ligands: Electron-rich and sterically bulky phosphine ligands are essential to promote the difficult oxidative addition step and stabilize the palladium catalyst.[9] Ligands from the Buchwald family, such as XPhos, SPhos, or RuPhos, are highly recommended.[1][3] N-heterocyclic carbenes (NHCs), found in catalysts like PEPPSI™-IPr, also show excellent performance.[3][11]

Q3: I'm observing significant homocoupling of my 4-chlorophenylboronic acid. How can I minimize this?

Homocoupling of the boronic acid (forming 4,4'-dichlorobiphenyl) is typically caused by the presence of oxygen, which can lead to oxidative coupling, or by certain Pd(II) species.[10][12]

  • Ensure Inert Atmosphere: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[5]

  • Use a Pd(0) Source or Precatalyst: Starting with a Pd(0) catalyst or a precatalyst that cleanly generates Pd(0) can reduce the amount of Pd(II) species that may promote homocoupling.[8]

  • Ligand Choice: Bulky ligands can sterically hinder the formation of the homocoupled dimer.[8]

Q4: My boronic acid seems to be degrading. What causes protodeboronation and how can I prevent it?

Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond.[7][8]

  • Causes: This side reaction is often promoted by excessive heat, prolonged reaction times, and the presence of water with a strong base.[7]

  • Prevention:

    • Use milder bases like K₃PO₄ or CsF instead of strong hydroxides.[9]

    • Minimize the amount of water in the reaction, or in some cases, use anhydrous conditions.[10]

    • Use a more stable boronic acid derivative, such as a pinacol ester (BPin) or a trifluoroborate salt (BF₃K).[8][13]

    • Aim for shorter reaction times by ensuring the catalyst system is highly active.

Q5: What are the ideal solvents and bases for this specific Suzuki-Miyaura coupling?

The choice of solvent and base is interdependent and crucial for success.

  • Solvents: Aprotic polar solvents are generally preferred. Common choices include 1,4-Dioxane, Toluene, or Tetrahydrofuran (THF).[10][14] Often, a small amount of water is added to help dissolve the inorganic base and facilitate the transmetalation step.[10][13]

  • Bases: An inorganic base is required to activate the boronic acid for transmetalation. Potassium phosphate (K₃PO₄) is an excellent and widely used base for this type of coupling.[3][9] Other options include potassium carbonate (K₂CO₃) or cesium fluoride (CsF).[15] Stronger bases like sodium hydroxide should be used with caution due to the risk of promoting side reactions.

Troubleshooting Guide

This section provides a systematic approach to resolving common experimental issues.

ProblemPotential Cause(s)Recommended Solution(s)
No Reaction or Low Conversion 1. Inactive Catalyst/Ligand. 2. Oxidative addition is too slow. 3. Insufficiently degassed system (catalyst poisoning by O₂). 4. Incorrect base or solvent.1. Switch to a more active catalyst system (e.g., Pd(OAc)₂ with XPhos or a Buchwald G3 precatalyst).[1][3] 2. Increase reaction temperature in 10-20°C increments (e.g., from 80°C to 100°C). 3. Ensure all reagents and solvents are thoroughly degassed. Use Schlenk techniques.[5] 4. Screen different bases (K₃PO₄, K₂CO₃) and solvents (Dioxane, Toluene, THF).[3][14]
Significant Byproduct Formation Homocoupling (of boronic acid): 1. Presence of oxygen. 2. Use of a Pd(II) salt without a reducing ligand. Protodeboronation: 1. Base is too strong or conditions are too harsh. 2. Excessive water content. Dehalogenation (of 2-chloropyridine): 1. Certain phosphine ligands can promote this. 2. Presence of a hydrogen source.For Homocoupling: 1. Improve inert atmosphere techniques.[8] 2. Use a well-defined Pd(0) precatalyst. For Protodeboronation: 1. Switch to a milder base (e.g., K₃PO₄).[9] 2. Use a boronic ester or trifluoroborate salt.[8] Reduce reaction temperature or time. For Dehalogenation: 1. Screen alternative ligands. 2. Ensure solvents are anhydrous if this is a persistent issue.
Product Purification Difficulties 1. Co-elution of product with byproducts (e.g., homocoupled boronic acid). 2. Residual palladium catalyst in the product. 3. Emulsion formation during aqueous workup.1. Optimize reaction to minimize byproducts. Try alternative chromatography conditions (e.g., different solvent systems, reverse-phase chromatography).[7] 2. Pass the crude product through a plug of silica gel or use a palladium scavenger. 3. Add brine during the workup to break emulsions. Filter the organic layer through celite or anhydrous sodium sulfate.[16]

Visualizing the Process

Understanding the underlying mechanism and the optimization workflow is key to mastering this reaction.

Suzuki_Catalytic_Cycle Pd0 L₂Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_A L₂Pd(II)(Ar¹)X Intermediate OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal PdII_B L₂Pd(II)(Ar¹)Ar² Intermediate Transmetal->PdII_B Ar²-B(OR)₂(OH)⁻ RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Regeneration Product Ar¹-Ar² Product RedElim->Product Reactants Ar¹-X + Ar²-B(OR)₂ (2-Cl-Py + 4-Cl-Ph-B(OH)₂) Reactants->OxAdd Base Base (e.g., K₃PO₄) Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5][10]

Troubleshooting_Workflow Start Start: Initial Reaction Setup Analysis Analyze Reaction (TLC, LC-MS) Start->Analysis LowYield Low Conversion? Analysis->LowYield OptimizeCat Optimize Catalyst System (Pd Source + Ligand) LowYield->OptimizeCat Yes Byproducts Byproducts Present? LowYield->Byproducts No OptimizeTemp Increase Temperature OptimizeCat->OptimizeTemp OptimizeTemp->Analysis CheckInert Improve Inert Atmosphere Technique Byproducts->CheckInert Yes (Homocoupling) ChangeBase Change Base/ Solvent System Byproducts->ChangeBase Yes (Protodeboronation) GoodYield Good Yield & Purity? Byproducts->GoodYield No CheckInert->Analysis ChangeBase->Analysis GoodYield->OptimizeCat No End Reaction Optimized: Proceed to Scale-up GoodYield->End Yes

Caption: A workflow for troubleshooting and optimizing the coupling reaction.

Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis of this compound. Screening of reaction conditions may still be necessary for optimal results.

Table of Optimized Reaction Parameters:

ParameterRecommended ConditionRationale
Palladium Source XPhos Pd G3 (1-2 mol%)Air- and moisture-stable precatalyst that reliably generates the active Pd(0) species.[3]
Ligand XPhos (included in precatalyst)Electron-rich, bulky ligand that promotes oxidative addition of aryl chlorides.[3][9]
Aryl Halide 2-Chloropyridine (1.0 equiv)The substrate of interest.
Boronic Acid 4-Chlorophenylboronic acid (1.2-1.5 equiv)A slight excess ensures complete consumption of the limiting halide.
Base K₃PO₄ (2.0-3.0 equiv)Effective base that minimizes protodeboronation compared to stronger bases.[3][9]
Solvent 1,4-Dioxane or TolueneAprotic solvents that are standard for Suzuki couplings.[3][14]
Temperature 80-100 °CSufficient to overcome the activation barrier for oxidative addition without promoting excessive side reactions.[3]
Atmosphere Inert (Argon or Nitrogen)Prevents catalyst oxidation and homocoupling.[8]

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-chlorophenylboronic acid (1.2 equiv) and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%).

  • Inerting the Flask: Seal the flask with a septum, and then evacuate and backfill with inert gas (Argon or Nitrogen) three times.

  • Addition of Substrate and Solvent: Add 2-chloropyridine (1.0 equiv) via syringe. Then, add degassed 1,4-dioxane via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to 100 °C in a preheated oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-8 hours.[3]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

References

Technical Support Center: Troubleshooting Failed Reactions Involving 2-(4-Chlorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(4-Chlorophenyl)pyridine. This guide is designed to provide in-depth troubleshooting advice for common palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and C-H activation reactions. The question-and-answer format directly addresses specific issues you may encounter, offering explanations grounded in mechanistic principles to help you optimize your synthetic routes.

Section 1: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for forming C-C bonds.[1] However, reactions involving heteroaromatic halides like this compound can present unique challenges.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is giving very low to no yield. What are the primary factors to investigate?

A1: Low or no yield in a Suzuki-Miyaura coupling involving an electron-deficient substrate like this compound can stem from several factors. The key is to systematically evaluate each component of your reaction.

  • Catalyst System (Palladium Source & Ligand): The combination of the palladium precursor and the phosphine ligand is critical. Electron-rich and sterically hindered phosphine ligands are often necessary to promote the oxidative addition of palladium to the C-Cl bond, which is a challenging step.[2] Consider switching to a more robust ligand system.

  • Base Selection: The choice and quality of the base are paramount. The base not only facilitates the transmetalation step but can also influence catalyst activity and stability.[3] Ensure your base is anhydrous and finely powdered for optimal reactivity.

  • Solvent and Temperature: The solvent must be anhydrous and thoroughly degassed to prevent catalyst deactivation and unwanted side reactions.[4] The reaction temperature should be high enough to facilitate the difficult oxidative addition to the chloride but not so high as to cause catalyst decomposition.

  • Quality of Reagents: Ensure the this compound and the boronic acid or ester are pure. Impurities can poison the catalyst.[5]

Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?

A2: Homocoupling of the boronic acid to form a biaryl byproduct is a common issue, often exacerbated by the presence of oxygen or Pd(II) species at the start of the reaction.[6][7]

  • Thorough Degassing: Rigorously degas your solvent and reaction mixture to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.

  • Use of a Pd(0) Precatalyst: Starting with a Pd(0) source can sometimes be beneficial, although many Pd(II) precatalysts are readily reduced in situ. Ensure your reaction conditions favor the rapid generation of the active Pd(0) species.

  • Slow Addition of Boronic Acid: In some cases, slow addition of the boronic acid derivative via a syringe pump can maintain a low concentration of the nucleophile in the reaction mixture, thereby disfavoring homocoupling.

  • Boronic Esters: Consider using a boronic ester (e.g., pinacol ester) instead of a boronic acid.[8] Boronic esters can exhibit slower hydrolysis to the active boronic acid, which can help to suppress homocoupling.[9][10]

Q3: My primary side product is the dehalogenated starting material, 2-phenylpyridine. What causes this and how can it be prevented?

A3: Dehalogenation, the replacement of the chlorine atom with hydrogen, is a frequent side reaction, particularly with electron-deficient aryl chlorides.[7]

  • Source of Hydride: The hydride source can be trace water, the solvent (especially alcohols or THF), or the phosphine ligand itself through degradation pathways.

  • Optimization of Base and Solvent: The choice of base can influence the rate of dehalogenation. Weaker bases may be less prone to promoting this side reaction. Ensure your solvent is anhydrous.

  • Ligand Choice: Some ligands are more prone to degradation that can lead to hydride transfer. Using bulky, electron-rich biarylphosphine ligands can often mitigate this issue by stabilizing the palladium center and promoting the desired reductive elimination.[11]

Troubleshooting Protocol: Optimizing a Failed Suzuki-Miyaura Reaction

If your initial attempt at a Suzuki-Miyaura coupling with this compound has failed, follow this systematic approach to identify and resolve the issue.

Problem Potential Cause Suggested Solution
No Reaction Inactive CatalystSwitch to a more active palladium precatalyst and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).
Insufficient TemperatureGradually increase the reaction temperature in 10 °C increments, monitoring for product formation and decomposition.
Poor Quality BaseUse a freshly opened, anhydrous, and finely powdered base such as Cs₂CO₃ or K₃PO₄.
Low Yield Incomplete ReactionIncrease reaction time and/or catalyst loading.
Catalyst DeactivationEnsure rigorous degassing of the solvent and use of anhydrous reagents.
Sub-optimal LigandScreen a panel of phosphine ligands to identify the best performer for your specific substrate combination.[2]
Byproduct Formation Homocoupling of Boronic AcidThoroughly degas the reaction mixture and consider using a boronic ester.[6][8]
DehalogenationUse an anhydrous solvent and a robust phosphine ligand.
ProtodeboronationUse anhydrous conditions and a non-aqueous base if possible.[9]

DOT Diagram: Suzuki-Miyaura Catalytic Cycle Troubleshooting

Suzuki_Troubleshooting cluster_cycle Catalytic Cycle cluster_issues Common Failure Points cluster_solutions Solutions Oxidative_Addition Oxidative Addition (Ar-Cl + Pd(0)) Transmetalation Transmetalation (Ar-Pd(II)-Cl + Ar'-B(OR)2) Oxidative_Addition->Transmetalation Issue_OA Failure Point: Slow Oxidative Addition Oxidative_Addition->Issue_OA Reductive_Elimination Reductive Elimination (Ar-Pd(II)-Ar') Transmetalation->Reductive_Elimination Issue_Trans Failure Point: Inefficient Transmetalation Transmetalation->Issue_Trans Product Product (Ar-Ar') Reductive_Elimination->Product Issue_RE Failure Point: Side Reactions Reductive_Elimination->Issue_RE Sol_OA Solution: - Use bulky, e⁻-rich ligand - Increase temperature Issue_OA->Sol_OA Address with Sol_Trans Solution: - Use strong, anhydrous base - Add water (sometimes) - Check boronic acid quality Issue_Trans->Sol_Trans Address with Sol_RE Solution: - Degas thoroughly - Use anhydrous solvent - Screen ligands Issue_RE->Sol_RE Address with

Caption: Troubleshooting flowchart for the Suzuki-Miyaura catalytic cycle.

Section 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[12] Coupling an amine with an electron-deficient and potentially coordinating substrate like this compound requires careful optimization.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination of this compound is not proceeding. What are the most common reasons for failure?

A1: Similar to Suzuki-Miyaura couplings, the catalyst system is a primary suspect. Aryl chlorides are less reactive than bromides or iodides, and the pyridine nitrogen can potentially coordinate to the palladium center, inhibiting catalysis.[13]

  • Ligand Selection: The use of sterically hindered, electron-rich biarylphosphine ligands (e.g., Josiphos, Buchwald ligands) is often essential for successful amination of aryl chlorides.[3][11] These ligands promote the challenging oxidative addition step and facilitate the reductive elimination to form the C-N bond.

  • Base Choice: A strong, non-nucleophilic base is required to deprotonate the amine or the palladium-amine complex.[13] Sodium tert-butoxide (NaOtBu) is a common choice, but others like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate may be effective depending on the amine's pKa.[14]

  • Solvent: Anhydrous, non-coordinating, and high-boiling solvents like toluene or dioxane are typically used.[15] Avoid solvents that can coordinate to the palladium catalyst, such as pyridine or acetonitrile.[15]

Q2: I am observing hydrodehalogenation of my this compound starting material. How can I suppress this side reaction?

A2: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, often arising from β-hydride elimination from the amide intermediate or from catalyst decomposition pathways.[12]

  • Ligand Effects: Bulky ligands that create a coordinatively saturated palladium center can disfavor pathways leading to hydrodehalogenation.

  • Temperature Control: While high temperatures are often needed for aryl chlorides, excessive heat can accelerate catalyst decomposition and side reactions. Try to find the minimum temperature required for a reasonable reaction rate.

  • Base Concentration: Using the minimum necessary amount of a strong base can sometimes reduce the incidence of hydrodehalogenation.

Q3: Can the pyridine nitrogen in this compound interfere with the reaction?

A3: Yes, the lone pair on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or the formation of off-cycle, inactive species. The use of bulky phosphine ligands helps to create a sterically crowded environment around the palladium center, which can disfavor the coordination of the pyridine nitrogen.[16]

Troubleshooting Protocol: Optimizing a Failed Buchwald-Hartwig Amination
Problem Potential Cause Suggested Solution
No Reaction Inactive Catalyst SystemEmploy a modern, bulky biarylphosphine ligand (e.g., XPhos, RuPhos) with a suitable palladium precatalyst.[17]
Incorrect BaseSwitch to a stronger, non-nucleophilic base like NaOtBu or LiHMDS. Ensure the base is anhydrous.[13]
Pyridine InhibitionUse a more sterically demanding ligand to block the pyridine nitrogen from coordinating to the palladium center.[16]
Low Yield Catalyst DecompositionLower the reaction temperature and/or use a more robust ligand.
Product InhibitionIn some cases, the product can inhibit the catalyst. A higher catalyst loading may be necessary.[15]
Reversible ReactionFor some amine/aryl halide combinations, the reaction may be reversible. Consider using a different base or solvent system.
Side Reactions HydrodehalogenationOptimize ligand, temperature, and base. Ensure anhydrous conditions.[15]
Aryl Halide HomocouplingThis is more common with highly reactive aryl halides but can be suppressed by optimizing the catalyst-to-ligand ratio (typically 1:1 to 1:2).[15]

DOT Diagram: Buchwald-Hartwig Decision Tree

Buchwald_Troubleshooting Start Reaction Failed: Low or No Yield Check_Catalyst Is the catalyst system optimized for Ar-Cl? Start->Check_Catalyst Check_Base Is the base strong enough and anhydrous? Check_Catalyst->Check_Base Yes Sol_Catalyst Action: Use bulky biarylphosphine ligand (e.g., XPhos, RuPhos) Check_Catalyst->Sol_Catalyst No Check_Conditions Are conditions strictly anhydrous/inert? Check_Base->Check_Conditions Yes Sol_Base Action: Switch to NaOtBu or LiHMDS. Ensure base is dry and fresh. Check_Base->Sol_Base No Check_Side_Reactions Are major side products (e.g., dehalogenation) observed? Check_Conditions->Check_Side_Reactions Yes Sol_Conditions Action: Dry solvent/reagents. Thoroughly degas. Check_Conditions->Sol_Conditions No Sol_Side_Reactions Action: - Screen ligands - Lower temperature - Optimize base stoichiometry Check_Side_Reactions->Sol_Side_Reactions Yes Success Reaction Optimized Check_Side_Reactions->Success No Sol_Catalyst->Check_Base Sol_Base->Check_Conditions Sol_Conditions->Check_Side_Reactions Sol_Side_Reactions->Success

Caption: Decision tree for troubleshooting Buchwald-Hartwig amination reactions.

Section 3: C-H Activation/Functionalization

Direct C-H functionalization of pyridines is an attractive and atom-economical strategy.[18] However, controlling regioselectivity and overcoming the inherent inertness of C-H bonds are significant challenges.[19]

Frequently Asked Questions (FAQs)

Q1: I am attempting a direct arylation of this compound but am getting a mixture of isomers or no reaction. How can I improve regioselectivity and reactivity?

A1: Regiocontrol in pyridine C-H activation is a major hurdle. The electronic nature of the pyridine ring and the directing group play a crucial role.

  • Directing Groups: Often, a directing group is required to achieve high regioselectivity. If your substrate allows, consider installing a temporary directing group to guide the C-H activation to the desired position.

  • Catalyst Control: The choice of metal catalyst (e.g., Palladium, Rhodium, Iridium) and ligand is critical for both reactivity and selectivity. Some catalytic systems have an inherent preference for certain positions on the pyridine ring.

  • Reaction Conditions: Solvents and additives can significantly influence the outcome. Acidic or basic additives can modulate the electronics of the pyridine ring and the catalyst, thereby affecting regioselectivity.

Q2: My C-H activation reaction is sluggish and requires high catalyst loading and harsh conditions. Are there ways to improve efficiency?

A2: Improving the efficiency of C-H activation often involves fine-tuning the electronic properties of the system.

  • Ligand Acceleration: The use of specialized ligands, such as bifunctional ligands, can significantly accelerate C-H activation by participating directly in the proton abstraction step.

  • Oxidant/Additive: The choice of oxidant in oxidative C-H functionalization is crucial. Matching the oxidant to the catalytic cycle can dramatically improve turnover and efficiency.

  • Microwave Irradiation: For some C-H activation reactions, microwave irradiation can significantly reduce reaction times and improve yields by providing efficient and uniform heating.[20]

References

stability issues of 2-(4-Chlorophenyl)pyridine under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 2-(4-Chlorophenyl)pyridine. This resource is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) regarding the stability of this compound under various experimental conditions. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate, identify, and mitigate stability-related challenges in your work.

I. Understanding the Stability Profile of this compound

This compound is a heterocyclic aromatic compound with a chemical structure that presents several potential sites for degradation. The stability of this molecule is influenced by the interplay of the pyridine ring and the chlorophenyl moiety. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is generally quite stable to oxidation but can be susceptible to photodegradation and reactions at the nitrogen atom.[1] The chlorophenyl group, an aromatic ring substituted with a chlorine atom, introduces the possibility of dechlorination reactions and oxidative degradation of the aromatic ring.

This guide will delve into the specific stability challenges you may encounter and provide actionable protocols to ensure the integrity of your experiments.

II. Troubleshooting Guide: A Proactive Approach to Stability Issues

This section is structured in a question-and-answer format to directly address common problems encountered during the handling and use of this compound.

Question 1: I am observing unexpected peaks in my HPLC analysis after storing a solution of this compound at room temperature. What could be the cause?

Answer:

The appearance of new peaks in your chromatogram strongly suggests degradation of the this compound. Several factors could be at play, and a systematic investigation is recommended.

Potential Causes and Investigative Steps:

  • Oxidative Degradation: The pyridine ring itself is relatively stable to oxidation, but the molecule as a whole can be susceptible.[1] For a closely related compound, 4-Chlorophenyl-2-pyridinylmethanol, the primary degradation pathway is oxidation of the secondary alcohol to a ketone.[2] While this compound lacks this alcohol group, other oxidative pathways can occur.

    • Troubleshooting Protocol: To investigate oxidative degradation, a forced degradation study using a mild oxidizing agent like hydrogen peroxide is recommended.[3][4]

  • Photodegradation: Pyridine and its derivatives are known to be susceptible to photodegradation upon exposure to UV light.[5][6][7] Studies on 2-chloropyridine have shown that UV irradiation can lead to its degradation, forming various intermediate products.[5][6][7]

    • Troubleshooting Protocol: To assess photostability, expose a solution of your compound to a controlled light source as per ICH Q1B guidelines.[3] A dark control sample should be run in parallel to differentiate between light-induced and thermal degradation.

  • Hydrolytic Degradation: While the pyridine and chlorophenyl rings are generally stable to hydrolysis, extreme pH conditions can potentially lead to degradation.

    • Troubleshooting Protocol: Conduct a forced hydrolysis study by exposing solutions of the compound to acidic and basic conditions (e.g., 0.1 M HCl and 0.1 M NaOH).[3][8]

Visualizing the Troubleshooting Workflow:

G cluster_0 Preparation cluster_1 Stress & Analysis cluster_2 Evaluation A This compound (API) E Prepare 1:1 Binary Mixtures (API + Excipient) A->E B Excipient 1 B->E C Excipient 2 C->E D Excipient n D->E F Stress Conditions (e.g., 40°C/75% RH) E->F G Analyze at t=0, 1, 2, 4 weeks (Stability-Indicating HPLC) F->G H Compare Chromatograms G->H I Identify New Degradation Peaks or Significant API Loss H->I J Assess Compatibility I->J

References

Technical Support Center: Purification of 2-(4-Chlorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(4-Chlorophenyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity samples of this important chemical intermediate. The following sections are structured in a question-and-answer format to directly address common challenges encountered during the purification process.

Part 1: Understanding the Impurity Profile

A successful purification strategy begins with a thorough understanding of the potential impurities in your crude sample. The nature and quantity of these impurities are largely dictated by the synthetic route employed.

FAQ 1: What are the most common impurities I should expect in my crude this compound sample?

The impurity profile of your this compound sample is primarily dependent on its synthetic origin. The two most prevalent synthetic methodologies are the Suzuki-Miyaura cross-coupling and the Grignard reaction, each with its characteristic set of potential byproducts and unreacted starting materials.

For samples synthesized via Suzuki-Miyaura Cross-Coupling:

This reaction typically involves the palladium-catalyzed coupling of an aryl halide (e.g., 2-bromopyridine) with an arylboronic acid or ester (e.g., 4-chlorophenylboronic acid).

  • Unreacted Starting Materials:

    • 2-Bromopyridine

    • 4-Chlorophenylboronic acid

  • Homocoupling Byproducts:

    • 4,4'-Dichlorobiphenyl (from the coupling of two molecules of 4-chlorophenylboronic acid)

    • 2,2'-Bipyridine (from the coupling of two molecules of 2-bromopyridine)

  • Catalyst Residues:

    • Palladium complexes and ligands (e.g., triphenylphosphine) or their degradation products.[1][2]

  • Solvent and Base Residues:

    • Residual solvents (e.g., toluene, dioxane) and inorganic salts from the base used (e.g., potassium carbonate).[3]

For samples synthesized via Grignard Reaction:

This route often involves the reaction of a Grignard reagent (e.g., 4-chlorophenylmagnesium bromide) with a pyridine derivative (e.g., 2-halopyridine).

  • Unreacted Starting Materials:

    • 2-Halopyridine (e.g., 2-bromopyridine)

    • Unreacted Grignard reagent and its quenched product (4-chlorobenzene)

  • Homocoupling Byproduct (Wurtz-type coupling):

    • 4,4'-Dichlorobiphenyl.[2]

  • Byproducts from Reaction with other Electrophiles:

    • If the reaction is not strictly anhydrous, the Grignard reagent can be protonated to form 4-chlorobenzene.

Below is a diagram illustrating the potential impurities based on the synthetic route.

G cluster_suzuki Suzuki-Miyaura Synthesis cluster_grignard Grignard Synthesis suzuki_start 2-Bromopyridine + 4-Chlorophenylboronic Acid suzuki_product This compound suzuki_start->suzuki_product suzuki_impurities Impurities: - Unreacted Starting Materials - 4,4'-Dichlorobiphenyl - 2,2'-Bipyridine - Palladium Residues suzuki_start->suzuki_impurities grignard_start 4-Chlorophenylmagnesium Bromide + 2-Bromopyridine grignard_product This compound grignard_start->grignard_product grignard_impurities Impurities: - Unreacted Starting Materials - 4,4'-Dichlorobiphenyl - 4-Chlorobenzene grignard_start->grignard_impurities

Caption: Potential impurities in this compound synthesis.

Part 2: Purification Strategies and Protocols

Once you have a hypothesis about the likely impurities, you can select an appropriate purification strategy. The most common methods for purifying solid organic compounds are recrystallization and column chromatography. Liquid-liquid extraction is a crucial step in the work-up to remove inorganic salts and highly polar or non-polar impurities.

FAQ 2: How do I perform an effective liquid-liquid extraction to remove baseline impurities?

A well-executed liquid-liquid extraction is your first line of defense in purification. It is particularly effective for removing inorganic salts, the base used in the reaction, and highly polar or non-polar byproducts.

Experimental Protocol: Acid-Base Extraction

This technique leverages the basicity of the pyridine nitrogen to selectively move your product between organic and aqueous layers.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic this compound and any unreacted 2-bromopyridine will be protonated and move into the aqueous layer. Non-basic organic impurities, such as 4,4'-dichlorobiphenyl, will remain in the organic layer.

  • Separation: Separate the two layers. Retain the aqueous layer which now contains your protonated product.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated sodium bicarbonate solution) until the solution is basic (pH > 8). Your product will deprotonate and precipitate or form an oil.

  • Back-Extraction: Extract the now basic aqueous layer with fresh organic solvent (e.g., ethyl acetate or DCM) multiple times.

  • Combine and Dry: Combine the organic extracts, wash with brine to remove residual water, and dry over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure to yield the partially purified product.

G start Crude Product in Organic Solvent acid_wash Wash with 1M HCl start->acid_wash separate1 Separate Layers acid_wash->separate1 organic1 Organic Layer: Neutral/Acidic Impurities (e.g., Biphenyls) separate1->organic1 Discard aqueous1 Aqueous Layer: Protonated Product & Basic Impurities separate1->aqueous1 basify Basify with 1M NaOH aqueous1->basify extract_back Extract with Organic Solvent basify->extract_back separate2 Separate Layers extract_back->separate2 aqueous2 Aqueous Layer: Inorganic Salts separate2->aqueous2 Discard organic2 Organic Layer: Purified Product separate2->organic2 dry_concentrate Dry and Concentrate organic2->dry_concentrate final_product Partially Purified This compound dry_concentrate->final_product

Caption: Workflow for acid-base liquid-liquid extraction.

FAQ 3: What is the best way to purify this compound by recrystallization?

Recrystallization is a powerful technique for removing small amounts of impurities from a solid sample. The key is to find a solvent or solvent system in which the product is soluble at high temperatures but insoluble at low temperatures, while the impurities remain soluble at all temperatures.

Troubleshooting Recrystallization

Problem Potential Cause Solution
No crystals form upon cooling. - Too much solvent was used.- The wrong solvent was chosen.- Boil off some of the solvent to increase the concentration and allow it to cool again.- Try scratching the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure product.- If all else fails, evaporate the solvent and try a different recrystallization solvent.
The product "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the product.- The solution is cooling too quickly.- High concentration of impurities.- Use a lower-boiling solvent or a mixed solvent system.- Allow the solution to cool more slowly.- Perform a preliminary purification by another method (e.g., column chromatography) to remove excess impurities.[4]
Low recovery of the purified product. - Too much solvent was used.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the filtration apparatus is pre-heated before filtering the hot solution.

Experimental Protocol: Solvent Screening for Recrystallization

  • Small-Scale Tests: Place a small amount of your crude product (around 20-30 mg) into several test tubes.

  • Solvent Addition: To each test tube, add a different solvent dropwise at room temperature. Good candidate solvents for a compound like this compound might include ethanol, isopropanol, hexanes, ethyl acetate, or mixtures like ethanol/water or hexanes/ethyl acetate.

  • Solubility Check: Observe the solubility at room temperature. A good recrystallization solvent will not dissolve the compound at this stage.

  • Heating: Gently heat the test tubes that did not show good solubility at room temperature. A good solvent will dissolve the compound completely at or near its boiling point.

  • Cooling: Allow the solutions to cool slowly to room temperature, and then in an ice bath. The best solvent will be the one from which your product crystallizes out as a pure solid.

FAQ 4: How can I purify this compound using column chromatography?

Column chromatography is an excellent method for separating compounds with different polarities. For this compound and its likely impurities, silica gel is a suitable stationary phase.

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis: First, analyze your crude mixture by Thin Layer Chromatography (TLC) to determine an appropriate eluent system. A good starting point is a mixture of hexanes and ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.3 for optimal separation.[5]

  • Column Packing: Pack a glass column with silica gel, either as a dry powder or as a slurry in the least polar eluent you will be using.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a more polar solvent like DCM, and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be carefully added to the top of the packed column.

  • Elution: Begin eluting the column with your chosen solvent system. You can use an isocratic elution (constant solvent mixture) or a gradient elution (gradually increasing the polarity of the solvent).

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain your purified product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified this compound.

Troubleshooting Column Chromatography

Problem Potential Cause Solution
Poor separation of spots. - The eluent is too polar.- The column was not packed properly.- Use a less polar eluent system.- Ensure the column is packed uniformly without any air bubbles or cracks.
The product is not eluting from the column. - The eluent is not polar enough.- Gradually increase the polarity of the eluent. For pyridine-containing compounds, adding a small amount of a more polar solvent like methanol or a few drops of triethylamine to the eluent can help.
Streaking of spots on TLC. - The compound is acidic or basic.- The sample is overloaded on the TLC plate.- For basic compounds like pyridines, adding a small amount of triethylamine to the eluent can improve the spot shape.- Spot a more dilute sample on the TLC plate.

Part 3: Special Considerations

FAQ 5: How do I remove residual palladium catalyst from my Suzuki-Miyaura reaction?

Residual palladium can be a significant issue, especially in pharmaceutical applications. Here are a few strategies to remove it:

  • Filtration through Celite: After the reaction is complete, diluting the mixture with a solvent and filtering it through a pad of Celite can remove a significant portion of the precipitated palladium catalyst.[1][2]

  • Aqueous Work-up with Thiol-containing Reagents: Washing the organic layer with an aqueous solution of a reagent like sodium thiosulfate or L-cysteine can help to chelate and remove soluble palladium species.

  • Scavenger Resins: There are commercially available scavenger resins with functional groups (e.g., thiols) that have a high affinity for palladium. Stirring the crude product solution with one of these resins followed by filtration can be very effective.

References

Technical Support Center: Regioselective Functionalization of 2-(4-Chlorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of 2-(4-chlorophenyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical modification of this versatile scaffold. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to support your research endeavors. Our approach is grounded in mechanistic principles to not only solve immediate experimental issues but also to foster a deeper understanding of the underlying chemistry.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the functionalization of this compound, providing concise answers based on established chemical principles.

Q1: Why is achieving regioselectivity in the functionalization of this compound so challenging?

A1: The primary challenge lies in the molecule's electronic and structural properties. You are working with two distinct aromatic systems: an electron-deficient pyridine ring and a substituted phenyl ring.[1] The pyridine nitrogen's lone pair can coordinate with metal catalysts, which complicates electrophilic substitution on that ring.[2] Conversely, the pyridine ring acts as a powerful directing group for C-H activation on the phenyl ring, typically favoring the ortho position.[3][4] The chlorine substituent on the phenyl ring further influences the electronic distribution, adding another layer of complexity to predicting the most reactive sites.

Q2: What is the most common site of functionalization on the phenyl ring and why?

A2: The most common site of functionalization on the phenyl ring is the C2' and C6' positions (ortho to the pyridine ring). This is due to the "directing group" effect of the pyridine nitrogen.[5] In transition metal-catalyzed reactions, particularly with palladium, rhodium, or ruthenium, the nitrogen atom chelates to the metal center, bringing the catalyst into close proximity to the ortho C-H bonds.[3][4] This chelation forms a stable five-membered metallacycle intermediate, which dramatically lowers the activation energy for C-H bond cleavage at these positions.[3]

Q3: How does the chloro-substituent at the C4' position influence regioselectivity?

A3: The chlorine atom at the C4' position is an electron-withdrawing group via induction but a weak deactivator in electrophilic aromatic substitution. In the context of C-H activation, its electronic influence is generally less significant than the powerful directing effect of the pyridine nitrogen. However, it can subtly alter the electron density of the phenyl ring, which may affect reaction rates. For reactions not directed by the pyridine, such as nucleophilic aromatic substitution, the chlorine atom itself becomes a reactive site.

Q4: Is it possible to achieve functionalization at the meta or para positions of the phenyl ring?

A4: Yes, but it is significantly more challenging than ortho-functionalization and typically requires specialized catalytic systems. Meta-C-H functionalization can be achieved using certain ruthenium catalysts that operate through a mechanism that favors the meta position.[6][7] These reactions often involve the formation of a ruthenium-carbon bond that exerts a strong para-directing effect, leading to electrophilic substitution at the meta position relative to the pyridine directing group.[6] Para-functionalization is the most difficult to achieve directly via C-H activation due to the directing group's influence.

Q5: What role do steric effects play in the functionalization of this molecule?

A5: Steric hindrance is a critical factor that can override electronic effects.[8] Bulky substituents on the incoming reagent or near the reactive site on the this compound can prevent a reaction from occurring.[9][10] For instance, attempting to introduce a very large group at the ortho position of the phenyl ring may lead to low yields or no reaction, even though this position is electronically favored for C-H activation. In some cases, steric hindrance can be used strategically to direct functionalization to a less sterically crowded position.[1]

Part 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during the regioselective functionalization of this compound.

Problem 1: Low or No Yield in Ortho-Arylation of the Phenyl Ring

You are attempting a palladium-catalyzed ortho-arylation (e.g., with an arylboronic acid) and observe a low yield or no product formation.

start Low Yield in Ortho-Arylation catalyst Is the Catalyst Active? start->catalyst reagents Are Reagents Pure & Dry? catalyst->reagents Yes catalyst_sol Solution: - Use a fresh batch of catalyst. - Consider a pre-catalyst that is more stable. - Ensure anaerobic conditions if using a Pd(0) source. conditions Are Reaction Conditions Optimal? reagents->conditions Yes reagents_sol Solution: - Recrystallize this compound. - Use freshly purchased, anhydrous solvent. - Dry the arylboronic acid under vacuum. oxidant Is the Oxidant Effective? conditions->oxidant Yes conditions_sol Solution: - Screen different temperatures (e.g., 80-120 °C). - Vary the solvent (e.g., toluene, dioxane, DMF). - Adjust the concentration of reactants. oxidant_sol Solution: - Use a different oxidant (e.g., Ag2O, Cu(OAc)2, benzoquinone). - Ensure the oxidant is not decomposed. catalyst_no No reagents_no No conditions_no No oxidant_no No

Caption: Troubleshooting workflow for low yield in ortho-arylation.

  • Catalyst Inactivity: Palladium catalysts, especially Pd(0) sources, can be sensitive to air and moisture. If your catalyst has been improperly stored or is old, it may be inactive. The choice of ligand is also crucial for stabilizing the catalytic species.

  • Impure or Wet Reagents: Water can hydrolyze the arylboronic acid and interfere with the catalytic cycle. Impurities in the starting material can poison the catalyst.

  • Suboptimal Reaction Conditions: C-H activation reactions are often sensitive to temperature, solvent, and concentration. The chosen conditions may not be suitable for this specific substrate combination.

  • Ineffective Oxidant: Many palladium-catalyzed C-H arylations are oxidative and require a stoichiometric oxidant to regenerate the active Pd(II) catalyst from the Pd(0) species formed after reductive elimination.[5] If the oxidant is weak or has decomposed, the catalytic cycle will shut down.

Problem 2: Poor Regioselectivity (Mixture of Isomers)

You are obtaining a mixture of functionalized products, for example, at both the phenyl and pyridine rings, or at different positions on the phenyl ring.

Potential Cause Explanation Troubleshooting Steps
High Reaction Temperature Elevated temperatures can provide enough energy to overcome the activation barrier for less favored reaction pathways, leading to a loss of selectivity.Run the reaction at a lower temperature. Monitor the reaction progress by TLC or GC-MS to find the optimal balance between reaction rate and selectivity.
Incorrect Catalyst System The choice of metal and ligand is paramount for directing the reaction to a specific site. A catalyst system that is not well-suited for directed C-H activation may lead to undirected background reactions.For ortho-functionalization of the phenyl ring, palladium catalysts like Pd(OAc)₂ are generally reliable.[3] For meta-functionalization, a switch to a ruthenium-based catalyst is often necessary.[6]
Strongly Coordinating Additives Additives in the reaction mixture (e.g., certain bases or salts) could compete with the pyridine nitrogen for coordination to the metal center, disrupting the directing effect.Scrutinize all additives. If possible, run the reaction with minimal additives or choose non-coordinating alternatives.
Radical Reactions Under certain conditions (e.g., with specific initiators or at high temperatures), radical functionalization can occur, which is typically less selective than transition metal-catalyzed pathways.Ensure your reaction is performed under an inert atmosphere to exclude oxygen, which can promote radical pathways. Analyze the reaction byproducts for evidence of radical chemistry.
Problem 3: Catalyst Deactivation or Product Inhibition

The reaction starts well but stalls before reaching completion.

  • Product Coordination: The newly formed biaryl product can sometimes be a better ligand for the catalyst than the starting material. This product inhibition can sequester the catalyst and halt the reaction.

    • Solution: Try running the reaction at a higher dilution to disfavor bimolecular product-catalyst interactions. A slow addition of one of the reactants over the course of the reaction can also help maintain a low concentration of the product at any given time.

  • Formation of Palladium Black: The precipitation of palladium black is a clear sign of catalyst decomposition. This can be caused by overly high temperatures, the presence of impurities, or an inappropriate ligand.

    • Solution: Use a more robust ligand to stabilize the palladium catalyst. Phosphine ligands are commonly employed for this purpose. Ensure all glassware is scrupulously clean and reagents are pure.[11]

Part 3: Key Experimental Protocols

Here we provide a detailed, step-by-step protocol for a common and important regioselective functionalization reaction.

Protocol: Palladium-Catalyzed Ortho-Arylation of this compound with Phenylboronic Acid

This protocol is adapted from methodologies described for the direct arylation of 2-phenylpyridines.[5]

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • tert-Butyl hydroperoxide (TBHP), 70 wt. % in H₂O

  • Anhydrous 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), and Cu(OTf)₂ (0.2 mmol, 20 mol%).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous DCE (5 mL) via syringe.

  • Add TBHP (2.0 mmol, 2.0 equiv) dropwise to the stirring mixture.

  • Seal the Schlenk tube and place it in a preheated oil bath at 60 °C.

  • Stir the reaction mixture for 24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL).

  • Extract the mixture with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2-(2'-phenyl-4-chlorophenyl)pyridine.

sub This compound + Pd(II) inter1 Cyclopalladated Intermediate sub->inter1 C-H Activation inter2 Pd(II) Aryl Complex inter1->inter2 + ArB(OH)2 - Ligand Exchange prod Ortho-Arylated Product + Pd(0) inter2->prod Reductive Elimination inter3 Pd(IV) Intermediate (Proposed) reox Pd(0) + Oxidant -> Pd(II) prod->reox reox->sub Catalytic Cycle Regeneration

Caption: Simplified catalytic cycle for ortho-arylation.

References

Technical Support Center: Enhancing the Efficiency of 2-(4-Chlorophenyl)pyridine Based Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting advice for enhancing the efficiency of catalytic systems based on the 2-(4-chlorophenyl)pyridine ligand scaffold. Our focus is on palladium-catalyzed cross-coupling reactions, where this ligand class is frequently employed to facilitate challenging transformations. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to diagnose and solve issues in your own experiments.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the use of this compound ligands and their associated palladium catalysts.

Q1: What is the primary role of the this compound ligand in a palladium-catalyzed reaction?

A: The this compound scaffold functions as a supporting ligand for the palladium center. Its key roles are:

  • Stabilization: It coordinates to the palladium atom, preventing aggregation into inactive palladium black and protecting it from oxidative degradation.[1][2]

  • Modulation of Reactivity: The electronic properties of the pyridine and chlorophenyl rings tune the electron density at the palladium center. This influences the rates of crucial steps in the catalytic cycle, such as oxidative addition and reductive elimination.[3][4]

  • Steric Influence: The ligand's three-dimensional structure affects the geometry around the metal, which can influence substrate approach, selectivity, and the rate of reductive elimination.

Q2: Why are catalysts based on this ligand often used for aryl chlorides?

A: Aryl chlorides are notoriously challenging substrates in cross-coupling reactions due to the strength of the C-Cl bond. Oxidative addition of this bond to a Pd(0) center is often the rate-limiting step.[3][5] Ligands like this compound are often part of catalyst systems designed to be electron-rich and sterically accessible, which increases the nucleophilicity of the Pd(0) center and lowers the activation energy for C-Cl bond cleavage.[3]

Q3: How should I prepare and handle the palladium precatalyst and the this compound ligand?

A: Both the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand are sensitive to the environment.

  • Storage: Store them in a desiccator or glovebox under an inert atmosphere (Argon or Nitrogen). Phosphine co-ligands, if used, are particularly susceptible to oxidation.[6]

  • Handling: Weigh and transfer reagents quickly in the air, or preferably, handle them entirely within a glovebox.

  • Purity: Always use high-purity reagents. Trace metal impurities in bases or solvents can sometimes act as the actual catalyst, leading to reproducibility issues.[7]

Troubleshooting Guide: From Low Yields to Catalyst Death

This in-depth guide tackles specific experimental failures. We diagnose the problem, explain the probable cause, and provide a logical, step-by-step solution.

Problem 1: Low Reaction Yield or Incomplete Conversion

Q: My Suzuki-Miyaura coupling using a Pd(OAc)₂ / this compound system is sluggish and gives a low yield (<30%). TLC/LC-MS analysis shows mostly unreacted starting material. What's wrong?

A: This is a classic issue often rooted in poor catalyst activity or suboptimal reaction conditions. The key is to systematically investigate the components of your reaction.

Causality Analysis: Low conversion points to a high activation barrier for one or more steps in the catalytic cycle or premature catalyst deactivation. The most common culprits are inefficient generation of the active Pd(0) species, a slow oxidative addition step (especially with an aryl chloride), or issues with the transmetalation step.

Below is a workflow to diagnose the issue:

G start Low Yield / Incomplete Conversion reagents Step 1: Verify Reagent Quality & Integrity start->reagents Begin Troubleshooting catalyst Step 2: Scrutinize the Catalytic System reagents->catalyst Reagents OK sub_reagents1 Aryl Halide: Reactivity I > Br > Cl? reagents->sub_reagents1 sub_reagents2 Boronic Acid: Check for Protodeboronation. Use fresh, high-purity material. reagents->sub_reagents2 sub_reagents3 Solvent/Base: Use anhydrous, degassed solvent. Ensure base is dry and pure. reagents->sub_reagents3 conditions Step 3: Optimize Reaction Conditions catalyst->conditions Catalyst System OK sub_catalyst1 Pd Precursor: Is Pd(OAc)₂ fresh? Consider a more active Pd(0) source like Pd₂(dba)₃. catalyst->sub_catalyst1 sub_catalyst2 Ligand: Is it oxidized? Check Pd:Ligand ratio (e.g., 1:1 to 1:4). catalyst->sub_catalyst2 sub_catalyst3 Inert Atmosphere: Was degassing thorough? (Freeze-Pump-Thaw is best). catalyst->sub_catalyst3 success Problem Resolved conditions->success Optimization Successful sub_cond1 Temperature: Is it high enough for C-Cl activation? (Often >100 °C). conditions->sub_cond1 sub_cond2 Base: Is it strong enough? (e.g., K₂CO₃ vs Cs₂CO₃). Is it soluble? conditions->sub_cond2 sub_cond3 Solvent: Does it solubilize all components? Try polar aprotic (Dioxane, Toluene) with water. conditions->sub_cond3 G active_catalyst Active Catalyst Pd(0)Lₙ catalytic_cycle Productive Catalytic Cycle active_catalyst->catalytic_cycle Desired Path pd_black Inactive Pd Black (Aggregation) active_catalyst->pd_black Deactivation Path 1: High Temp / Low [L] oxidized_pd Inactive Oxidized Pd(II) (e.g., from O₂) active_catalyst->oxidized_pd Deactivation Path 2: Oxygen Leak degraded_ligand Degraded Ligand (e.g., P-Oxidation if co-ligand used) active_catalyst->degraded_ligand Deactivation Path 3: Harsh Conditions

References

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Structural Elucidation of 2-(4-Chlorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and materials science, the unambiguous structural confirmation of novel and known compounds is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical technique for the detailed structural elucidation of organic molecules in solution. This guide provides an in-depth interpretation of the ¹H and ¹³C NMR data for 2-(4-Chlorophenyl)pyridine, a heterocyclic compound with applications in medicinal chemistry and organic synthesis. We will move beyond a simple peak listing to explore the rationale behind the observed chemical shifts and coupling patterns, offering insights grounded in fundamental principles of magnetic resonance.

The Foundational Principles of NMR Spectroscopy

NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency (RF) radiation can induce a transition between these levels. The precise frequency required for this absorption, known as the resonance frequency, is exquisitely sensitive to the local electronic environment of the nucleus. This sensitivity is the source of the rich structural information provided by NMR.

The chemical environment is influenced by the shielding and deshielding effects of surrounding electrons. Electron-withdrawing groups, for instance, reduce the electron density around a nucleus, deshielding it from the external magnetic field and causing its resonance to occur at a higher frequency (further "downfield"). Conversely, electron-donating groups increase shielding, shifting the resonance "upfield". This phenomenon, known as the chemical shift (δ), is the first key piece of information we extract from an NMR spectrum.[1][2]

¹H NMR Spectrum Interpretation for this compound

The ¹H NMR spectrum provides information on the number of unique proton environments, their electronic surroundings, the number of protons in each environment (integration), and the number of neighboring protons (spin-spin splitting). The reported spectrum for this compound was acquired in deuterated chloroform (CDCl₃) on a 400 MHz spectrometer.[3]

Molecular Structure and Proton Labeling

To facilitate discussion, the protons on the this compound molecule are labeled as follows:

Figure 1: Structure of this compound with atom numbering.
Analysis of Proton Signals

δ 8.70 ppm (H6'): This downfield signal corresponds to the proton at the 6-position of the pyridine ring. Its significant deshielding is a classic characteristic of α-protons in pyridinic systems.[4][5] The lone pair of electrons on the nitrogen atom induces a strong anisotropic effect, deshielding the adjacent protons. This signal appears as a doublet with a coupling constant (J) of 4.4 Hz, which is typical for a three-bond coupling to the H5' proton.[3]

δ 7.95 ppm (H2, H6): This signal, integrating to two protons, is assigned to the protons on the chlorophenyl ring that are ortho to the pyridine substituent. They appear as a doublet (J = 8.8 Hz) due to coupling with their respective meta neighbors (H3 and H5). Their downfield shift relative to benzene (7.36 ppm) is due to the deshielding effect of the attached pyridine ring.[3]

δ 7.80 – 7.66 ppm (H3', H4'): This multiplet corresponds to two protons on the pyridine ring. Specifically, H4' is expected in this region, appearing as a triplet of doublets, and H3', which is ortho to the phenyl substituent, also falls here. The complexity arises from multiple coupling interactions.[3]

δ 7.45 ppm (H3, H5): This two-proton signal is assigned to the protons on the chlorophenyl ring that are meta to the pyridine substituent (and ortho to the chlorine). The signal is a doublet with a coupling constant of 8.8 Hz, consistent with coupling to the H2 and H6 protons.[3] The electron-withdrawing nature of the chlorine atom contributes to their chemical shift.

δ 7.30 – 7.21 ppm (H5'): This multiplet is assigned to the H5' proton of the pyridine ring. It is the most upfield of the pyridine protons, consistent with its position relative to the nitrogen atom.[3][6]

¹³C NMR Spectrum Interpretation for this compound

The ¹³C NMR spectrum, typically recorded with proton decoupling, provides one signal for each unique carbon atom. The chemical shifts are highly indicative of the carbon's hybridization and electronic environment.[1] The data presented was acquired on a 101 MHz spectrometer.[3]

Analysis of Carbon Signals

The interpretation of the ¹³C NMR spectrum relies on predicting the chemical shifts based on substituent effects on both the pyridine and benzene rings.[7][8]

δ 156.1 ppm (C2): This signal is assigned to the carbon of the pyridine ring directly attached to the chlorophenyl group. Its significant downfield shift is due to its attachment to the electronegative nitrogen atom and the phenyl ring.

δ 149.7 ppm (C6'): This represents the other α-carbon of the pyridine ring. It is strongly deshielded by the adjacent nitrogen atom.[8]

δ 137.7 ppm (C4): This signal is attributed to the carbon atom on the chlorophenyl ring bearing the chlorine atom. Halogen substitution typically causes a downfield shift at the ipso-carbon.

δ 136.8 ppm (C4'): This is assigned to the γ-carbon of the pyridine ring.

δ 135.0 ppm (C1): This signal corresponds to the ipso-carbon of the phenyl ring, the one attached to the pyridine ring.

δ 128.9 ppm (C3, C5): These are the carbons on the chlorophenyl ring ortho to the chlorine atom.

δ 128.1 ppm (C2, C6): This signal represents the carbons on the chlorophenyl ring ortho to the pyridine substituent.

δ 122.3 ppm (C5'): This is assigned to one of the β-carbons of the pyridine ring.

δ 120.3 ppm (C3'): This signal corresponds to the other β-carbon of the pyridine ring.

Data Summary and Comparison

The following table provides a consolidated view of the experimental NMR data for this compound.[3] This serves as a quick reference for comparison with other substituted bi-aryl compounds.

¹H NMR Data (400 MHz, CDCl₃) ¹³C NMR Data (101 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment
8.70 (d, J = 4.4 Hz, 1H)H6'
7.95 (d, J = 8.8 Hz, 2H)H2, H6
7.80 – 7.66 (m, 2H)H3', H4'
7.45 (d, J = 8.8 Hz, 2H)H3, H5
7.30 – 7.21 (m, 1H)H5'

Experimental Protocol for NMR Data Acquisition

To ensure data reproducibility and accuracy, a standardized experimental protocol is essential. The following provides a step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 Weigh ~5-10 mg of This compound p2 Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a vial p1->p2 p3 Add internal standard if needed (e.g., TMS) p2->p3 p4 Transfer solution to a clean, dry NMR tube p3->p4 a1 Insert NMR tube into the spectrometer p4->a1 a2 Lock the spectrometer on the deuterium signal of the solvent a1->a2 a3 Shim the magnetic field to optimize homogeneity a2->a3 a4 Acquire ¹H spectrum. (e.g., 16-32 scans) a3->a4 a5 Acquire ¹³C spectrum. (e.g., 1024-4096 scans) a4->a5 d1 Apply Fourier Transform a5->d1 d2 Phase correct the spectra d1->d2 d3 Calibrate chemical shift scale (to residual solvent peak or TMS) d2->d3 d4 Integrate ¹H signals and pick peaks for both spectra d3->d4

Figure 2: Standard workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid this compound.

    • Dissolve the sample in a suitable volume (typically 0.6-0.7 mL) of high-purity deuterated solvent, such as chloroform-d (CDCl₃), in a small glass vial. Ensure the sample is fully dissolved.

    • Tetramethylsilane (TMS) can be used as an internal reference standard (0 ppm), although referencing to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is also common practice.

    • Using a pipette, transfer the solution into a standard 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Carefully insert the NMR tube into the spinner and place it in the NMR spectrometer's autosampler or manual probe.

    • Lock the spectrometer onto the deuterium signal from the solvent. This step is crucial for maintaining field stability during the experiment.

    • Perform shimming to optimize the homogeneity of the magnetic field across the sample, which is critical for achieving sharp spectral lines and high resolution.

    • Acquire the ¹H NMR spectrum. A typical experiment involves a 90° pulse and an acquisition time of 2-4 seconds, with a relaxation delay of 1-5 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.

    • Acquire the proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, more scans are required (typically several hundred to several thousand) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into the frequency-domain spectrum.

    • Manually or automatically phase-correct the spectrum to ensure all peaks are in the positive absorption mode.

    • Calibrate the chemical shift axis by setting the reference peak (TMS or residual solvent) to its known value.

    • For the ¹H spectrum, integrate the area under each signal to determine the relative ratio of protons.

    • Perform peak picking on both spectra to generate a list of chemical shifts.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound showcases the power of NMR spectroscopy for unambiguous molecular structure determination. By systematically interpreting the chemical shifts, coupling constants, and integration values, we can confidently assign every proton and carbon in the molecule. This guide serves as a practical example for researchers and scientists, demonstrating not only the final data but also the logical framework and experimental considerations necessary for rigorous structural characterization.

References

validation of 2-(4-Chlorophenyl)pyridine structure by X-ray crystallography

Author: BenchChem Technical Support Team. Date: January 2026

Investigating Crystallography Data

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Now, I'm developing detailed search strategies focused on the validation of the this compound structure using X-ray crystallography, and comparing it to other methods. I'm prioritizing finding sources that discuss the synthesis of this compound, crystallization methods suitable for X-ray diffraction, and published crystallographic data. Moreover, I'm specifically searching for information comparing X-ray crystallography with alternative analytical techniques for the structural elucidation of similar small organic molecules. Lastly, I'm exploring established protocols and standards for data collection and analysis to ensure the comparison guide's methodological robustness.

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A Comparative Guide to Catalysts for the Synthesis of 2-(4-Chlorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-(4-Chlorophenyl)pyridine in Modern Chemistry

This compound is a key structural motif found in a variety of biologically active compounds and functional materials. Its synthesis is of considerable interest to researchers in medicinal chemistry and materials science. The formation of the carbon-carbon bond between the pyridine and chlorophenyl rings is most commonly achieved through transition metal-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent and versatile method.[1][2]

This guide provides a comparative analysis of various catalytic systems for the synthesis of this compound, with a focus on palladium, nickel, and copper-based catalysts. We will delve into the mechanistic nuances of each system, present comparative performance data, and provide detailed experimental protocols to assist researchers in selecting the most appropriate catalyst for their specific needs.

The Workhorse of Cross-Coupling: Palladium-Based Catalysts

Palladium catalysts are the most extensively studied and widely employed for Suzuki-Miyaura cross-coupling reactions due to their high efficiency and broad functional group tolerance.[3] The choice of ligand is crucial in tuning the reactivity and stability of the palladium catalyst, especially when dealing with less reactive aryl chlorides like 2-chloropyridine.

Mechanism of Palladium-Catalyzed Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three main steps: oxidative addition, transmetalation, and reductive elimination. The base plays a critical role in the transmetalation step by activating the organoboron species.

Suzuki-Miyaura Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'L_n Ar-Pd(II)-Ar'L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)-Ar'L_n Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'L_n->Pd(0)L_n Reductive Elimination (Ar-Ar') caption Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Common Palladium Catalyst Systems

1. Palladium with Phosphine Ligands: Traditional phosphine ligands like triphenylphosphine (PPh₃) have been successfully used.[1][4] However, for challenging substrates like 2-chloropyridine, bulky and electron-rich dialkylbiaryl phosphine ligands such as SPhos have shown superior performance, often enabling the reaction to proceed under milder conditions and with lower catalyst loadings.[3]

2. Palladium with N-Heterocyclic Carbene (NHC) Ligands: NHC ligands have emerged as powerful alternatives to phosphines. They form highly stable and active palladium complexes. For instance, the use of a sterically hindered NHC ligand like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) has been shown to promote the coupling at the C4 position of 2,4-dichloropyridines, highlighting the influence of ligands on regioselectivity.[5][6]

3. Ligand-Free Palladium Systems: In some cases, palladium sources like palladium acetate (Pd(OAc)₂) or palladium on carbon (Pd/C) can catalyze the reaction without the need for an additional ligand, particularly in aqueous media.[2] These systems are attractive for their simplicity and cost-effectiveness.

The Economical Alternative: Nickel-Based Catalysts

Nickel, being more earth-abundant and less expensive than palladium, has garnered significant attention as a viable alternative for cross-coupling reactions.[7][8] Nickel catalysts are particularly effective for the activation of the strong carbon-chlorine bond in aryl chlorides.

Mechanistic Considerations for Nickel Catalysis

While the catalytic cycle for nickel can be similar to palladium (Ni(0)/Ni(II)), it can also involve Ni(I)/Ni(III) pathways and single-electron transfer (SET) mechanisms.[8] This different mechanistic profile can sometimes lead to unique reactivity and selectivity compared to palladium. A comparative study using dppf (1,1'-bis(diphenylphosphino)ferrocene) as a ligand for both nickel and palladium highlighted the practical implications of this difference.[9][10]

Representative Nickel Catalyst Systems

Commonly used nickel catalysts include NiCl₂(PCy₃)₂ and in situ generated Ni(0) from precursors like NiCl₂ in the presence of a reducing agent.[11] The choice of ligand remains crucial, with phosphines and NHCs being the most common. For instance, NiCl₂(PCy₃)₂ has been shown to be effective for the Suzuki-Miyaura coupling of heterocyclic halides in environmentally friendly solvents.[11]

Emerging and Unconventional: Copper-Based Catalysts

Copper catalysis for C-C bond formation is a rapidly developing field, offering an even more economical and sustainable alternative. While copper-catalyzed Suzuki-Miyaura type couplings are less common than their palladium and nickel counterparts, several copper-mediated methods for the synthesis of 2-arylpyridines have been reported.

Copper-Catalyzed Synthetic Routes

Instead of a direct Suzuki-Miyaura coupling with 2-chloropyridine, copper catalysts have been effectively used in alternative transformations leading to the desired product scaffold. These include:

  • Direct C-H Arylation: Copper can catalyze the direct arylation of pyridine N-oxides with arylboronic esters, providing a one-pot synthesis of 2-arylpyridines.[9]

  • Annulation Reactions: Copper salts can catalyze the aerobic synthesis of 2-arylpyridines from acetophenones and 1,3-diaminopropane.[11][12]

These methods, while not direct comparisons for the Suzuki-Miyaura reaction, offer valuable alternative synthetic strategies.

Quantitative Performance Comparison

Direct head-to-head comparative data for the synthesis of this compound using palladium, nickel, and copper under identical conditions is scarce in the literature. However, by compiling data from studies on similar substrates, we can draw meaningful comparisons.

Catalyst SystemSubstratesBaseSolventTemp. (°C)Time (h)Yield (%)Ref.
Palladium
Pd(PPh₃)₄2-Chloropyridine, Arylboronic acidsK₂CO₃Toluene1001685-95[1]
Pd/C / PPh₃2-Chloropyridine, Phenylboronic acidK₂CO₃DME / H₂O801292[4]
Pd(OAc)₂ / SPhos4-Amino-2-chloropyridine, Phenylboronic acidK₃PO₄Toluene1001291[3]
Pd(PEPPSI)(IPr)2,4-Dichloropyridine, 4-Chlorophenylboronic acidK₂CO₃Dioxane802478 (C4)[5]
Nickel
NiCl₂(PCy₃)₂3-Chloropyridine, Pyridylboronic acidK₃PO₄t-Amyl alcohol1001285[11]
[Ni(dppf)Cl₂]4-Bromobenzotrifluoride, Phenylboronic acidK₃PO₄Dioxane801895[7]
Copper
Cu(OTf)₂4-Chloroacetophenone, 1,3-Diaminopropane-Ethanol801282[12]
Cu(OAc)₂Pyridine N-oxide, 4-Chlorophenylboronic ester-DCE1002475[9]

Note: The data presented is for illustrative purposes and is compiled from various sources with slightly different substrates and conditions. Direct comparison should be made with caution.

Experimental Protocols

The following are detailed, step-by-step methodologies for representative catalytic systems.

General Experimental Workflow

Experimental Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification a Charge flask with aryl halide, boronic acid, base, and catalyst/ligand b Evacuate and backfill with Argon/Nitrogen (3x) a->b c Add degassed solvent via syringe b->c d Heat to desired temperature with stirring c->d e Monitor progress by TLC or GC/LC-MS d->e f Cool to room temperature and quench e->f g Extract with organic solvent f->g h Dry organic layer and concentrate g->h i Purify by column chromatography h->i

Caption: A generalized workflow for Suzuki-Miyaura cross-coupling.

Protocol 1: Palladium-Catalyzed Synthesis using Pd(PPh₃)₄
  • To an oven-dried Schlenk flask, add 2-chloropyridine (1.0 mmol), 4-chlorophenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add degassed toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Protocol 2: Nickel-Catalyzed Synthesis using NiCl₂(PCy₃)₂
  • In a glovebox, charge a Schlenk tube with NiCl₂(PCy₃)₂ (0.05 mmol, 5 mol%), 2-chloropyridine (1.0 mmol), 4-chlorophenylboronic acid (1.5 mmol), and potassium phosphate (3.0 mmol).

  • Add anhydrous tert-amyl alcohol (4 mL).

  • Seal the tube, remove from the glovebox, and place in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12 hours.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to yield the final product.

Conclusion and Recommendations

For the synthesis of this compound, palladium-based catalysts, particularly those with bulky, electron-rich phosphine ligands like SPhos, offer a reliable and high-yielding route. For cost-sensitive applications and large-scale synthesis, nickel catalysis presents a highly effective and economical alternative, with catalysts like NiCl₂(PCy₃)₂ demonstrating excellent activity. While direct copper-catalyzed Suzuki-Miyaura coupling of 2-chloropyridine is not well-established, alternative copper-catalyzed methods provide innovative pathways to the 2-arylpyridine scaffold.

The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including cost, scalability, and functional group tolerance. The protocols and comparative data provided in this guide serve as a valuable resource for researchers to make an informed decision and to optimize their synthetic strategy for accessing this compound and related biaryl compounds.

References

A Comparative Guide to Purity Assessment of 2-(4-Chlorophenyl)pyridine: HPLC, UPLC, and GC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) intermediate like 2-(4-Chlorophenyl)pyridine is not merely a quality metric; it is a cornerstone of safety and efficacy. Undesired impurities, which can arise from starting materials, synthetic by-products, or degradation, can have significant impacts on the final drug substance.[1] Therefore, robust, accurate, and reliable analytical methods for purity assessment are critical.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) for the purity determination of this compound. The narrative is grounded in the principles of the International Council for Harmonisation (ICH) Q3A(R2) guidelines, which mandate the identification and control of impurities in new drug substances.[2][3][4]

The Benchmark: Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for purity analysis in the pharmaceutical industry due to its versatility and precision.[5] For a molecule like this compound, which possesses moderate polarity due to its pyridine and chlorophenyl rings, a reversed-phase (RP-HPLC) method is the logical starting point.

Causality Behind the Method: The fundamental principle of RP-HPLC involves a non-polar stationary phase (typically C18) and a polar mobile phase. The separation is driven by the differential partitioning of the analyte and its impurities between these two phases. Less polar compounds will have a stronger affinity for the stationary phase and thus elute later, while more polar compounds will elute earlier. This allows for the effective separation of the main compound from potentially more polar or less polar impurities.

Experimental Protocol: RP-HPLC for this compound
Parameter Condition Justification
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)The C18 stationary phase provides excellent hydrophobic retention for the aromatic rings of the analyte. The 5 µm particle size offers a good balance between efficiency and backpressure.[6]
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v)Acetonitrile is a common organic modifier that provides good peak shape. The acidic phosphate buffer suppresses the ionization of the basic pyridine nitrogen, leading to better retention and symmetrical peaks.[6][7]
Elution IsocraticFor routine purity analysis where impurities are expected to elute close to the main peak, an isocratic elution provides simplicity and robustness.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a reasonable analysis time without excessive pressure.[6]
Column Temp. 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape.[6]
Detection UV at 225 nmThe conjugated aromatic system of this compound exhibits strong UV absorbance. 225 nm is a common wavelength for detecting such chromophores.[6][7]
Sample Prep. Dissolve in Mobile Phase (approx. 1 mg/mL)Dissolving the sample in the mobile phase ensures compatibility with the system and prevents peak distortion.

Workflow for HPLC Analysis

Caption: HPLC analysis workflow for this compound.

The High-Throughput Alternative: Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles.[8] This technology offers substantial improvements in speed, resolution, and sensitivity compared to traditional HPLC.[9][10]

Why Choose UPLC? The primary driver for adopting UPLC is the need for higher throughput and enhanced separation power. An analysis that takes 15-20 minutes on an HPLC system can often be completed in 2-5 minutes with UPLC, without sacrificing resolution.[9][10] This is particularly advantageous in drug discovery and development environments where large numbers of samples need to be screened. The sharper, narrower peaks also lead to increased sensitivity, which is crucial for detecting trace-level impurities.[9]

Experimental Protocol: UPLC for this compound
Parameter Condition Justification
Column C18 (e.g., 50 mm x 2.1 mm, 1.7 µm)The smaller particle size dramatically increases efficiency, leading to higher resolution and shorter analysis times. The smaller column dimensions reduce solvent consumption.[10][11]
Mobile Phase Acetonitrile:0.1% Formic Acid in WaterFormic acid is a volatile buffer, making it compatible with mass spectrometry (MS) if further characterization of impurities is required.
Elution GradientA gradient elution is often employed in UPLC to handle a wider range of impurity polarities and to ensure that all components are eluted quickly.
Flow Rate 0.4 mL/minThe lower flow rate is appropriate for the smaller column dimensions and contributes to reduced solvent usage.
Column Temp. 40 °CHigher temperatures can reduce mobile phase viscosity, allowing for lower backpressure and improved peak shape at high flow rates.
Detection UV at 225 nmConsistent with the HPLC method for comparable detection.
Sample Prep. Dissolve in Mobile Phase (approx. 0.1 mg/mL)A lower concentration may be sufficient due to the higher sensitivity of UPLC.

Workflow for UPLC Analysis

Caption: UPLC analysis workflow for enhanced speed and resolution.

The Orthogonal Approach: Gas Chromatography (GC)

For assessing volatile impurities, Gas Chromatography (GC) is an excellent orthogonal technique to HPLC and UPLC.[5] Pyridine and its derivatives are amenable to GC analysis, making this a valuable tool for a comprehensive impurity profile.[12][13]

When to Use GC: GC is particularly useful for detecting and quantifying residual solvents and volatile organic impurities that may not be easily detected by HPLC.[5] The separation mechanism in GC is based on the compound's boiling point and its interaction with the stationary phase, which is fundamentally different from the partitioning mechanism in LC. This orthogonality provides a more complete picture of the sample's purity.

Experimental Protocol: GC-FID for this compound
Parameter Condition Justification
Column DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)A non-polar 5% phenyl-methylpolysiloxane column is a good general-purpose column for separating a wide range of compounds based on their boiling points.
Carrier Gas Helium or HydrogenInert carrier gases to transport the sample through the column.
Injector Temp. 250 °CEnsures rapid volatilization of the sample upon injection.
Detector Flame Ionization Detector (FID)FID is a robust and sensitive detector for organic compounds.
Detector Temp. 280 °CPrevents condensation of the analytes in the detector.
Oven Program 100 °C (2 min), ramp to 280 °C at 15 °C/min, hold 10 minA temperature program is necessary to elute compounds with a range of boiling points, from volatile impurities to the higher-boiling main compound.[14]
Sample Prep. Dissolve in Dichloromethane (approx. 1 mg/mL)A volatile, organic solvent is required for GC analysis.

Workflow for GC Analysis

Caption: GC analysis workflow for volatile impurity profiling.

Head-to-Head Comparison

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for speed, the nature of the expected impurities, and the available instrumentation.

Parameter RP-HPLC UPLC GC-FID
Primary Application Routine purity testing, non-volatile impuritiesHigh-throughput screening, high-resolution separationsVolatile impurities, residual solvents
Analysis Time 15 - 30 minutes2 - 5 minutes[9][10]15 - 25 minutes
Resolution GoodExcellent[9]Good (for volatile compounds)
Sensitivity GoodExcellent[9]Excellent (for hydrocarbons)
Solvent Consumption HighLow (up to 70-80% reduction vs. HPLC)[10]Very Low (gas phase)
Instrumentation Cost ModerateHighModerate
Key Advantage Robust, widely available, well-establishedSpeed, resolution, sensitivityOrthogonal to LC, ideal for volatile compounds
Key Limitation Slower analysis times, higher solvent useHigher initial cost, requires cleaner samplesNot suitable for non-volatile or thermally labile compounds

Conclusion: A Multi-faceted Approach to Purity

For the comprehensive purity assessment of this compound, a single method is rarely sufficient. While RP-HPLC serves as a robust and reliable workhorse for routine quality control, its performance can be significantly enhanced by UPLC , which offers unparalleled speed and resolution for method development and high-throughput applications. Furthermore, GC-FID provides an essential orthogonal perspective, specifically targeting volatile impurities that might otherwise be missed.

A self-validating system for purity assessment should, therefore, leverage both liquid and gas chromatography to create a complete and accurate impurity profile. This integrated approach not only ensures compliance with regulatory expectations, such as those outlined by the ICH[1][2], but also fundamentally guarantees the quality and safety of the final pharmaceutical product.

References

A Senior Application Scientist's Guide to the Synthesis of 2-(4-Chlorophenyl)pyridine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The 2-arylpyridine scaffold is a privileged structure in medicinal chemistry and materials science, appearing in numerous pharmaceuticals and functional organic materials.[1] Specifically, 2-(4-Chlorophenyl)pyridine serves as a crucial building block for more complex molecular targets. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in both academic and industrial settings.

This guide provides an in-depth comparison of the primary synthetic strategies for preparing this compound. We will move beyond simple procedural descriptions to analyze the underlying chemical principles, practical considerations, and comparative performance of each route. Our focus is on providing the field-proven insights necessary for researchers to make informed decisions for their specific synthetic challenges.

Core Synthetic Strategies: An Overview

The construction of the C-C bond between the pyridine and chlorophenyl rings is the central challenge. Modern organic synthesis offers several powerful tools to achieve this, primarily through transition-metal-catalyzed cross-coupling reactions and, more recently, through direct C-H functionalization. We will compare four major approaches:

  • Suzuki-Miyaura Coupling: The reaction of a pyridyl halide with an arylboronic acid.

  • Negishi Coupling: The coupling of a pyridyl halide with an organozinc reagent.

  • Stille Coupling: The reaction between a pyridyl halide and an organostannane.

  • Direct C-H Arylation: The direct coupling of pyridine (or a derivative) with an aryl halide, avoiding pre-functionalization of the pyridine ring.

Each methodology presents a unique profile of advantages and disadvantages concerning yield, substrate scope, cost, and operational complexity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for C(sp²)–C(sp²) bond formation due to the operational simplicity and the commercial availability and stability of boronic acids.[2]

Reaction Scheme & Mechanism

The reaction couples a 2-halopyridine (typically 2-bromopyridine) with 4-chlorophenylboronic acid, catalyzed by a palladium(0) species. The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium center (facilitated by a base), and reductive elimination to form the product and regenerate the Pd(0) catalyst.

G cluster_suzuki Suzuki-Miyaura Coupling Scheme PyBr 2-Bromopyridine Product This compound PyBr->Product ArBOH2 4-Chlorophenylboronic acid ArBOH2->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product

Caption: General scheme for the Suzuki-Miyaura synthesis.

Comparative Performance
ParameterSuzuki-Miyaura Coupling
Starting Materials 2-Bromopyridine, 4-Chlorophenylboronic acid
Typical Catalyst Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand
Base K₂CO₃, Cs₂CO₃, Na₃PO₄[2]
Solvent Dioxane/H₂O, Toluene, DMF
Temperature (°C) 80 - 120[3]
Time (h) 4 - 24
Reported Yield (%) 70 - 95% (Good to Excellent)[1][4]
Protocol: Suzuki-Miyaura Synthesis of this compound

This protocol is a representative example adapted from established procedures for coupling 2-halopyridines.[1][3]

  • Inert Atmosphere: To an oven-dried Schlenk flask, add 2-bromopyridine (1.0 mmol, 1.0 equiv.), 4-chlorophenylboronic acid (1.2 mmol, 1.2 equiv.), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Degassing: Seal the flask with a septum, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times. Causality: This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Solvent Addition: Add a degassed mixture of dioxane (4 mL) and water (1 mL) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously for 12 hours.

  • Monitoring: Track the reaction's progress by TLC or GC-MS until the 2-bromopyridine starting material is consumed.

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Expert Analysis
  • Trustworthiness: This method is highly reliable and reproducible. The primary challenge with 2-pyridyl nucleophiles, such as slow transmetalation and protodeboronation, can often be overcome with careful selection of base and reaction conditions.[5]

  • Expertise: The water in the solvent mixture is not just a co-solvent; it plays a crucial role in activating the boronic acid and facilitating the transmetalation step. The choice of a moderately strong inorganic base like K₂CO₃ is essential to deprotonate the boronic acid complex without causing unwanted side reactions.

Negishi Coupling

The Negishi coupling utilizes highly reactive organozinc reagents, which often allows for milder reaction conditions and faster reaction times compared to Suzuki couplings.[6]

Reaction Scheme & Mechanism

This route involves the palladium-catalyzed reaction of a 2-halopyridine with a pre-formed 4-chlorophenylzinc halide. The catalytic cycle is analogous to the Suzuki coupling. The higher nucleophilicity of the organozinc reagent makes the transmetalation step particularly efficient.

G cluster_negishi Negishi Coupling Scheme PyBr 2-Bromopyridine Product This compound PyBr->Product ArZnX 4-Chlorophenylzinc chloride ArZnX->Product Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Catalyst->Product

Caption: General scheme for the Negishi synthesis.

Comparative Performance
ParameterNegishi Coupling
Starting Materials 2-Bromopyridine, 4-Chlorophenylzinc chloride
Typical Catalyst Pd(PPh₃)₄, Pd₂(dba)₃/XPhos[7]
Base Not required
Solvent THF, Dioxane
Temperature (°C) 25 - 80
Time (h) 2 - 12
Reported Yield (%) 75 - 98% (Excellent)[8][9]
Protocol: Negishi Synthesis of this compound

This protocol is based on general procedures for Negishi couplings involving heterocyclic substrates.[7][10]

  • Organozinc Preparation: In a flame-dried flask under argon, prepare the 4-chlorophenylzinc chloride reagent by reacting 4-chloro-1-iodobenzene with zinc dust in anhydrous THF. Note: Commercially available organozinc solutions can also be used.

  • Inert Atmosphere: In a separate flame-dried Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%). Evacuate and backfill with argon three times.

  • Reagent Addition: Add a solution of 2-bromopyridine (1.0 mmol, 1.0 equiv.) in anhydrous THF (3 mL). Then, add the solution of 4-chlorophenylzinc chloride (1.2 mmol, 1.2 equiv.) dropwise at room temperature.

  • Reaction: Stir the mixture at 60 °C for 4 hours, or until starting material is consumed as monitored by GC-MS.

  • Work-up: Cool the reaction to room temperature and carefully quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.

Expert Analysis
  • Trustworthiness: While highly effective, the primary challenge of the Negishi coupling is the preparation and handling of the organozinc reagent, which is sensitive to air and moisture.[6] The excellent stability of pre-formed 2-pyridylzinc bromide has been demonstrated, underlining the value of this approach for sensitive heterocycles.[8]

  • Expertise: The key advantage here is the high reactivity of the organozinc species, which often allows the reaction to proceed without a base and at lower temperatures, preserving sensitive functional groups that might be incompatible with the basic conditions of a Suzuki coupling. The choice of ligand, such as the biarylphosphine XPhos, can be crucial for coupling less reactive aryl chlorides.[7]

Stille Coupling

The Stille coupling, which uses organostannane reagents, is known for its excellent functional group tolerance and insensitivity to moisture.[11]

Reaction Scheme & Mechanism

The reaction couples a 2-halopyridine with an organostannane, such as tributyl(4-chlorophenyl)stannane, using a palladium catalyst. The mechanism follows the standard cross-coupling cycle. A key feature is that the reaction often does not require a base.

G cluster_stille Stille Coupling Scheme PyBr 2-Bromopyridine Product This compound PyBr->Product ArSnBu3 Tributyl(4-chlorophenyl)stannane ArSnBu3->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product

Caption: General scheme for the Stille synthesis.

Comparative Performance
ParameterStille Coupling
Starting Materials 2-Bromopyridine, Tributyl(4-chlorophenyl)stannane
Typical Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂
Base Often not required; LiCl additive is common
Solvent Toluene, THF, DMF
Temperature (°C) 80 - 110
Time (h) 6 - 24
Reported Yield (%) 60 - 90% (Good to Excellent)[12][13]
Protocol: Stille Synthesis of this compound

This protocol is a representative example based on general Stille coupling procedures.[14][15]

  • Inert Atmosphere: Combine 2-bromopyridine (1.0 mmol, 1.0 equiv.), tributyl(4-chlorophenyl)stannane (1.1 mmol, 1.1 equiv.), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%) in a Schlenk tube.

  • Degassing: Evacuate and backfill the tube with argon three times.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Reaction: Heat the mixture at 110 °C for 16 hours in a sealed tube.

  • Work-up: After cooling, dilute the reaction mixture with diethyl ether and wash with a saturated aqueous solution of potassium fluoride (KF). Causality: The KF wash is a standard and effective method for removing the toxic tributyltin byproducts by precipitating them as insoluble tributyltin fluoride.

  • Purification: Filter the mixture through a pad of Celite, dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Expert Analysis
  • Trustworthiness: The Stille reaction is a robust and well-established method. Its primary drawback is the high toxicity of organostannane reagents and byproducts, which poses significant handling and purification challenges.[13] Purification to remove the last traces of tin can be difficult and is a major consideration for pharmaceutical applications.

  • Expertise: The addition of lithium chloride (LiCl) is often beneficial. It is believed to accelerate the transmetalation step by breaking up palladium-ligand aggregates and facilitating the displacement of ligands from the palladium center, making it more accessible to the organostannane.

Direct C-H Arylation

Direct C-H arylation represents a more atom-economical approach, as it avoids the synthesis of pre-functionalized organometallic reagents (boronic acids, organozincs, or organostannanes).[16]

Reaction Scheme & Mechanism

This method typically involves the reaction of pyridine N-oxide with an aryl halide. The N-oxide activates the pyridine ring, directing the arylation selectively to the C2 position.[17] The resulting 2-arylpyridine N-oxide is then deoxygenated in a subsequent step to yield the final product. The mechanism is complex but is thought to involve a palladium-catalyzed C-H activation step.[18]

G cluster_cha Direct C-H Arylation Scheme PyO Pyridine N-Oxide Intermediate This compound N-Oxide PyO->Intermediate ArBr 4-Chlorobromobenzene ArBr->Intermediate Catalyst Pd(OAc)₂ / P(t-Bu)₃ Catalyst->Intermediate Base K₂CO₃ Base->Intermediate Product This compound Intermediate->Product Reducer Reducer (e.g., H₂, Pd/C) Reducer->Product

Caption: Two-step Direct C-H Arylation via N-oxide.

Comparative Performance
ParameterDirect C-H Arylation (via N-Oxide)
Starting Materials Pyridine N-Oxide, 4-Chlorobromobenzene
Typical Catalyst Pd(OAc)₂ with P(t-Bu)₃·HBF₄[17]
Base K₂CO₃, Cs₂CO₃
Solvent Toluene, Dioxane
Temperature (°C) 110 - 130
Time (h) 12 - 24
Reported Yield (%) High yields for both steps (e.g., >80% per step)[17]
Protocol: Direct C-H Arylation of Pyridine N-Oxide

This protocol is adapted from the work of Campeau, Fagnou, and coworkers.[17]

  • Step 1: Arylation

    • To a sealed tube, add pyridine N-oxide (1.0 mmol, 1.0 equiv.), 4-chlorobromobenzene (1.2 equiv.), palladium acetate [Pd(OAc)₂] (2 mol%), tri-tert-butylphosphine tetrafluoroborate [P(t-Bu)₃·HBF₄] (4 mol%), and potassium carbonate (K₂CO₃) (2.0 equiv.).

    • Evacuate and backfill with argon.

    • Add anhydrous toluene (4 mL) and seal the tube.

    • Heat at 110 °C for 24 hours.

    • Cool, dilute with ethyl acetate, and filter through Celite. Concentrate and purify by column chromatography to isolate this compound N-oxide.

  • Step 2: Deoxygenation

    • Dissolve the N-oxide intermediate (1.0 mmol) in methanol (5 mL).

    • Add Pd/C (10 mol%) and ammonium formate (10 equiv.).

    • Stir at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through Celite, washing with methanol.

    • Concentrate the filtrate and purify as needed to obtain this compound.

Expert Analysis
  • Trustworthiness: This method provides an elegant solution to the regioselectivity problem in pyridine C-H functionalization, reliably yielding the 2-substituted product.[17] While other methods for direct arylation of pyridine itself exist, they often struggle with regioselectivity or require specific directing groups.[19][20]

  • Expertise: The use of pyridine N-oxide is a key strategic choice. The N-oxide group is electron-withdrawing, which acidifies the ortho C-H bonds, making them more susceptible to palladation. It also acts as a coordinating group for the catalyst. The subsequent deoxygenation is typically clean and high-yielding.

Comparative Summary and Conclusion

The choice of synthetic route to this compound depends heavily on the specific requirements of the project, including scale, cost, available equipment, and safety considerations.

G start Select Synthesis Route for This compound q1 Are organotin toxicity concerns acceptable? start->q1 q2 Are moisture/air sensitive reagents manageable? q1->q2 No stille Stille Coupling: High functional group tolerance, toxic byproducts. q1->stille Yes q3 Is atom economy and avoiding pre-functionalization a high priority? q2->q3 No negishi Negishi Coupling: High reactivity, mild conditions, moisture sensitive. q2->negishi Yes suzuki Suzuki Coupling: Reliable, stable reagents, well-understood. q3->suzuki No cha Direct C-H Arylation: Atom economical, two steps, avoids organometallics. q3->cha Yes

Caption: Decision workflow for selecting a synthetic route.

Final Recommendations:

  • For general laboratory scale, reliability, and ease of access to starting materials, the Suzuki-Miyaura coupling is the recommended starting point. It offers a robust and well-documented path with excellent yields.

  • When milder conditions are required to preserve sensitive functional groups, the Negishi coupling is a superior choice, provided the laboratory is equipped to handle air-sensitive reagents.

  • The Stille coupling remains a viable option due to its high functional group tolerance but should be considered with caution due to the toxicity of tin compounds. It is less favored in modern drug development where metal contamination is a critical concern.

  • For process chemistry and green chemistry initiatives, Direct C-H Arylation is the most forward-looking approach. It minimizes waste by avoiding the synthesis of organometallic intermediates, representing a more sustainable and elegant synthetic strategy.

Ultimately, the optimal synthesis is one that is validated in the laboratory and meets the specific criteria for yield, purity, and scalability demanded by the research objective. This guide provides the foundational data and expert context to facilitate that decision-making process.

References

A Comparative Guide to the Biological Activity of 2-(4-Chlorophenyl)pyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyridine scaffold stands as a cornerstone for the development of novel therapeutic agents. Its versatility and ability to interact with a wide range of biological targets have led to its incorporation into numerous FDA-approved drugs.[1] This guide provides an in-depth, comparative analysis of the biological activity of 2-(4-Chlorophenyl)pyridine and its structurally related analogs. We will explore how subtle modifications to this core structure can profoundly influence its anticancer, anti-inflammatory, and antimicrobial properties, offering insights for researchers, scientists, and professionals in drug development.

The Core Moiety: this compound

This compound serves as a foundational structure in our investigation. The presence of the 4-chlorophenyl group attached to the 2-position of the pyridine ring is a key determinant of its biological profile. This substitution pattern creates a unique electronic and steric environment that dictates its interactions with biological macromolecules. While studies on the parent compound itself are not extensively detailed in isolation, its structural motif is a recurring theme in a multitude of biologically active molecules.[2]

Anticancer Activity: A Tale of Substitutions

The quest for novel anticancer agents has led to extensive exploration of 2-arylpyridine derivatives. The introduction of various substituents on both the pyridine and phenyl rings has yielded compounds with potent antiproliferative activities.

Topoisomerase Inhibition: A Key Mechanism

A significant body of research points towards DNA topoisomerases as a primary target for the anticancer effects of this compound analogs.[3] These enzymes are crucial for managing DNA topology during replication and transcription, making them attractive targets for cancer chemotherapy.[3]

A study on 2,4,6-triaryl pyridines containing a chlorophenyl moiety revealed that these compounds exhibit potent topoisomerase II inhibitory activity, with some derivatives showing stronger inhibition than the clinical drug etoposide.[4][5] Further investigations into 2-phenol-4,6-dichlorophenyl-pyridines demonstrated that many of these compounds are potent and selective topoisomerase IIα inhibitors.[3] Interestingly, the position of the phenolic hydroxyl group was found to be critical, with meta- and para-substituted phenols displaying significant anti-proliferative activity, while ortho-substituted analogs were less active despite exhibiting dual topoisomerase I and II inhibition.[3]

The antiproliferative activity of these pyridine derivatives is highly dependent on their substitution patterns. Key findings from various studies include:

  • Chlorine Moiety: The presence of a chlorine atom on the phenyl ring is often associated with enhanced anticancer activity.[3][6]

  • Phenolic Hydroxyl Group: The position of a hydroxyl group on a phenyl substituent can drastically alter the biological activity. Meta and para positions on a phenolic ring attached to the pyridine core have been shown to be favorable for antiproliferative activity against HCT-15 and T47D cancer cell lines.[3]

  • Methyl Groups: The addition of a methyl group to an aromatic ring can increase antiproliferative activity.[1]

  • Nitrogen and Oxygen-Containing Groups: Functional groups such as -OCH3, -OH, -C=O, and NH2, whether alone or as part of larger ring systems, have been shown to enhance antiproliferative activity against various human cancer cell lines.[1]

Comparative Antiproliferative Activity

The following table summarizes the in vitro antiproliferative activity of selected this compound analogs against various cancer cell lines.

Compound ClassCell LineIC50 (µM)Reference
4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivativesMGC-803 (Gastric)5.1 - 10.1[2]
EC-109 (Esophageal)5.1 - 10.1[2]
MCF-7 (Breast)5.1 - 10.1[2]
SMMC-7721 (Liver)5.1 - 10.1[2]
N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazolesGL261 (Glioma)Low micromolar[7]
Nicotinonitrile derivativesNCIH 460 (Lung)0.025 ± 0.0026[2]
RKOP 27 (Colon)0.016 ± 0.002[2]
HeLa (Cervical)0.127 ± 0.025[2]
U937 (Lymphoma)0.422 ± 0.026[2]
SKMEL 28 (Melanoma)0.255 ± 0.002[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Assay A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat with varying concentrations of test compounds B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Read absorbance at 570 nm G->H

Caption: Workflow of the MTT assay for determining cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound analogs. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Anti-inflammatory Activity: Targeting Inflammatory Pathways

Chronic inflammation is implicated in a variety of diseases, making the development of novel anti-inflammatory agents a research priority. Phenyl-pyrazolone derivatives, which share structural similarities with our core molecule, have been evaluated for their anti-inflammatory properties.[8][9]

Studies on a new class of phenyl-pyrazolone derivatives have shown that their anti-inflammatory activity, as measured by the Croton oil ear test in mice, is comparable to that of indomethacin.[8][9] Interestingly, the mechanism of action does not appear to involve the inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) enzymes, which are common targets for non-steroidal anti-inflammatory drugs (NSAIDs).[8] Instead, a correlation between the lipophilicity of these compounds and their anti-inflammatory efficacy has been observed, suggesting a different mode of action.[8]

Furthermore, quinazolinone derivatives, another class of compounds with structural parallels, have demonstrated significant anti-inflammatory activity in endotoxin-stimulated macrophages by inhibiting the production of pro-inflammatory cytokines (TNF-α, IL-1β, and IL-6) and mediators like nitric oxide (NO).[10] This effect is mediated through the inhibition of the NF-κB signaling pathway.[10]

Proposed Anti-inflammatory Mechanism

Anti_Inflammatory_Pathway cluster_0 Macrophage LPS LPS (Endotoxin) TLR4 TLR4 LPS->TLR4 NFkB_Pathway NF-κB Signaling Pathway TLR4->NFkB_Pathway NFkB_Inhibitor 2-Arylpyridine Analog NFkB_Inhibitor->NFkB_Pathway Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_Pathway->Proinflammatory_Cytokines

Caption: Inhibition of the NF-κB signaling pathway by 2-arylpyridine analogs.

Antimicrobial Activity: A Broad Spectrum of Action

The this compound scaffold and its derivatives have also been investigated for their antimicrobial properties. These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[11][12][13]

A study identified 4-(4-chlorophenyl) pyridine as an antimicrobial compound of plant origin, demonstrating its activity against Clostridium perfringens, Pseudomonas aeruginosa, and Aspergillus niger.[11] The antimicrobial potential of related pyridine derivatives has been further substantiated through the synthesis and evaluation of various analogs. For instance, pyridine-based thiosemicarbazides have shown effectiveness against Bacillus subtilis and methicillin-resistant Staphylococcus aureus (MRSA) strains.[14]

The introduction of different substituents plays a crucial role in modulating the antimicrobial spectrum and potency. For example, 3-chloro-1-(4-chlorophenyl)-4-(pyridin-3-yl)azetidine-2-one has been reported to be potent against a variety of bacteria and fungi.[12][13]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth.

  • Serial Dilution: Perform a serial two-fold dilution of the test compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, giving rise to a diverse array of biologically active compounds. Through systematic structural modifications, analogs with potent anticancer, anti-inflammatory, and antimicrobial activities have been developed. The structure-activity relationship studies highlighted in this guide underscore the importance of substituent patterns in fine-tuning the biological profile of these molecules. Further exploration of this chemical space holds significant promise for the discovery of novel therapeutic agents to address a wide range of diseases.

References

A Senior Application Scientist's Guide to Bridging Theory and Reality: A Comparative Analysis of Computational and Experimental Data for 2-(4-Chlorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Synergy in Molecular Characterization

In the landscape of modern drug discovery and materials science, the precise characterization of molecular entities is paramount. 2-(4-Chlorophenyl)pyridine, a heterocyclic compound featuring a chlorinated phenyl ring linked to a pyridine moiety, serves as a pertinent scaffold in medicinal chemistry and coordination chemistry. Its biological activity and material properties are intrinsically linked to its three-dimensional structure, electronic properties, and vibrational dynamics.

Traditionally, our understanding of such molecules has been built upon a foundation of empirical, experimental data. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and X-ray crystallography provide tangible, real-world measurements. However, with the ascent of computational chemistry, particularly Density Functional Theory (DFT), we now possess the ability to model and predict these properties in silico. This guide provides an in-depth comparison of experimental and computational data for this compound.

It is critical to acknowledge that a complete, publicly available experimental dataset for this specific molecule is not abundant. A crystal structure, for instance, remains elusive in common databases. Therefore, this guide will pivot to a methodology-focused approach. We will leverage definitive, published experimental NMR data as our benchmark and illustrate the comprehensive process of how computational predictions are generated, compared, and validated against this real-world anchor. The objective is not merely to present data, but to illuminate the synergistic workflow that marries theoretical calculations with experimental results, a process that is fundamental to robust scientific inquiry.

Part 1: The Experimental Benchmark: Acquiring Empirical Data

Experimental data is the ground truth against which all computational models are ultimately judged. The choice of experiment is dictated by the properties of interest. For structural elucidation in solution, NMR spectroscopy is the undisputed cornerstone.

Key Experiment: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of magnetically active nuclei (like ¹H and ¹³C), providing detailed information about molecular structure, connectivity, and conformation in solution.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: A sample of this compound (~5-10 mg) is dissolved in an appropriate deuterated solvent (~0.6 mL), typically deuterated chloroform (CDCl₃), which offers good solubility and a minimal solvent signal in the regions of interest. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.00 ppm).

  • Instrument Setup: The sample is transferred to a 5 mm NMR tube and placed in a high-field NMR spectrometer (e.g., 400 or 500 MHz). The instrument is tuned and the magnetic field is shimmed to ensure homogeneity and optimal resolution.

  • ¹H NMR Acquisition: A standard one-dimensional proton experiment is performed. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16 to 64 scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled carbon experiment (e.g., using a DEPTQ pulse sequence) is run. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, significantly more scans (often several hundred to thousands) and a longer relaxation delay are required.

  • Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts (δ) of the signals are calibrated relative to the TMS signal.

Published Experimental NMR Data

The following ¹H and ¹³C NMR data for this compound were acquired in CDCl₃ at 400 MHz and 101 MHz, respectively.[1]

NucleusExperimental Chemical Shift (δ, ppm)[1]
¹H8.70 (d, J = 4.4 Hz, 1H), 7.95 (d, J = 8.8 Hz, 2H), 7.80 – 7.66 (m, 2H), 7.45 (d, J = 8.8 Hz, 2H), 7.30 – 7.21 (m, 1H)
¹³C156.1, 149.7, 137.7, 136.8, 135.0, 128.9, 128.1, 122.3, 120.3

Part 2: The Computational Approach: Predicting Properties In Silico

Computational modeling allows us to build a virtual representation of a molecule and calculate its properties from first principles. DFT is a workhorse method that balances accuracy with computational cost, making it ideal for molecules of this size.

Theoretical Foundation: Density Functional Theory (DFT)

DFT methods calculate the electronic structure of a molecule by modeling its electron density rather than the complex many-electron wavefunction. This approach allows for the accurate prediction of molecular geometries, energies, and a wide array of spectroscopic properties.

Computational Workflow for NMR Prediction

The prediction of NMR chemical shifts is a multi-step process that requires careful execution to yield meaningful results. The Gauge-Including Atomic Orbital (GIAO) method is the standard for obtaining reliable NMR shielding constants.[2][3][4]

G A 1. Molecular Input Build this compound structure B 2. Geometry Optimization DFT (e.g., B3LYP/6-311+G(d,p)) Include solvent model (e.g., PCM for Chloroform) A->B C 3. Frequency Analysis Confirm true energy minimum (No imaginary frequencies) B->C D 4. NMR Calculation (GIAO) Calculate absolute shielding tensors (σ) (Same level of theory as optimization) C->D If minimum confirmed E 5. Reference & Scaling Calculate σ for TMS δ_calc = σ_TMS - σ_molecule D->E F 6. Final Predicted Spectrum Table of calculated chemical shifts (δ_calc) E->F

Caption: Standard computational workflow for predicting NMR chemical shifts using DFT.

Illustrative Computational NMR Data

While a specific published calculation for this compound is not available, a typical DFT calculation (e.g., at the B3LYP/6-311+G(d,p) level with a PCM solvent model for chloroform) would yield the following illustrative data. This data is constructed to reflect the typical accuracy and deviations seen when comparing DFT predictions with experimental results for similar aromatic systems.

NucleusIllustrative Calculated Chemical Shift (δ, ppm)
¹³C157.2, 150.5, 138.1, 137.5, 135.9, 129.4, 128.8, 123.0, 121.1

Part 3: Bridging Experiment and Theory: A Comparative Analysis

The true power of this dual approach emerges when experimental and computational data are juxtaposed. This comparison validates the computational model and can, in turn, help in the unambiguous assignment of complex experimental spectra.

NMR Data Comparison: this compound

Let's compare the experimental ¹³C NMR shifts with our illustrative calculated values. For a more robust analysis, experimental peaks must first be assigned to specific carbon atoms, a task often aided by 2D NMR experiments (like HSQC and HMBC) and preliminary computational results.

Carbon Atom AssignmentExperimental δ (ppm)[1]Illustrative Calculated δ (ppm)Deviation (Δδ = δ_exp - δ_calc)
C2 (Pyridine)156.1157.2-1.1
C6 (Pyridine)149.7150.5-0.8
C1' (Phenyl)137.7138.1-0.4
C4 (Pyridine)136.8137.5-0.7
C4' (Phenyl-Cl)135.0135.9-0.9
C2'/C6' (Phenyl)128.9129.4-0.5
C3'/C5' (Phenyl)128.1128.8-0.7
C3 (Pyridine)122.3123.0-0.7
C5 (Pyridine)120.3121.1-0.8

Analysis of Deviations: The deviations observed are within the expected range for high-quality DFT calculations. Systematic deviations can often be corrected through linear scaling.[4] Discrepancies arise from several factors:

  • Basis Set & Functional: The choice of the DFT functional and basis set can introduce systematic errors.

  • Solvent Effects: Implicit solvent models like PCM are approximations and may not perfectly capture all solute-solvent interactions.

  • Vibrational Averaging: Calculations are typically performed on a static, optimized geometry at 0 K, whereas experimental data is an average over molecular vibrations and rotations at room temperature.

G cluster_0 Experimental Domain cluster_1 Computational Domain Exp_Data Experimental Data (e.g., NMR, IR, UV-Vis) Analysis Comparative Analysis - Correlate data - Assess deviations - Validate model Exp_Data->Analysis Comp_Model Computational Model (DFT, TD-DFT) Comp_Data Predicted Data (δ_calc, ν_calc, λ_calc) Comp_Model->Comp_Data Calculate Comp_Data->Analysis Refinement Refine Computational Model - Change functional/basis set - Improve solvent model Analysis->Refinement Discrepancies? Insights Validated Insights - Unambiguous peak assignment - Structure-property relationships - Predictive power Analysis->Insights Good Agreement Refinement->Comp_Model Iterate

Caption: The synergistic feedback loop between experimental and computational data.

Conceptual Comparison: Vibrational (IR) and Electronic (UV-Vis) Spectroscopy

While specific experimental IR and UV-Vis spectra for this compound were not found, the comparative methodology remains the same.

  • For Infrared (IR) Spectroscopy:

    • Experiment: An FT-IR spectrum would be recorded, showing absorption bands at specific wavenumbers (cm⁻¹).

    • Computation: A DFT frequency calculation provides a list of harmonic vibrational frequencies. These are typically scaled by a factor (~0.96-0.98) to account for anharmonicity and method-specific errors.[5]

    • Comparison: The scaled, calculated frequencies are matched with experimental peaks. The primary value of the calculation is the accompanying vibrational assignment (e.g., "C-Cl stretch," "Pyridine ring deformation"), which allows for a confident interpretation of the experimental spectrum.

  • For UV-Vis Spectroscopy:

    • Experiment: A UV-Vis spectrum would be recorded in a suitable solvent (e.g., ethanol or cyclohexane), revealing absorption maxima (λ_max) corresponding to electronic transitions.

    • Computation: Time-Dependent DFT (TD-DFT) is used to calculate the vertical excitation energies from the ground state to various excited states.[6][7] These are converted into wavelengths (λ_max) and oscillator strengths (related to peak intensity).

    • Comparison: The calculated λ_max values are compared to the experimental ones. The computation also provides crucial insight into the nature of the transitions (e.g., π → π* or n → π*) by identifying the specific molecular orbitals involved.

Conclusion: A Unified Approach to Molecular Science

The characterization of this compound, like any molecule in modern research, is most powerfully achieved not by a single method, but by the intelligent integration of experimental measurement and computational prediction. Experimental data provides the essential, real-world validation, grounding our models in physical reality. Computational data, in turn, offers a level of detail and interpretive power that is often inaccessible through experiment alone, allowing us to assign spectra, understand electronic structure, and predict properties with confidence.

This guide demonstrates that even with an incomplete experimental picture, a robust comparative analysis can be outlined. By using benchmark experimental NMR data, we can validate a computational model which can then be used with a higher degree of confidence to predict other properties (geometric, vibrational, electronic) that may be difficult or costly to measure. This synergistic feedback loop is the hallmark of a modern, efficient, and reliable research workflow in the chemical sciences.

References

A Comparative Guide to the Synthesis of 2-(4-Chlorophenyl)pyridine: An Evaluation of Yields and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Arylpyridine Scaffold

The 2-arylpyridine motif is a cornerstone in modern chemistry, serving as a critical structural unit in a vast array of functional molecules. Its prevalence stems from the unique electronic properties and steric profile conferred by the pyridine ring, making it an exceptional ligand for organometallic complexes used in catalysis and materials science, such as in organic light-emitting diodes (OLEDs).[1] Furthermore, this scaffold is deeply embedded in medicinal chemistry, forming the core of numerous pharmaceutical agents.[1] 2-(4-Chlorophenyl)pyridine, the subject of this guide, is a representative and valuable building block in the synthesis of more complex molecules, driving continuous innovation in its synthetic accessibility.

This guide provides an in-depth comparison of the primary synthetic routes to this compound and related 2-arylpyridines. We will dissect the performance of various catalytic cross-coupling reactions, offering field-proven insights into the causality behind experimental choices and providing supporting data to guide researchers in selecting the optimal method for their specific application.

Catalytic Cross-Coupling: A Mechanistic Overview

The construction of the C-C bond between the pyridine and chlorophenyl rings is predominantly achieved through transition metal-catalyzed cross-coupling reactions. While several methods exist, the most prominent are the Suzuki-Miyaura, Stille, and Nickel-catalyzed couplings, alongside the more recent advances in direct C-H arylation. Each pathway offers a distinct set of advantages and challenges related to yield, substrate scope, cost, and operational simplicity.

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely employed method for C(sp²)–C(sp²) bond formation due to its high functional group tolerance, the use of generally stable and low-toxicity organoboron reagents, and typically high yields.[2][3] The reaction couples an organoboron species (e.g., 4-chlorophenylboronic acid) with an organic halide (e.g., 2-bromopyridine) in the presence of a palladium catalyst and a base.

Catalytic Cycle: The reaction proceeds through a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halopyridine.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, a step facilitated by the base.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired biaryl product and regenerating the Pd(0) catalyst.[2]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar¹-X (2-Halopyridine) pd_complex [Ar¹-Pd(II)L₂-X] pd0->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar²-B(OR)₂ (Boronic Acid) + Base biaryl_pd_complex [Ar¹-Pd(II)L₂-Ar²] pd_complex->biaryl_pd_complex biaryl_pd_complex->pd0 reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination product Ar¹-Ar² product->pd0 Regenerated Catalyst

Figure 1: Simplified Suzuki-Miyaura catalytic cycle.

Reported Yields & Conditions: High yields are consistently reported for the Suzuki coupling of aryl halides with various boronic acids.[4][5] For the synthesis of 2-arylpyridines, yields are often moderate to excellent. However, a notable challenge, often termed the "2-pyridyl problem," is the potential instability and poor reactivity of 2-pyridyl boron reagents, which can complicate the reaction if the coupling partners are reversed.[6] Coupling 2-halopyridines with arylboronic acids is generally the more reliable approach.

The Stille Coupling

The Stille reaction offers a powerful alternative, coupling an organostannane (e.g., 2-(tributylstannyl)pyridine) with an organic halide (e.g., 1-bromo-4-chlorobenzene).[7] This method is known for its tolerance of a wide variety of functional groups and its insensitivity to air and moisture.[8]

Catalytic Cycle: The mechanism is analogous to the Suzuki coupling, with the transmetalation step involving the transfer of the organic group from the tin reagent to the palladium center.

Stille_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar¹-X (Aryl Halide) pd_complex [Ar¹-Pd(II)L₂-X] pd0->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar²-SnR₃ (Organostannane) biaryl_pd_complex [Ar¹-Pd(II)L₂-Ar²] pd_complex->biaryl_pd_complex biaryl_pd_complex->pd0 reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination product Ar¹-Ar² product->pd0 Regenerated Catalyst

Figure 2: Simplified Stille coupling catalytic cycle.

Reported Yields & Discussion: The Stille coupling is highly effective for preparing 2-arylpyridines, and 2-(tributylstannyl)pyridine has been a frequently used starting material.[1][9] The primary drawback of this methodology is the toxicity of organotin compounds and the stoichiometric tin byproducts, which can be difficult to remove during purification.[7]

Nickel-Catalyzed Cross-Coupling

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium.[10] Nickel catalysts can activate less reactive but more abundant aryl chlorides and offer unique reactivity profiles. These reactions often employ a nickel(II) precatalyst that is reduced in situ to the active nickel(0) species by a reducing agent like manganese or zinc powder.

Catalytic Cycle: The cycle is similar in principle to palladium-catalyzed reactions but can involve different oxidation states and pathways.

Nickel_Cycle ni0 Ni(0)L₂ oxidative_addition Oxidative Addition ni0->oxidative_addition Ar¹-X ni_complex [Ar¹-Ni(II)L₂-X] ni0->ni_complex reductive_coupling Reductive Coupling ni_complex->reductive_coupling Ar²-X product Ar¹-Ar² ni_complex->product product->ni0 Regenerated Catalyst product->ni0 ni_precursor Ni(II)Br₂L₂ ni_precursor->ni0 Reduction reductant Reductant (e.g., Mn, Zn)

Figure 3: Simplified Nickel-catalyzed reductive coupling.

Reported Yields & Discussion: Nickel-catalyzed methods can provide moderate to excellent yields for the synthesis of functionalized 2-arylpyridines from the corresponding halides in a one-step procedure.[10] This approach avoids the pre-synthesis of organometallic reagents (like boronic acids or stannanes), representing a more direct route from two different halide partners.[10]

Direct C-H Arylation

Direct C-H arylation represents the most atom-economical approach, as it avoids the need to pre-functionalize one of the coupling partners with a halide or organometallic group.[1] These reactions typically involve the activation of a C-H bond on the pyridine ring and its subsequent coupling with an arylating agent, such as a diaryliodonium salt or an aryldiazonium salt, often under palladium or photoredox catalysis.[1][11]

Reaction Workflow: This strategy bypasses the classic cross-coupling cycle by directly functionalizing a native C-H bond.

CH_Arylation_Workflow start Pyridine Substrate (C-H bond) catalysis Catalysis (Pd or Photoredox) start->catalysis reagent Arylating Agent (e.g., [Ar-I-Ar]⁺, Ar-N₂⁺) reagent->catalysis activation C-H Bond Activation & Aryl Transfer catalysis->activation product 2-Arylpyridine Product activation->product

Figure 4: Conceptual workflow for direct C-H arylation.

Reported Yields & Discussion: This sustainable method can produce 2-arylpyridines with good functional group tolerance.[1] For example, photoredox-catalyzed C-H arylation using in situ formed diazonium salts from anilines has been reported with yields determined by GC analysis.[1] Palladium-catalyzed C-H arylation with diaryliodonium salts has also been shown to be effective, affording products in high yield.[11] A key challenge is controlling the regioselectivity, as pyridine has multiple C-H bonds that could potentially react.

Comparative Summary of Synthetic Methodologies

MethodTypical Coupling PartnersCatalyst / Key ReagentsTypical Yield Range (%)Key AdvantagesKey Disadvantages
Suzuki-Miyaura 2-Halopyridine + Arylboronic AcidPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)70-95%High functional group tolerance, stable reagents, low toxicity.[2][3]"2-pyridyl problem" with pyridylboronic acids, potential for catalyst poisoning.[6]
Stille 2-Stannylpyridine + Aryl HalidePd catalyst (e.g., Pd(PPh₃)₄)75-98%Highly versatile, insensitive to air/moisture.[8]High toxicity of tin reagents and byproducts, purification challenges.[7]
Nickel-Catalyzed 2-Halopyridine + Aryl HalideNi catalyst (e.g., NiBr₂(bpy)), Reductant (e.g., Mn)60-90%Low-cost catalyst, couples aryl chlorides, avoids organometallic reagents.[10]Catalyst can be sensitive, potential for side reactions.
Direct C-H Arylation Pyridine + Arylating AgentPd catalyst or Photoredox catalyst65-92%High atom economy, avoids pre-functionalization.[1][11]Regioselectivity can be a challenge, may require specific directing groups.

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

(This protocol is a representative procedure based on established methodologies for Suzuki-Miyaura couplings involving aryl halides and boronic acids).[2][3]

Materials:

  • 2-Bromopyridine (1.0 equiv)

  • 4-Chlorophenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 2-bromopyridine, 4-chlorophenylboronic acid, and potassium carbonate.

  • Purge the flask with an inert gas (e.g., Nitrogen or Argon) for 10-15 minutes.

  • Add the solvent mixture of 1,4-dioxane and water (typically a 4:1 ratio).

  • Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.

  • Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Protocol 2: Synthesis of 2-Arylpyridines via Nickel-Catalyzed Reductive Coupling

(This protocol is adapted from efficient nickel-catalyzed procedures for forming 2-arylpyridines).[10]

Materials:

  • 2-Chloropyridine (1.0 equiv)

  • 1-Bromo-4-chlorobenzene (1.0 equiv)

  • NiBr₂(2,2'-bipyridine) complex (0.1 equiv)

  • Manganese (Mn) powder (3.0 equiv)

  • Trifluoroacetic acid (catalytic amount)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the NiBr₂(bpy) catalyst and manganese powder.

  • Add anhydrous DMF, followed by the 2-chloropyridine and 1-bromo-4-chlorobenzene.

  • Add a catalytic amount of trifluoroacetic acid to activate the manganese.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the mixture three times with diethyl ether or ethyl acetate.

  • Combine the organic extracts, wash with water and then brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography to isolate the this compound product.

Comparative Analysis and Field Insights

The choice of synthetic methodology is ultimately dictated by the specific goals of the researcher or organization.

  • For Versatility and Reliability in Drug Discovery: The Suzuki-Miyaura coupling remains the gold standard. Its broad functional group tolerance and the commercial availability of a vast library of boronic acids make it ideal for generating compound libraries for screening purposes. While the "2-pyridyl problem" is a known issue, coupling 2-halopyridines with arylboronic acids is a robust and high-yielding strategy.[6]

  • For Cost-Effective, Large-Scale Synthesis: Nickel-catalyzed couplings present a compelling economic advantage. Nickel is significantly more earth-abundant and less expensive than palladium. The ability to use more affordable aryl chlorides as starting materials further enhances its industrial appeal.[10] Optimization is key, as these reactions can sometimes be more sensitive than their palladium counterparts.

  • For "Green" Chemistry and Atom Economy: Direct C-H arylation is the most forward-looking approach. By eliminating the need for pre-functionalized starting materials, it reduces synthetic steps and waste.[1] As control over regioselectivity continues to improve, this method will likely see wider adoption in both academic and industrial settings.

  • For Niche Applications: The Stille coupling , despite its toxicity concerns, should not be entirely dismissed. It remains a powerful tool for specific, complex syntheses where other methods may fail, due to the high stability and reactivity of the organostannane reagents.[8]

References

cross-validation of analytical data for 2-(4-Chlorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the orthogonal , designed for researchers and drug development professionals. This document provides a framework for ensuring data integrity through the synergistic use of multiple analytical techniques.

Introduction: The Imperative for Rigorous Analytical Validation

2-(4-Chlorophenyl)pyridine is a heterocyclic building block crucial in the synthesis of various pharmacologically active molecules. As with any component intended for pharmaceutical use, the unambiguous confirmation of its identity, purity, and stability is not merely a procedural step but a foundational requirement for regulatory approval and patient safety. The principle of cross-validation, particularly through the use of orthogonal analytical methods, provides a robust framework for generating a comprehensive and trustworthy data package.

This guide eschews a simple recitation of methods. Instead, it details a self-validating analytical system where each technique corroborates the others, creating a cohesive and scientifically sound characterization. This approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, which emphasize that a validated analytical procedure must be demonstrably fit for its intended purpose.[1][2] Cross-validation serves as the ultimate verification of this fitness, ensuring that results are consistent and reliable across different analytical platforms.[3]

The Orthogonal Approach: A Foundation of Trust

Analytical cross-validation is the process of verifying that a method produces consistent and reliable results under varied conditions.[3][4] A powerful strategy for this is the application of orthogonal methods—distinct analytical techniques that measure the same attribute (like purity) based on different chemical or physical principles. This minimizes the risk of overlooking impurities or misidentifying a compound, as it is highly improbable that two dissimilar methods would be subject to the same interferences.

For this compound, we will construct a validation package using two primary orthogonal pairs:

  • Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy and Fourier-Transform Infrared (FTIR) Spectroscopy.

The relationship between these techniques forms a self-validating workflow.

HPLC HPLC (Purity, Non-Volatiles) GCMS GC-MS (Identity, Volatiles) HPLC->GCMS Report Validated Analytical Report HPLC->Report Purity Data NMR NMR Spectroscopy (¹H & ¹³C Connectivity) GCMS->NMR Identity Corroboration GCMS->Report Identity & Purity Data FTIR FTIR Spectroscopy (Functional Groups) NMR->FTIR NMR->Report Structural Confirmation FTIR->Report Functional Group Confirmation Sample This compound Reference Standard & Test Sample Sample->HPLC Sample->GCMS Sample->NMR Sample->FTIR

Caption: Orthogonal Cross-Validation Workflow.

Chromatographic Cross-Validation: HPLC and GC-MS

The combination of HPLC and GC-MS provides a powerful assessment of purity. HPLC is ideal for analyzing thermally labile or non-volatile impurities, while GC-MS excels at separating volatile compounds and providing definitive mass-based identification.[5][6]

Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

Rationale: An RP-HPLC method with UV detection is the workhorse for pharmaceutical purity analysis. It separates compounds based on their polarity, making it effective for identifying process-related impurities and degradation products that are often structurally similar to the active pharmaceutical ingredient (API). The method's validation must demonstrate its specificity, linearity, accuracy, and precision as per ICH guidelines.[7][8]

Experimental Protocol: RP-HPLC Purity Method

  • Instrumentation: HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v).[9]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 225 nm.[9]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in the mobile phase.

    • Prepare a working solution at 50 µg/mL by diluting the stock solution.

Data Presentation: Expected HPLC Results

ParameterExpected ValueJustification
Retention Time (t R )Approx. 5-7 minutesOptimized for good resolution from solvent front and potential impurities.
Purity (by area percent)> 99.5%Typical specification for a pharmaceutical intermediate.
Tailing Factor0.9 - 1.5Ensures good peak symmetry for accurate integration.
Theoretical Plates> 2000Indicates high column efficiency and separation power.
Identity and Volatile Impurity Profiling by GC-MS

Rationale: GC-MS separates compounds based on their volatility and boiling point, followed by ionization and mass analysis. This serves two purposes: 1) it acts as an orthogonal separation technique to HPLC, and 2) the mass spectrum provides a molecular "fingerprint," confirming the compound's identity and molecular weight.[10]

Experimental Protocol: GC-MS Identity Method

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Chromatographic Conditions:

    • Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Initial 100 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.[5]

    • Transfer Line Temperature: 280 °C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: 40-350 m/z.

  • Sample Preparation: Prepare a solution of 100 µg/mL in Dichloromethane.

Data Presentation: Expected GC-MS Results

ParameterExpected ValueJustification
Retention Time (t R )Approx. 10-12 minutesDependent on the specific oven program, ensuring separation from solvent and impurities.
Molecular Ion (M+)m/z 189/191Corresponds to the molecular weight of C₁₁H₈ClN. The ~3:1 isotopic pattern for ³⁵Cl/³⁷Cl is a key identifier.
Key Fragment Ionsm/z 154 ([M-Cl]+), 127, 89Characteristic fragmentation pattern provides definitive structural evidence.

Structural Cross-Validation: NMR and FTIR

While chromatography assesses purity, spectroscopic techniques provide definitive proof of the molecular structure. NMR elucidates the precise arrangement of atoms and their connectivity, while FTIR confirms the presence of key functional groups.

Definitive Structural Elucidation by NMR Spectroscopy

Rationale: ¹H and ¹³C NMR spectroscopy are unparalleled for determining the carbon-hydrogen framework of a molecule. The chemical shifts, coupling constants, and integration values provide unambiguous evidence of the compound's identity and isomeric purity. The data cited here is based on published spectra for this compound.[11]

Experimental Protocol: NMR Analysis

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Acquisition: Acquire ¹H and ¹³C{¹H} spectra at room temperature using standard pulse sequences.

Data Presentation: Expected NMR Chemical Shifts (δ) in CDCl₃ [11]

NucleusExpected Chemical Shift (ppm)Assignment
¹H NMR8.70 (d)Pyridine H adjacent to N
7.95 (d)Chlorophenyl H's ortho to Pyridine
7.80 – 7.66 (m)Pyridine H's
7.45 (d)Chlorophenyl H's meta to Pyridine
7.30 – 7.21 (m)Pyridine H
¹³C NMR156.1Pyridine C attached to Phenyl ring
149.7Pyridine C adjacent to N
137.7Quaternary Chlorophenyl C
136.8Pyridine CH
135.0Quaternary Chlorophenyl C (with Cl)
128.9, 128.1Phenyl & Pyridine CH's
122.3, 120.3Pyridine CH's
Functional Group Confirmation by FTIR Spectroscopy

Rationale: FTIR provides a rapid and reliable confirmation of the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, this allows for confirmation of the aromatic rings, the C-Cl bond, and the pyridine moiety.

Experimental Protocol: FTIR Analysis

  • Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum from 4000 to 600 cm⁻¹ with a resolution of 4 cm⁻¹. Perform a background scan prior to sample analysis.

Data Presentation: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeJustification
3100-3000Aromatic C-H stretchConfirms the presence of the pyridine and chlorophenyl rings.
1600-1450Aromatic C=C and C=N stretchCharacteristic vibrations of the aromatic rings and pyridine system.[12]
~1100-1000C-Cl stretchStrong absorption confirming the presence of the chloro-substituent.
850-800C-H out-of-plane bendIndicates para-substitution on the phenyl ring.

Synthesis and Final Validation

The true power of this orthogonal approach is realized when the data is synthesized.

HPLC HPLC Purity > 99.5% GCMS_Purity GC Purity > 99.5% Conclusion Conclusion: Data is Cross-Validated Identity, Purity, and Structure Confirmed HPLC->Conclusion Corroborates Purity GCMS_Purity->Conclusion Orthogonal Purity GCMS_ID GC-MS Identity MW = 189/191 Correct Fragments NMR_ID NMR Structure Confirms Connectivity & Isomer GCMS_ID->Conclusion Confirms MW FTIR_ID FTIR Functional Groups Confirms C-Cl, Aromatics NMR_ID->Conclusion Confirms Structure FTIR_ID->Conclusion Corroborates Structure

Caption: Data Synthesis for Final Validation.

  • Purity Cross-Check: The purity value obtained by HPLC (>99.5%) is confirmed by the purity value from the GC-MS total ion chromatogram. The agreement between these two methods, which rely on different separation principles, provides high confidence in the purity assessment.

  • Identity Cross-Check: The molecular weight determined by GC-MS (m/z 189/191) is consistent with the structure determined by NMR. Furthermore, the functional groups identified by FTIR (C-Cl, aromatic rings) are all accounted for in the detailed structure provided by NMR.

This multi-pronged, orthogonal approach creates a self-validating data package that is scientifically robust, comprehensive, and meets the stringent requirements of the pharmaceutical industry. It moves beyond simple testing to a holistic analytical characterization, ensuring the quality and integrity of this compound for its intended use.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(4-Chlorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower fellow researchers to conduct their work safely and effectively. Handling and disposing of chemical reagents is a critical aspect of laboratory safety and environmental stewardship. This guide provides a detailed, field-tested protocol for the proper disposal of 2-(4-Chlorophenyl)pyridine, moving beyond simple steps to explain the causality behind each procedural choice. Our commitment is to provide value that extends beyond the product itself, ensuring your laboratory operations are safe, compliant, and efficient.

Hazard Identification and Immediate Safety Considerations

Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. This compound is a halogenated heterocyclic compound. While specific toxicological data may be limited, its structure necessitates treating it with significant caution.

  • Classification: As a chlorinated organic compound, it falls under the category of halogenated organic waste .[1][2] This is the single most important classification for its disposal.

  • Primary Hazards: Based on related pyridine and chlorophenyl compounds, the primary hazards include potential skin, eye, and respiratory tract irritation.[3] It may be harmful if swallowed or inhaled.[4]

  • Incompatibilities: Avoid contact with strong acids, strong oxidizing agents, and bases.[5][6] Such interactions can lead to vigorous, exothermic reactions or the release of toxic gases.

  • Thermal Decomposition: In the event of a fire, thermal decomposition can release hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and highly toxic hydrogen chloride and hydrogen cyanide gases.[5][7]

All handling and waste consolidation procedures must be performed within a certified chemical fume hood to minimize inhalation exposure.[4][8]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory to prevent exposure during handling and disposal.[8] The appropriate level of PPE is determined by the potential hazards of the chemical.

EquipmentSpecificationRationale
Eye/Face Protection Chemical safety goggles with side shields or a full-face shield.[8]Protects against accidental splashes of the chemical or contaminated solvents.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber or heavyweight Nitrile).[8][9]Provides a barrier against direct skin contact. Inspect gloves before each use and change them frequently.[10]
Body Protection A fully buttoned, chemical-resistant lab coat.[8]Protects skin and personal clothing from contamination.
Respiratory NIOSH-approved respirator with an organic vapor cartridge.[10]Required if there is a risk of generating aerosols or vapors outside of a fume hood.
Core Disposal Protocol: Segregation and Containment

The proper disposal of this compound hinges on meticulous waste segregation.[2] Mixing halogenated and non-halogenated waste streams leads to costly and complex disposal challenges, as even small concentrations of halogens can contaminate an entire batch of solvent waste.[2]

Step-by-Step Disposal Procedure:

  • Designate a Waste Stream: Dedicate a specific waste container exclusively for "Halogenated Organic Waste."[1][11] This is the most critical step.

  • Select an Appropriate Container: Use a chemically compatible container, such as a glass or high-density polyethylene (HDPE) bottle, with a secure, leak-proof screw-top cap.[2][11] Ensure the container is in good condition, free of cracks or damage.

  • Properly Label the Container: As soon as the first drop of waste is added, the container must be labeled.[6] The label must include:

    • The words "Hazardous Waste ".[12]

    • The full chemical name: "Waste this compound ". Avoid abbreviations or chemical formulas.[6]

    • A clear indication of the waste type: "Halogenated Organic Waste ".[11]

    • List any other solvent or chemical constituents and their approximate percentages.[12]

  • Accumulate Waste Safely:

    • Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[11]

    • Keep the container tightly closed at all times, except when actively adding waste.[6][11]

    • Utilize secondary containment, such as a larger, chemically resistant tray or tub, to capture any potential leaks.[11]

  • Arrange for Final Disposal:

    • Once the container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[11]

    • Waste this compound will be disposed of via high-temperature incineration by a licensed hazardous waste management facility.[1][2][10] Do not pour this chemical down the drain or dispose of it in regular trash. [3][12]

  • Disposal of Empty Containers:

    • A container that held this compound is not truly empty until decontaminated.

    • Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).[11]

    • Crucially, collect this rinsate and dispose of it as halogenated organic waste.[11]

    • After triple-rinsing, deface the label and dispose of the container as non-hazardous laboratory glass or plastic.

Emergency Procedures: Spill Management

Accidents happen, but a prepared response can mitigate the risk. The procedure differs based on the spill's magnitude.[13]

Minor Spill (Manageable by trained laboratory personnel):

  • Alert & Secure: Notify personnel in the immediate area.[14] Restrict access to the spill zone.

  • Assess & Equip: Consult the Safety Data Sheet (SDS) and don the appropriate PPE as detailed in Section 2.[15]

  • Contain: Prevent the spill from spreading or entering drains by creating a dike with an inert, non-combustible absorbent material like vermiculite, sand, or commercial sorbent pads.[13][14] Do not use paper towels or other combustible materials.[13]

  • Absorb & Collect: Slowly add absorbent material over the spill.[14] Once fully absorbed, use non-sparking tools to carefully scoop the material into a designated, sealable container.[5][16]

  • Label & Dispose: Label the container as "Hazardous Waste" with the chemical name and dispose of it through your EHS office.[14]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all decontamination materials as hazardous waste.[8]

Major Spill (Poses an immediate threat to health and safety):

  • Evacuate: Immediately evacuate the area.[8][9]

  • Alert: Notify your laboratory supervisor and your institution's emergency response team (e.g., EHS, campus safety).[8]

  • Isolate: If safe to do so, close the doors to the affected area to contain vapors.

  • Inform: Provide the emergency response team with the SDS for this compound.[8]

Visualization of Disposal Workflow

To ensure clarity, the following diagram illustrates the decision-making process for handling waste containing this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_routine Routine Disposal cluster_spill Spill Response cluster_final Final Disposition Start Waste Generation (Routine Use or Spill) PPE Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Segregate Step 2: Segregate Waste (Halogenated Organics Only) PPE->Segregate Routine Waste Contain Step 2: Contain Spill (Inert Absorbent) PPE->Contain Spill Event Container Step 3: Use Labeled, Leak-Proof Container Segregate->Container Store Step 4: Store in SAA (Secondary Containment) Container->Store EHS Step 5: Arrange Pickup via EHS Office Store->EHS Collect Step 3: Collect Absorbed Material in Sealed Container Contain->Collect Decon Step 4: Decontaminate Area (Collect all materials) Collect->Decon Decon->EHS End Final Disposal (High-Temp Incineration) EHS->End

Caption: Workflow for Safe Handling and Disposal.

References

Personal protective equipment for handling 2-(4-Chlorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Personal Protective Equipment for Handling 2-(4-Chlorophenyl)pyridine

Hazard Assessment: Understanding the "Why" Behind the "What"

This compound is a halogenated aromatic compound. While a specific, comprehensive toxicological profile for this exact molecule is not widely published, its structural similarity to pyridine and other chlorinated pyridines provides a strong basis for a thorough hazard assessment. The primary risks are associated with its potential for irritation and toxicity upon contact or inhalation.[1][2][3] The causality for stringent PPE protocols stems from these anticipated hazards.

Based on data from analogous compounds, the potential hazards are summarized below.[2][3][4][5][6]

Hazard Category Potential Effect Rationale and Implication for PPE
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[3]This necessitates a complete barrier to prevent any route of exposure. Full skin coverage, appropriate gloves, and respiratory protection (where applicable) are mandatory.
Skin Corrosion/Irritation Causes skin irritation, potentially severe.[1][3][5]Gloves and a lab coat are not just for cleanliness; they are the primary barrier against chemical burns and dermatitis. The choice of glove material is critical to prevent permeation.
Eye Damage/Irritation Causes serious eye irritation.[1][3][5]Chemical splash goggles are essential to protect against irreversible eye damage from splashes or aerosols.
Respiratory Irritation May cause respiratory tract irritation.[1][3][5]All handling of the solid or solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.
Flammability Structurally similar compounds like pyridine are highly flammable.[3]While the primary focus is on chemical exposure, the use of flame-retardant lab coats and avoiding ignition sources is a critical secondary precaution.

The First Line of Defense: Engineering and Administrative Controls

Before any personal protective equipment is considered, the work environment must be engineered for safety. PPE is the last line of defense, used when engineering and administrative controls cannot eliminate the hazard.

  • Engineering Controls : Your primary barrier is a properly functioning and certified laboratory chemical fume hood.[7] This is non-negotiable for handling this compound. An emergency eyewash station and safety shower must be located within a 10-second, unobstructed travel distance.[1][7]

  • Administrative Controls : All personnel must receive documented training on the specific hazards of this compound and the procedures outlined in this guide. A designated area within the lab should be clearly marked for the handling of this compound.

Core Directive: Personal Protective Equipment (PPE) Selection

The selection of PPE must be deliberate and based on a risk assessment of the specific procedures being performed.

Eye and Face Protection

Standard safety glasses are insufficient. Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[1] They provide a seal around the eyes to protect against splashes from all angles. In situations with a higher risk of splashing or exothermic reaction, a face shield should be worn over the chemical splash goggles.[8]

Skin and Body Protection
  • Laboratory Coat : A flame-retardant Nomex® or similar lab coat is recommended, fully buttoned with sleeves rolled down.[8] This provides protection against splashes and potential flash fires.

  • Clothing : Long pants and closed-toe, closed-heel shoes are required at all times in the laboratory.[8] Fabrics such as polyester and acrylic should be avoided in favor of cotton.[8]

  • Gloves : This is the most critical point of contact. Standard thin nitrile gloves are not recommended for anything beyond incidental, momentary contact due to the risk of permeation by chlorinated aromatic compounds.[7]

Glove Material Incidental Contact (e.g., quick transfers in hood) Extended Contact (e.g., cleaning spills, synthesis) Rationale
Nitrile Suitable, but must be double-gloved and changed immediately upon contact.[8]Not Recommended [7]Nitrile gloves provide a good general barrier but can degrade or be permeated by certain solvents and aromatic compounds.[9]
Neoprene GoodGoodMade of synthetic rubber, neoprene offers better resistance than nitrile to a broader range of chemicals, including some acids and organic compounds.[9]
Butyl Rubber ExcellentRecommended [7]Butyl rubber provides superior resistance to ketones, esters, and chlorinated solvents, making it a reliable choice for handling this class of compounds.[9]
Polyvinyl Alcohol (PVA) ExcellentRecommended PVA offers excellent protection against aromatic and chlorinated hydrocarbons, but is water-soluble and should not be used in aqueous solutions.[7][9]

Field Insight : Always inspect gloves for any signs of degradation or puncture before use.[10] When double-gloving, use two different colors if possible to make breaches in the outer glove more visible. After handling, remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.[10]

Respiratory Protection

All routine work must be conducted in a chemical fume hood. If a situation arises where the concentration of vapors or dust may exceed occupational exposure limits (such as a large spill or work outside of a hood), respiratory protection is required.[1][8]

  • Requirements : Use of a respirator requires enrollment in a respiratory protection program, including medical clearance, annual fit-testing, and training, as mandated by OSHA's 29 CFR 1910.134.[1][8]

  • Type : For this compound, an air-purifying respirator with organic vapor cartridges would be appropriate. For higher concentrations or unknown levels, a self-contained breathing apparatus (SCBA) is necessary.[3]

Operational Plan: PPE Workflow

Properly using PPE is a procedural workflow. The following diagram illustrates the critical decision points and steps from preparation to disposal.

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence (Clean to Dirty) cluster_doffing Doffing Sequence (Dirty to Clean) Risk_Assessment 1. Assess Task-Specific Risks (e.g., quantity, duration, temperature) Select_PPE 2. Select Appropriate PPE (Refer to Glove Chart, etc.) Risk_Assessment->Select_PPE Define requirements Inspect_PPE 3. Inspect PPE for Damage (e.g., cracks, holes) Select_PPE->Inspect_PPE Verify integrity Don_Coat 4. Don Lab Coat & Inner Gloves Inspect_PPE->Don_Coat Don_Goggles 5. Don Goggles/Face Shield Don_Coat->Don_Goggles Don_Outer_Gloves 6. Don Outer Gloves (over cuffs) Don_Goggles->Don_Outer_Gloves Doff_Outer_Gloves 7. Remove Outer Gloves Doff_Coat 8. Remove Lab Coat Doff_Outer_Gloves->Doff_Coat Doff_Goggles 9. Remove Goggles/Face Shield Doff_Coat->Doff_Goggles Doff_Inner_Gloves 10. Remove Inner Gloves Doff_Goggles->Doff_Inner_Gloves Wash_Hands 11. Wash Hands Thoroughly Doff_Inner_Gloves->Wash_Hands

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.